N-Nitroso-N-methylaniline
Beschreibung
The exact mass of the compound N-Methyl-N-nitrosoaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in ethanol and ethyl ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Nitroso-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nitroso-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-methyl-N-phenylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-9(8-10)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXCWSIJKVASQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021053 | |
| Record name | N-Methyl-N-nitrosoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; mp = 14.7 deg C; [HSDB] Liquid; [MSDSonline] | |
| Record name | N-Methyl-N-nitrosobenzenamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6247 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
225 °C, decomp | |
| Record name | N-METHYL-N-NITROSOBENZENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water; soluble in ethanol and ethyl ether | |
| Record name | N-METHYL-N-NITROSOBENZENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1240 g/cu cm @ 20 °C | |
| Record name | N-METHYL-N-NITROSOBENZENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.15 [mmHg] | |
| Record name | N-Methyl-N-nitrosobenzenamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6247 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
YELLOW CRYSTALS | |
CAS No. |
614-00-6 | |
| Record name | N-Methyl-N-nitrosoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-nitrosobenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitroso-N-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-methyl-N-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyl-N-nitrosoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-nitrosoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-N-NITROSOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SM68I29WQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-METHYL-N-NITROSOBENZENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
14.7 °C | |
| Record name | N-METHYL-N-NITROSOBENZENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
What is the molecular weight of N-Nitroso-N-methylaniline
Executive Summary
N-Nitroso-N-methylaniline (NMA) , also known as N-Nitrosomethylphenylamine, is a semi-volatile organic nitrosamine with the molecular formula C₇H₈N₂O .[1][2][3][4][5] While historically utilized in organic synthesis, its primary relevance in modern science lies in its classification as a mutagenic impurity and probable human carcinogen (IARC Group 2B).[1]
In the context of pharmaceutical development, NMA is a critical "cohort of concern" compound.[1] Regulatory agencies (FDA, EMA) require rigorous screening for NMA in drug substances, particularly where N-methylaniline is used as a reagent or where secondary amines may interact with nitrosating agents during manufacturing.[1]
This guide provides a definitive physicochemical profile, validated analytical protocols for detection (LC-MS/MS), and a mechanistic breakdown of its metabolic activation pathways.[1]
Physicochemical Profile
Precise molecular weight data is prerequisite for mass spectrometry-based detection.[1] For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical value, whereas the average molecular weight is used for stoichiometric calculations in synthesis.[1]
Table 1: Core Chemical Data
| Property | Value | Technical Context |
| Average Molecular Weight | 136.15 g/mol | Used for molarity/stoichiometry.[1][2] |
| Monoisotopic Mass | 136.06366 Da | Essential for HRMS (Orbitrap/Q-TOF) identification.[1] |
| Molecular Formula | C₇H₈N₂O | Degree of Unsaturation: 5 (Benzene ring + Nitroso).[1] |
| CAS Registry Number | 614-00-6 | Unique identifier for regulatory filing.[1] |
| Boiling Point | 128 °C (at 19 mmHg) | Semi-volatile; amenable to GC, but LC preferred for trace analysis.[1] |
| Density | 1.12 g/cm³ | Denser than water; separates in LLE (Liquid-Liquid Extraction).[1] |
| Solubility | Ethanol, Ether, Lipids | Lipophilicity drives membrane permeability and metabolic access.[1] |
Formation Mechanism
Understanding the formation of NMA is the first line of defense in Process Analytical Technology (PAT).[1] NMA forms via the N-nitrosation of the secondary amine N-methylaniline.[1] This reaction is catalyzed under acidic conditions where nitrite (
Mechanism Description
-
Acidification: Nitrite reacts with protons to form nitrous acid (
), which dehydrates to form the electrophilic nitrosonium ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
Electrophilic Attack: The lone pair on the secondary amine nitrogen attacks the nitrosonium ion.[1]
-
Deprotonation: Loss of a proton restores neutrality, yielding N-Nitroso-N-methylaniline.[1]
Figure 1: Nitrosation mechanism converting secondary amines to NMA under acidic conditions.[1]
Analytical Methodologies
Due to the trace-level limits required by regulators (often < 26.5 ng/day intake limits), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard.[1] While GC-TEA (Thermal Energy Analyzer) was historically used, LC-MS/MS avoids thermal degradation artifacts.[1]
Validated LC-MS/MS Protocol
This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[1] APCI is often preferred for nitrosamines to reduce matrix suppression, though NMA ionizes well in ESI due to the basic nitrogen.[1]
Step 1: Sample Preparation
-
Matrix: Drug Substance (API) or Drug Product.
-
Method: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).[1]
-
Rationale: NMA is lipophilic.[1] Extraction into dichloromethane or ethyl acetate removes polar matrix interferences (excipients).[1]
Step 2: Chromatographic Separation
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax) or PFP (Pentafluorophenyl).[1]
-
Note: PFP columns offer superior selectivity for nitroso compounds due to pi-pi interactions with the aromatic ring of NMA.[1]
-
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Steep ramp (5% B to 95% B) to elute the hydrophobic NMA.[1]
Step 3: Mass Spectrometry Parameters (MRM)
Detection relies on Multiple Reaction Monitoring (MRM).[1][7] The precursor ion is the protonated molecule
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanistic Origin |
| Quantifier | 137.1 | 107.1 | 15 - 20 | Loss of NO radical ( |
| Qualifier | 137.1 | 66.1 | 30 - 35 | Formation of Cyclopentadienyl cation (Ring fragmentation).[1] |
| Qualifier | 137.1 | 77.1 | 25 - 30 | Formation of Phenyl cation ( |
Note: The 137 -> 107 transition is highly specific. The loss of the nitroso group (-NO) leaves the N-methylaniline cation.
Figure 2: Step-by-step analytical workflow for trace detection of NMA.[1][8]
Toxicology & Regulatory Context
Metabolic Activation Mechanism
NMA is not a direct-acting carcinogen; it requires metabolic activation.[1] The liver enzyme CYP450 (specifically CYP2E1) catalyzes an
-
Hydroxylation: CYP450 adds an -OH group to the methyl carbon.[1]
-
Decomposition: The unstable intermediate releases formaldehyde (
) to form a phenyldiazonium ion.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Alkylation: The electrophilic diazonium ion attacks DNA (specifically Guanine bases), causing mutations.[1]
Figure 3: Bioactivation pathway of NMA leading to genotoxicity.[1]
Regulatory Limits (FDA/EMA)
Regulatory bodies enforce Acceptable Intake (AI) limits.[1] For nitrosamines like NMA, the limit is derived from rodent carcinogenicity data (TD50).[1]
-
Standard Class Limit: 18 ng/day (if no specific tox data exists).[1]
-
Specific Limit: Often capped at 26.5 ng/day or 96 ng/day depending on the specific potency class assigned by the FDA/EMA for N-nitroso-N-methylaniline specifically.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11957, N-Nitroso-N-methylaniline.[1] Retrieved from [Link][1]
-
U.S. Food and Drug Administration (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1][9] Retrieved from [Link]
-
European Medicines Agency (2023). Nitrosamine impurities in human medicinal products.[1][10] Retrieved from [Link][1][10]
-
MassBank Europe (2021). Mass Spectrum of N-Nitroso-N-methylaniline (MSBNK-Eawag-EQ335701).[1] Retrieved from [Link][1]
Sources
- 1. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. N-Nitroso-N-methylaniline | CAS 614-00-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. N-Nitroso-N-methylaniline-d5 | C7H8N2O | CID 169442807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. fda.gov [fda.gov]
- 10. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
An In-Depth Technical Guide to N-Nitroso-N-methylaniline: Properties, Synthesis, Analysis, and Safety
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-Nitroso-N-methylaniline, a potent carcinogen belonging to the N-nitrosamine class of compounds, presents a significant concern in the pharmaceutical industry and environmental sciences. Its potential formation as an impurity in active pharmaceutical ingredients (APIs) and drug products necessitates a thorough understanding of its chemical and toxicological profile. This guide provides a comprehensive technical overview of N-Nitroso-N-methylaniline, consolidating critical information on its nomenclature, physicochemical properties, synthesis, analytical determination, biological impact, and safe handling. By synthesizing established protocols with mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the challenges associated with this compound.
Chemical Identity and Physicochemical Properties
The unequivocal identification of N-Nitroso-N-methylaniline is paramount for accurate research and regulatory compliance. Its formal IUPAC name is N-methyl-N-phenylnitrous amide .[1][2] A variety of synonyms are also used in literature and commercial listings, including N-Methyl-N-nitrosoaniline, Methylphenylnitrosamine, and Phenylmethylnitrosamine.[1]
Key identifiers and properties are summarized in the table below:
| Property | Value | Source(s) |
| IUPAC Name | N-methyl-N-phenylnitrous amide | [1][2] |
| CAS Number | 614-00-6 | [1][3] |
| Molecular Formula | C₇H₈N₂O | [3] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | Yellow oil or crystalline solid | [1] |
| Melting Point | 13-14.7 °C | [1] |
| Boiling Point | 128 °C at 19 mmHg | |
| Density | 1.13 g/cm³ | |
| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, DMSO, and methanol. | [3] |
Synthesis and Purification
A well-established and high-yield synthesis of N-Nitroso-N-methylaniline involves the nitrosation of N-methylaniline.[4] The causality behind this experimental choice lies in the nucleophilic nature of the secondary amine, which readily reacts with a nitrosating agent under acidic conditions.
Synthetic Protocol: Nitrosation of N-methylaniline
This protocol is adapted from a verified procedure in Organic Syntheses.[4]
Step 1: Preparation of the Reaction Mixture In a flask equipped with a mechanical stirrer and immersed in an ice bath, combine N-methylaniline (1 mole equivalent), concentrated hydrochloric acid, and crushed ice. The use of a strong acid like HCl is crucial as it generates nitrous acid (HNO₂) in situ from sodium nitrite. The low temperature (≤10 °C) is critical to prevent the decomposition of the unstable nitrous acid and to minimize potential side reactions.
Step 2: Addition of Sodium Nitrite While vigorously stirring the chilled aniline solution, slowly add a solution of sodium nitrite (1 mole equivalent) in water. The slow addition rate is essential to maintain temperature control, as the nitrosation reaction is exothermic.
Step 3: Reaction Completion and Isolation Continue stirring the mixture for approximately one hour after the addition is complete to ensure the reaction goes to completion. The product, N-Nitroso-N-methylaniline, will separate as an oily layer.
Step 4: Extraction and Initial Purification Separate the oily product layer. The aqueous layer should be extracted with a suitable organic solvent, such as benzene or dichloromethane, to recover any dissolved product. The combined organic phases are then distilled under reduced pressure to yield the purified N-Nitroso-N-methylaniline as a light yellow liquid.[4]
Caption: Synthesis of N-Nitroso-N-methylaniline.
Advanced Purification: Column Chromatography
For applications requiring higher purity, such as the preparation of analytical standards, column chromatography is a recommended purification step.
Protocol: Silica Gel Column Chromatography A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column. The crude N-Nitroso-N-methylaniline is dissolved in a minimal amount of the same solvent and loaded onto the column. Elution with a gradient of increasing polarity, for instance, a hexane/ethyl acetate mixture, allows for the separation of the desired product from any remaining starting material or byproducts.[5] The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure compound. The solvent is then removed from the pooled pure fractions under reduced pressure.
Spectroscopic and Analytical Characterization
Accurate identification and quantification of N-Nitroso-N-methylaniline are critical, particularly at trace levels in complex matrices like APIs. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the methyl carbon and the aromatic carbons.[1][6]
Infrared (IR) Spectroscopy: The IR spectrum of N-Nitroso-N-methylaniline will exhibit characteristic absorption bands corresponding to the N-N=O stretching vibration, as well as C-H and C=C stretching from the methyl and phenyl groups, respectively.[1]
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for the detection of N-nitrosamines. Under electron impact (EI) or electrospray ionization (ESI), N-Nitroso-N-methylaniline will produce a molecular ion peak. A characteristic fragmentation pattern for many nitrosamines is the loss of the NO radical (a neutral loss of 30 Da).[7][8] High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition.[1]
Analytical Methods for Quantification
Due to the low permissible limits of nitrosamine impurities in pharmaceutical products, highly sensitive and selective analytical methods are required.[9][10]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the most widely used technique for the analysis of nitrosamines.[9]
-
Protocol Outline: LC-MS/MS Analysis
-
Sample Preparation: The API or drug product is dissolved in a suitable solvent, and a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to remove matrix interferences and concentrate the analyte.
-
Chromatographic Separation: A reverse-phase C18 column is commonly used with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition, which provides high selectivity and sensitivity. Atmospheric pressure chemical ionization (APCI) or ESI can be used as the ionization source.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable nitrosamines.
-
Protocol Outline: GC-MS Analysis
-
Sample Preparation: Similar to LC-MS, sample preparation may involve extraction and concentration steps.
-
Chromatographic Separation: A capillary column with a suitable stationary phase is used to separate the analytes. A temperature program is employed to elute the compounds based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: The separated compounds are ionized (typically by electron impact) and detected by a mass spectrometer.
-
Caption: General analytical workflow for nitrosamines.
Toxicology and Biological Effects
N-Nitroso-N-methylaniline is classified as a probable human carcinogen.[11] Its toxicity and carcinogenic properties have been demonstrated in various animal studies.
Carcinogenicity
Chronic administration of N-Nitroso-N-methylaniline has been shown to induce tumors in rats, primarily in the upper alimentary tract, including the esophagus and pharynx.[1][3] Studies in hamsters have also indicated its oncogenic potential.[3]
Mechanism of Action
The carcinogenicity of N-Nitroso-N-methylaniline is attributed to its metabolic activation. In vivo, it is metabolized to form the benzenediazonium ion (BDI).[1] This highly reactive electrophilic intermediate can then form adducts with cellular macromolecules, including DNA.[1][8] Specifically, it has been shown to form an unstable triazene adduct with adenine residues in DNA.[1] This DNA damage, if not properly repaired, can lead to mutations and the initiation of cancer. It is noteworthy that N-Nitroso-N-methylaniline itself is not mutagenic in the standard Ames bacterial assay, indicating that metabolic activation is a prerequisite for its genotoxic effects.[1]
Caption: Carcinogenic mechanism of N-Nitroso-N-methylaniline.
Safety, Handling, and Regulatory Landscape
Given its toxicity and carcinogenicity, strict safety precautions must be observed when handling N-Nitroso-N-methylaniline.
Hazard Identification
N-Nitroso-N-methylaniline is considered a hazardous substance.[12] It is toxic if swallowed or in contact with skin.[11][13] Animal studies suggest that ingestion of less than 150 grams may be fatal or cause serious health damage.[12]
Safe Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[14]
-
Ventilation: All work with N-Nitroso-N-methylaniline should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Containment: Use appropriate measures to prevent spills and environmental release.
-
Decontamination and Waste Disposal: Decontaminate all surfaces and equipment that come into contact with the compound. Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Regulatory Status and Exposure Limits
Regulatory bodies have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products.[7] Manufacturers are required to perform risk assessments to evaluate the potential for nitrosamine formation in their products and, if a risk is identified, to conduct confirmatory testing using validated analytical methods.[9]
Conclusion
N-Nitroso-N-methylaniline represents a significant analytical and toxicological challenge. A thorough understanding of its properties, synthesis, and potential for formation is essential for ensuring the safety and quality of pharmaceutical products. The implementation of robust, validated analytical methods for its detection and quantification, coupled with stringent adherence to safe handling protocols, are critical components of a comprehensive risk mitigation strategy. This guide provides a foundational resource for professionals working in areas where exposure to or the presence of this compound is a concern.
References
-
Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11957, N-Methyl-N-nitrosoaniline. [Link]
-
Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectra of N-nitroso compounds. Biomedical mass spectrometry, 5(6), 395–408. [Link]
-
Grivas, S. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322. [Link]
-
Hagos, T., & Szekely, G. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 17(5), 629. [Link]
-
California Office of Environmental Health Hazard Assessment (OEHHA). (2011). N-Nitroso-N-Methylaniline. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: N-Methyl-N-nitrosoaniline. [Link]
-
Pharmaffiliates. CAS No : 614-00-6 | Chemical Name : N-Nitroso-N-methylaniline. [Link]
-
ResearchGate. (PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
Alcaide, B., Almendros, P., & Alonso, J. M. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega, 4(8), 13943–13953. [Link]
-
Occupational Safety and Health Administration. N-NITROSODIMETHYLAMINE. [Link]
-
Organic Syntheses. n-nitrosomethylaniline. [Link]
Sources
- 1. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Nitroso-N-methylaniline | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-NITROSO-N-METHYLANILINE(614-00-6) 13C NMR spectrum [chemicalbook.com]
- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemos.de [chemos.de]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. echemi.com [echemi.com]
- 14. hpc-standards.com [hpc-standards.com]
An In-depth Technical Guide to N-Nitroso-N-methylaniline: Properties, Synthesis, Analysis, and Toxicological Profile
This guide provides a comprehensive technical overview of N-Nitroso-N-methylaniline (NMA), a compound of significant interest to researchers, toxicologists, and professionals in the field of drug development. This document delves into the core chemical identity of NMA, its synthesis, analytical methodologies for its detection, its metabolic fate, and its toxicological significance, with a particular focus on its carcinogenic properties. The information is presented to not only inform but also to provide practical insights for laboratory applications and safety considerations.
Chemical Identity and Nomenclature
N-Nitroso-N-methylaniline is an N-nitrosamine compound characterized by a nitroso group (-N=O) bonded to the nitrogen atom of N-methylaniline.[1] This seemingly simple structure gives rise to a complex toxicological profile that necessitates a thorough understanding of its chemical identity.
A consistent and accurate nomenclature is paramount in scientific communication. N-Nitroso-N-methylaniline is known by several synonyms and alternative names in the literature and chemical databases. Establishing clarity in its identification is the first step in any rigorous scientific investigation.
| Identifier Type | Identifier | Source |
| IUPAC Name | N-methyl-N-phenylnitrous amide | PubChem[2] |
| CAS Number | 614-00-6 | Santa Cruz Biotechnology[3], TCI Chemicals |
| Molecular Formula | C7H8N2O | Santa Cruz Biotechnology[3], Cayman Chemical[4] |
| Molecular Weight | 136.15 g/mol | Santa Cruz Biotechnology[3], TCI Chemicals |
| Common Synonyms | N-Methyl-N-nitrosoaniline | TCI Chemicals, Cayman Chemical[4] |
| N-Nitrosomethylphenylamine | Santa Cruz Biotechnology[3] | |
| Phenylmethylnitrosamine | Santa Cruz Biotechnology[3] | |
| Methylphenylnitrosamine | PubChem[2] | |
| NMA | Cayman Chemical[4] | |
| NSC 137 | Cayman Chemical[4] |
N-Nitroso-N-methylaniline typically appears as a light yellow to brown clear liquid or a pale yellow to orange crystalline solid.[1][5] It is soluble in fats and oils, a property that can facilitate its absorption through the skin.[6]
Synthesis of N-Nitroso-N-methylaniline
The synthesis of N-Nitroso-N-methylaniline is a critical process for obtaining standards for analytical research and toxicological studies. The most common laboratory-scale synthesis involves the nitrosation of N-methylaniline.
General Reaction Pathway
The fundamental reaction for the synthesis of N-Nitroso-N-methylaniline involves the reaction of a secondary amine (N-methylaniline) with a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions.[7][8]
Figure 1: General synthesis pathway for N-Nitroso-N-methylaniline.
Step-by-Step Experimental Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of N-nitrosamines.[7]
-
Preparation of the Amine Salt: In a flask equipped with a mechanical stirrer and immersed in an ice bath, combine N-methylaniline with concentrated hydrochloric acid and ice. Stir the mixture vigorously to form the hydrochloride salt of N-methylaniline. Maintaining a low temperature (below 10°C) is crucial to prevent the decomposition of nitrous acid.
-
Preparation of the Nitrosating Agent: Prepare a solution of sodium nitrite in water.
-
Nitrosation Reaction: Slowly add the sodium nitrite solution to the stirred mixture of N-methylaniline hydrochloride. The slow addition and continuous stirring ensure a controlled reaction and prevent localized overheating. Continue stirring for approximately one hour after the addition is complete to ensure the reaction goes to completion.
-
Isolation of the Product: The product, N-Nitroso-N-methylaniline, will separate as an oily layer. Separate this layer from the aqueous phase.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as benzene, to recover any dissolved product.
-
Purification: Combine the organic extracts with the initial oily layer. Remove the solvent by distillation under atmospheric pressure. The crude product is then purified by vacuum distillation to yield pure N-Nitroso-N-methylaniline as a light yellow liquid.[7]
Analytical Methodologies
The detection and quantification of N-nitrosamines, including N-Nitroso-N-methylaniline, are of utmost importance, particularly in the pharmaceutical industry where they are considered potential impurities in drug substances and products.[9] Various analytical techniques are employed for this purpose, with liquid chromatography-mass spectrometry (LC-MS) being a prominent method.[9][10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity for the analysis of N-nitrosamines. The United States Pharmacopeia (USP) has outlined methods for the analysis of nitrosamine impurities.[9]
Sources
- 1. CAS 614-00-6: N-nitroso-N-methylaniline | CymitQuimica [cymitquimica.com]
- 2. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Nitroso-N-methylaniline | CAS 614-00-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. labproinc.com [labproinc.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Analytical Workflows for N-Nitroso-N-methylaniline (NMA)
[1][2]
Executive Summary
N-Nitroso-N-methylaniline (NMA) (CAS: 614-00-6) is a semi-volatile N-nitrosamine impurity often encountered in the synthesis of dyes, agrochemicals, and as a degradation product in pharmaceutical matrices.[1][2][3][4][5][6] Unlike its lower molecular weight congeners (e.g., NDMA), NMA exhibits distinct lipophilicity due to its aromatic phenyl moiety.[1][2]
This guide provides a definitive solubility profile for NMA, grounded in physicochemical principles, and details the solvent-based workflows required for its extraction and quantification in compliance with regulatory standards (e.g., EPA Method 8270).[1][2]
Part 1: Physicochemical Profile & Solubility Mechanism[1][2]
To predict solvent compatibility, one must understand the competition between the polar nitroso group and the lipophilic aromatic ring.[1][2]
Structural Determinants of Solubility[1][2]
-
The Nitroso Group (
): Highly polar with a strong dipole moment.[1][2] In small nitrosamines (like NDMA), this allows for significant water miscibility.[1][2] -
The Phenyl Group (
): In NMA, the bulky aromatic ring acts as a "hydrophobic anchor."[1][2] It disrupts the potential for water-solvation around the nitroso group, shifting the molecule's affinity toward non-polar and moderately polar organic solvents.[1][2] -
Lack of H-Bond Donors: NMA has no N-H protons; it acts only as a hydrogen bond acceptor.[1][2] This limits its ability to self-associate or dissolve in water compared to primary amines.[1][2]
Key Physical Constants
| Property | Value | Implication for Solubility |
| Log | 1.7 – 1.8 | Moderately lipophilic.[1][2] Partitions preferentially into organic phases (e.g., Octanol, DCM) over water.[1][2] |
| Melting Point | 12 – 15 °C | Exists as a liquid at standard lab temperatures; may solidify in cold storage.[2] |
| Boiling Point | ~128 °C (19 mmHg) | Semi-volatile; amenable to GC-MS but requires careful concentration steps to avoid loss.[1][2] |
| pKa | ~ -1.5 (Conjugate acid) | Extremely weak base.[1][2] Remains neutral at environmental pH (5–9), ensuring consistent extraction efficiency without extreme pH adjustment.[1][2] |
Part 2: Solubility Data & Solvent Compatibility[1][2]
The following table summarizes NMA solubility based on polarity matching and experimental validation in analytical workflows.
Solubility Profile Table
| Solvent Class | Specific Solvent | Solubility Status | Application Context |
| Aqueous | Water | Insoluble (<1 mg/mL) | Matrix for environmental analysis; requires extraction.[1][2] |
| Chlorinated | Dichloromethane (DCM) | Very Soluble | Primary Extraction Solvent. Excellent for LLE (Liquid-Liquid Extraction) from water.[1][2] |
| Chlorinated | Chloroform | Very Soluble | Alternative to DCM, though higher boiling point makes concentration harder.[2] |
| Alcohols | Methanol / Ethanol | Soluble | Preferred Stock Solvent. Miscible with water for spiking; compatible with RP-HPLC.[1][2] |
| Ethers | Diethyl Ether / MTBE | Soluble | Good for extraction, but volatility risks analyte loss during concentration.[2] |
| Aromatics | Benzene / Toluene | Soluble | Used in specific industrial synthesis workflows.[2] |
| Polar Aprotic | DMSO | Soluble | Used for high-concentration biological assays; difficult to remove (high boiling point).[1][2] |
Mechanistic Visualization (Solvation Logic)
The following diagram illustrates why NMA rejects water but accepts DCM, based on molecular interactions.
Figure 1: Solvation mechanism driven by the thermodynamic penalty of disrupting water's hydrogen bond network versus the favorable dispersion forces in organic solvents.[1][2]
Part 3: Analytical Workflows (Extraction & Analysis)
Because NMA is insoluble in water but soluble in DCM, Liquid-Liquid Extraction (LLE) is the gold standard for isolation.[1][2] The following protocol is adapted from EPA Method 8270 (Semivolatile Organic Compounds by GC/MS).
Protocol: Extraction from Aqueous Matrix
Objective: Isolate NMA from a water sample for GC-MS analysis.[1][2]
-
Sample Preparation:
-
Critical Step: If residual chlorine is present, add 80 mg sodium thiosulfate to prevent in-situ formation of nitrosamines or chlorination artifacts.[1][2]
-
Check pH.[1][2][7][8][9] NMA is neutral/weakly basic; extraction is typically performed at neutral pH, but Method 8270 often uses a serial extraction (Acidic pH < 2 followed by Basic pH > 11).[1][2] Note: For NMA specifically, neutral-to-basic extraction is effective.[1][2]
-
Liquid-Liquid Extraction (LLE):
-
Add 60 mL of Methylene Chloride (DCM) to the separatory funnel.[1][2]
-
Shake vigorously for 2 minutes. Periodic venting is required to release pressure.[1][2]
-
Allow phases to separate. NMA partitions into the bottom (denser) DCM layer (
).[1][2] -
Repeat extraction 2 more times with fresh DCM.[1][2] Combine all organic extracts.
-
-
Drying & Concentration:
-
Pass the combined DCM extract through a funnel containing anhydrous Sodium Sulfate (
) to remove residual water.[1][2] -
Concentrate the solvent using a Kuderna-Danish (K-D) concentrator or nitrogen blow-down.[1][2]
-
Caution: Do not evaporate to dryness.[2] NMA is semi-volatile; going to dryness will cause significant analyte loss.[1][2] Stop at ~1 mL final volume.
-
-
Analysis (GC-MS):
Workflow Diagram
Figure 2: Step-by-step extraction workflow for NMA isolation using Methylene Chloride (DCM) per EPA Method 8270 guidelines.[1][2]
Part 4: Safety & Handling (The "Self-Validating" System)[1][2]
Trustworthiness in handling nitrosamines comes from assuming high permeation and toxicity.[1][2]
References
-
U.S. Environmental Protection Agency (EPA). (2014).[1][2] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2] SW-846.[1][2][4][7][11] [Link][1][2][8]
-
National Center for Biotechnology Information (NCBI). (n.d.).[1][2] PubChem Compound Summary for CID 11957, N-Methyl-N-nitrosoaniline. [Link][1][2]
-
Agilent Technologies. (2011).[1][2][12] Analysis of Nitrosamines to EPA 8270.[1][2][10][12] Application Note. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. N-NITROSO-N-METHYLANILINE | 614-00-6 [chemicalbook.com]
- 6. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. unitedchem.com [unitedchem.com]
- 9. unitedchem.com [unitedchem.com]
- 10. lcms.cz [lcms.cz]
- 11. archive.epa.gov [archive.epa.gov]
- 12. agilent.com [agilent.com]
An In-depth Technical Guide on the Carcinogenic Potential of N-Nitroso-N-methylaniline
Introduction
N-Nitroso-N-methylaniline (NNMA), a member of the N-nitrosamine class of compounds, is a chemical entity of significant toxicological concern due to its demonstrated carcinogenic properties in experimental animals.[1][2][3] This guide provides a comprehensive technical overview of the carcinogenic potential of NNMA, intended for researchers, scientists, and professionals in drug development and chemical safety assessment. We will delve into the physicochemical characteristics, metabolic activation pathways, genotoxic mechanisms, and evidence from animal carcinogenicity studies. Furthermore, this document will outline key experimental protocols and analytical methodologies pertinent to the evaluation of NNMA's carcinogenic risk.
Physicochemical Properties and Synthesis
N-Nitroso-N-methylaniline (CAS RN: 614-00-6) is a light yellow to brown, clear liquid with the molecular formula C₇H₈N₂O.[4][5] It is insoluble in water but soluble in organic solvents such as chloroform, DMSO, ethanol, and methanol.[2] The synthesis of NNMA in a laboratory setting is most commonly achieved through the direct nitrosation of its secondary amine precursor, N-methylaniline, typically by treatment with a nitrosating agent in an acidic environment.[6][7] The formation of N-nitrosamines, including NNMA, can occur in vivo from the reaction of secondary or tertiary amines with nitrosating agents like nitrite.[8]
Metabolic Activation and Genotoxicity: The Pathway to Carcinogenesis
The carcinogenicity of NNMA is intrinsically linked to its metabolic activation into reactive intermediates that can interact with cellular macromolecules, primarily DNA. This process is a critical initiating event in chemical carcinogenesis.
Metabolic Activation Pathway
The metabolic activation of NNMA is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[9] In vitro studies using rat liver microsomes have shown that CYP2B1 and CYP2B2 are involved in the metabolism of NNMA.[9] The key metabolic steps include:
-
α-C-Hydroxylation: The initial and rate-limiting step is the hydroxylation of the methyl group (α-carbon) by CYP enzymes. This reaction is crucial for the formation of the ultimate carcinogenic species.
-
Formation of an Unstable Intermediate: α-hydroxylation leads to the formation of an unstable intermediate, α-hydroxy-N-nitroso-N-methylaniline.
-
Generation of the Benzenediazonium Ion: This intermediate spontaneously decomposes to yield formaldehyde and the highly reactive benzenediazonium ion (BDI).[9][10]
-
Denitrosation: A detoxification pathway also exists, involving the enzymatic removal of the nitroso group (denitrosation), which leads to the formation of N-methylaniline and aniline.[9][11]
The balance between the activation pathway (α-C-hydroxylation) and the detoxification pathway (denitrosation) is a key determinant of the carcinogenic potency of NNMA.
Caption: Metabolic activation pathway of N-Nitroso-N-methylaniline (NNMA).
Genotoxicity and DNA Adduct Formation
The benzenediazonium ion (BDI) is a potent electrophile that can covalently bind to nucleophilic sites in DNA, forming DNA adducts.[10] While direct detection of NNMA binding to DNA has been challenging, evidence points to the formation of unstable triazene adducts with adenine residues in DNA.[10] The formation of these DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication, a critical step in the initiation of cancer.
Interestingly, NNMA has shown conflicting results in standard genotoxicity assays. It is reported to be non-mutagenic in the standard Ames bacterial assay (Salmonella typhimurium) with or without metabolic activation.[10][12] However, it has tested positive for inducing gene conversion and reverse mutation in Saccharomyces cerevisiae.[12] This highlights the importance of using a battery of genotoxicity tests to assess the full mutagenic potential of a compound. The formation of DNA adducts in vivo provides strong evidence for its genotoxic mechanism.[12]
Evidence from Animal Carcinogenicity Studies
The carcinogenic potential of NNMA has been unequivocally demonstrated in multiple long-term animal studies. These studies provide crucial information on target organ specificity and dose-response relationships.
Summary of Key Animal Carcinogenicity Data
| Species | Strain | Route of Administration | Duration of Exposure | Target Organs for Tumor Induction | Reference |
| Rat | F344 | Drinking water | 50 weeks | Esophagus (carcinomas) | [12] |
| Rat | F344 | Drinking water | 20 weeks | Esophagus (squamous cell carcinoma) | [12] |
| Rat | Not specified | Drinking water | Lifetime | Esophagus (malignant tumors) | [12] |
| Syrian Golden Hamster | Not specified | Gavage | 50 weeks (once/week) | Liver, Spleen (hemangiosarcoma) | [12] |
| Rat | Not specified | Oral gavage | Not specified | Esophagus, Pharynx, Tongue | [13] |
These studies consistently show that the primary target organ for NNMA-induced carcinogenicity in rats is the esophagus.[10][12][13] In hamsters, the liver and spleen are also targets.[12] The induction of tumors in multiple species and at different sites provides strong evidence of its carcinogenic potential.[3]
Experimental Protocol: In Vivo Carcinogenicity Bioassay in Rats
To provide a practical context, the following is a generalized, step-by-step methodology for a long-term carcinogenicity bioassay of NNMA in rats, based on established protocols.
Objective: To evaluate the carcinogenic potential of N-Nitroso-N-methylaniline when administered to rats in drinking water over a chronic period.
Materials:
-
N-Nitroso-N-methylaniline (purity >98%)
-
Fischer 344 rats (weanlings, both sexes)
-
Standard laboratory chow
-
Animal caging and husbandry equipment
-
Water bottles
-
Analytical balance and glassware
-
Necropsy and histology equipment
Methodology:
-
Animal Acclimation: Upon arrival, animals are quarantined and acclimated for at least one week to the laboratory environment. They are housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle.
-
Dose Preparation and Administration:
-
NNMA solutions are prepared fresh weekly in drinking water at various concentrations (e.g., 0, 50, 100, 200 mg/L). The stability of NNMA in the vehicle should be confirmed.
-
The solutions are administered to the animals ad libitum in their water bottles. Water consumption is monitored to calculate the daily intake of NNMA.
-
-
Group Allocation: Animals are randomly assigned to different dose groups, including a control group receiving untreated drinking water. A typical study design would include at least 50 animals per sex per group.
-
In-life Observations:
-
Animals are observed twice daily for clinical signs of toxicity, morbidity, and mortality.
-
Body weights and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
-
Termination and Necropsy:
-
The study is typically terminated after 2 years.
-
All surviving animals are euthanized. A complete gross necropsy is performed on all animals, including those that die or are euthanized during the study.
-
All organs and tissues are examined macroscopically. The location, size, and appearance of any lesions are recorded.
-
-
Histopathology:
-
A comprehensive list of tissues, including the esophagus, pharynx, tongue, liver, and spleen, are collected and preserved in 10% neutral buffered formalin.
-
Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
A qualified veterinary pathologist examines all tissues microscopically for neoplastic and non-neoplastic lesions.
-
-
Data Analysis:
-
Tumor incidence data are analyzed using appropriate statistical methods (e.g., Fisher's exact test, Cochran-Armitage trend test) to determine if there is a statistically significant increase in tumors in the treated groups compared to the control group.
-
Survival data are analyzed using methods such as the Kaplan-Meier analysis.
-
Caption: A generalized workflow for an in vivo carcinogenicity bioassay.
Analytical Methodologies for Detection
The detection and quantification of N-nitrosamines, including NNMA, often at trace levels, require highly sensitive and specific analytical methods. This is particularly crucial in the context of pharmaceutical products and environmental monitoring.
Advanced hyphenated techniques are the methods of choice:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a versatile and widely used technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This method is also highly sensitive and specific, particularly for volatile nitrosamines.[15]
Sample preparation is a critical step to ensure accurate quantification and can involve techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), or dispersive liquid-liquid microextraction (DLLME).[15]
For the specific detection of NNMA-induced DNA adducts, high-performance liquid chromatography (HPLC) with fluorescence detection has been employed to identify the 6-hydrazinopurine adduct after chemical derivatization.[7]
Conclusion and Risk Assessment
For drug development professionals and researchers, a thorough understanding of the carcinogenic potential of NNMA and related N-nitrosamines is paramount. Risk assessment for human exposure should consider both the inherent carcinogenic potency of the compound and the potential levels of exposure. The analytical methods outlined in this guide are essential for monitoring and controlling the presence of such impurities in pharmaceutical products and other consumer goods. Continued research into the mechanisms of N-nitrosamine carcinogenesis and the development of even more sensitive analytical techniques will further enhance our ability to mitigate the risks associated with these compounds.
References
-
Title: Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed Source: PubMed URL: [Link]
-
Title: N-Methylaniline - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - MDPI Source: MDPI URL: [Link]
-
Title: n-nitrosomethylaniline - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Safety Data Sheet: N-Methyl-N-nitrosoaniline - Chemos GmbH&Co.KG Source: Chemos GmbH&Co.KG URL: [Link]
-
Title: N-Nitroso-N-Methylaniline - OEHHA Source: OEHHA URL: [Link]
-
Title: N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem Source: PubChem URL: [Link]
-
Title: Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites Source: PubMed URL: [Link]
-
Title: An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Studies of Cancer in Experimental Animals - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Source: NCBI URL: [Link]
-
Title: Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite - PubMed Source: PubMed URL: [Link]
-
Title: Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals Source: Preprints.org URL: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. N-NITROSO-N-METHYLANILINE | 614-00-6 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. N-Nitroso-N-methylaniline | 614-00-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. N-Nitroso-N-methylaniline | LGC Standards [lgcstandards.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N-Nitroso-N-methylaniline | 614-00-6 | Benchchem [benchchem.com]
- 8. Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Metabolism and Byproducts of N-Nitroso-N-methylaniline
Introduction: The Significance of Understanding N-Nitroso-N-methylaniline Metabolism
N-Nitroso-N-methylaniline (NMA) is a potent esophageal carcinogen in rats, belonging to the class of N-nitroso compounds.[1][2][3] Its presence in some industrial processes, rubber manufacturing, and as a laboratory chemical for studying enzymatic denitrosation necessitates a thorough understanding of its metabolic fate within biological systems.[4] This guide provides a comprehensive technical overview of the core metabolic pathways of NMA, the enzymes responsible for its biotransformation, and the resulting byproducts, with a particular focus on the generation of its ultimate carcinogenic species. For researchers, scientists, and professionals in drug development, a deep understanding of these processes is paramount for assessing toxicological risk, developing potential mitigation strategies, and designing safer chemical entities.
Core Metabolic Pathways: A Dichotomy of Activation and Detoxification
The metabolism of N-Nitroso-N-methylaniline is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, predominantly occurring in the liver.[1][5] The metabolic fate of NMA is characterized by two main competing pathways: α-C-hydroxylation , which is the primary activation pathway leading to carcinogenesis, and denitrosation , a detoxification pathway.[1]
The Carcinogenic Activation Pathway: α-C-Hydroxylation
The α-C-hydroxylation pathway is the critical initial step in the transformation of NMA into its ultimate carcinogenic form. This reaction is catalyzed by specific cytochrome P450 isoenzymes, with studies pointing to the significant roles of CYP2B1 and CYP2B2.[1] The process involves the hydroxylation of the methyl group of NMA.
This hydroxylation event results in the formation of an unstable intermediate, α-hydroxy-N-nitroso-N-methylaniline. This intermediate rapidly and non-enzymatically decomposes to yield formaldehyde and the highly reactive benzenediazonium ion (BDI) .[1][2] The BDI is a potent electrophile and is considered the ultimate carcinogen derived from NMA.[1]
The BDI can then form covalent adducts with cellular macromolecules, most notably DNA.[2][4] It has been shown to react with adenine residues in DNA to form unstable triazene adducts.[2][6] The formation of these DNA adducts is a key initiating event in the carcinogenic process, leading to mutations and genomic instability if not repaired.
The Detoxification Pathway: Denitrosation
In parallel to the activation pathway, NMA can undergo denitrosation, which is considered a detoxification route. This process involves the removal of the nitroso group from the NMA molecule, leading to the formation of N-methylaniline (MA) and a nitrite ion.[5][7] N-methylaniline can be further metabolized to aniline and p-aminophenol.[1][5] While denitrosation is a detoxification step for NMA itself, the resulting metabolites may still possess some level of toxicity.
The enzymatic denitrosation of NMA is also mediated by cytochrome P450 enzymes.[5] Interestingly, studies have shown that both CYP2B1 and CYP2B2 can catalyze denitrosation, but CYP2B1 is also capable of catalyzing the activating α-C-hydroxylation, making it a key player in the overall toxicological profile of NMA.[1]
Below is a diagram illustrating the primary metabolic pathways of N-Nitroso-N-methylaniline.
Caption: Workflow for in vitro NMA metabolism analysis.
Step-by-Step Methodology:
-
Preparation of Rat Liver Microsomes:
-
Rationale: Liver microsomes are rich in cytochrome P450 enzymes, providing a concentrated and relevant system for studying hepatic metabolism.
-
Protocol:
-
Euthanize a rat (typically pre-treated with a P450 inducer like phenobarbital to increase enzyme levels) via an approved ethical protocol. [1][8] 2. Perfuse the liver with ice-cold buffer (e.g., 0.1 M potassium phosphate, pH 7.4) to remove blood.
-
Homogenize the liver tissue in the same buffer.
-
Centrifuge the homogenate at low speed (e.g., 9,000 x g) to pellet cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
-
Incubation of NMA with Microsomes and NADPH:
-
Rationale: This step initiates the metabolic reaction by combining the substrate (NMA), the enzyme source (microsomes), and the necessary cofactor (NADPH).
-
Protocol:
-
In a reaction vessel, combine the liver microsomes, NMA at the desired concentration, and a buffer solution.
-
Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH itself. [8] 4. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile or methanol).
-
-
-
Extraction of Metabolites:
-
Rationale: To isolate the metabolites from the complex reaction mixture for analysis.
-
Protocol:
-
Vortex the quenched reaction mixture vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the metabolites to a clean tube.
-
The extract may be further concentrated or derivatized depending on the analytical method.
-
-
-
Analysis of Metabolites by HPLC-MS/MS:
-
Rationale: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides the necessary sensitivity and selectivity for the identification and quantification of NMA and its metabolites. [9][10] * Protocol:
-
Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
-
Develop a gradient elution method using appropriate mobile phases (e.g., water and acetonitrile with a modifier like formic acid) to separate the parent compound and its metabolites.
-
Couple the HPLC eluent to a tandem mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring) for sensitive and specific detection of the target analytes.
-
-
-
Data Analysis and Quantification:
-
Rationale: To determine the concentration of each metabolite and calculate metabolic rates.
-
Protocol:
-
Generate a standard curve for each analyte using certified reference standards.
-
Integrate the peak areas of the analytes in the samples.
-
Calculate the concentration of each metabolite using the standard curve.
-
Determine the rate of metabolism (e.g., in nmol/min/mg microsomal protein).
-
-
Conclusion and Future Directions
The metabolism of N-Nitroso-N-methylaniline is a complex process with significant toxicological consequences, primarily driven by the formation of the highly reactive benzenediazonium ion through cytochrome P450-mediated α-C-hydroxylation. A thorough understanding of the enzymes involved, their kinetic properties, and the resulting byproducts is essential for risk assessment and the development of safer chemical alternatives.
Future research in this area should focus on several key aspects:
-
Human Relevance: Further elucidation of the specific human cytochrome P450 isoforms responsible for NMA metabolism and their polymorphic variants to better understand inter-individual differences in susceptibility.
-
Extrahepatic Metabolism: Investigation of NMA metabolism in other tissues, particularly the esophagus, which is a primary target organ for its carcinogenicity. [2]* Modulation of Metabolism: Exploring the potential for dietary and pharmacological agents to modulate NMA metabolism, potentially shifting the balance from the activation pathway towards detoxification.
-
Advanced Analytical Techniques: The application of high-resolution mass spectrometry and other advanced analytical tools to identify novel, previously uncharacterized metabolites and DNA adducts.
By continuing to unravel the intricate details of NMA metabolism, the scientific community can contribute to a more comprehensive understanding of its carcinogenicity and develop strategies to mitigate its potential harm to human health.
References
-
Stiborová, M., Frei, E., Schmeiser, H. H., & Wiessler, M. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Cancer Letters, 113(1-2), 191–197. [Link]
-
Scheper, T., Appel, K. E., Schunack, W., Somogyi, A., & Hildebrandt, A. G. (1991). Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. Chemico-biological interactions, 77(1), 81–96. [Link]
-
Miller, E. C., & Miller, J. A. (1983). Metabolism of 4-nitroaniline by rat liver microsomes. Cancer research, 43(1), 112-119. [Link]
-
Grebel, J. E., Young, C. C., & Suffet, I. H. (Mel). (2015). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 7(16), 6896–6904. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-N-nitrosoaniline. In PubChem Compound Database. Retrieved from [Link]
-
Akpabio, C. J., Ufot, U. F., & Ime, U. E. (2013). N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Pelagia Research Library, 3(3), 362-369. [Link]
-
Jorquera, H., & Tannenbaum, S. R. (1984). Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite. Cancer research, 44(8), 3347–3350. [Link]
-
Johansson-Brittebo, E., & Tjaelve, H. (1982). The metabolism of N-nitrosomethylaniline. Archives of toxicology, 50(3-4), 241–252. [Link]
-
Hendriks, G., et al. (2023). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis, 64(7), 389-401. [Link]
-
National Institute of Health. (2021). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). PMC. [Link]
-
Office of Environmental Health Hazard Assessment. (2011). N-Nitroso-N-Methylaniline. [Link]
-
Kroeger-Koepke, M. B., Koepke, S. R., McClusky, G. A., Magee, P. N., & Michejda, C. J. (1981). alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline. Proceedings of the National Academy of Sciences of the United States of America, 78(10), 6489–6493. [Link]
-
ResearchGate. (n.d.). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. [Link]
-
Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
White, H. S., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2947-2969. [Link]
-
White, H. S., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. DSpace@MIT. [Link]
-
Cantera. (n.d.). Viewing a reaction path diagram. [Link]
-
Koepke, S. R., Kroeger-Koepke, M. B., & Michejda, C. J. (1990). Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline. Chemical research in toxicology, 3(1), 17–20. [Link]
-
Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(19), 11689. [Link]
-
Stiborová, M., et al. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Semantic Scholar. [Link]
-
Grebel, J. E., Young, C. C., & Suffet, I. H. (Mel). (2015). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. ResearchGate. [Link]
-
Locuson, C. W., & Tracy, T. S. (2011). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Drug metabolism and disposition: the biological fate of chemicals, 39(10), 1799–1805. [Link]
-
Ellson, J., & North, S. (2015). Drawing graphs with dot. [Link]
-
ResearchGate. (2015). Interindividual Variability in Cytochrome P450-Mediated Drug Metabolism. [Link]
-
DevInside. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. [Link]
-
National Center for Biotechnology Information. (2021). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Pelkonen, O., & Turpeinen, M. (2007). Enzyme kinetics of cytochrome P450-mediated reactions. Xenobiotica; the fate of foreign compounds in biological systems, 37(10-11), 1198–1210. [Link]
-
Wiessler, M. (1986). DNA adducts by N-nitroso compounds. Journal of cancer research and clinical oncology, 112(2), 81–86. [Link]
Sources
- 1. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of N-nitrosomethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of 4-nitroaniline by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment: In Vivo Kinetics of N-Nitroso-N-methylaniline (NMA)
[1]
Executive Summary
N-Nitroso-N-methylaniline (NMA) is a potent esophageal carcinogen belonging to the N-nitrosamine class.[1][2] Unlike direct-acting alkylating agents, NMA requires metabolic activation to exert its genotoxic effects. This guide provides a technical analysis of its biological half-life, emphasizing the "suicide kinetics" where rapid systemic clearance correlates directly with the formation of reactive benzenediazonium ions.
For researchers in toxicology and drug safety, understanding NMA kinetics is critical not merely for clearance assessment, but for quantifying the window of bioactivation. In rats, the biological half-life is approximately 66 minutes following intraperitoneal administration, with less than 1% excreted unchanged, indicating near-total metabolic consumption.[3][4]
Physicochemical & Metabolic Profile[6][7]
NMA (
Key Metabolic Enzymes
The clearance of NMA is driven primarily by Cytochrome P450 (CYP) enzymes.[5] While CYP2E1 is the canonical nitrosamine activator (e.g., for NDMA), NMA shows distinct substrate specificity due to its aromatic ring.
-
Primary Pathway:
-Hydroxylation at the methyl group.[6] -
Secondary Pathway: Denitrosation (minor).[7]
-
Target Tissue: High specificity for the esophagus, despite hepatic first-pass metabolism.
Metabolic Activation Pathway
The following diagram illustrates the bioactivation cascade. Note that the "clearance" of the parent compound (NMA) generates the toxic electrophile.
Figure 1: The metabolic activation pathway of NMA. The parent compound is rapidly consumed to form the reactive benzenediazonium ion.
Pharmacokinetics & Biological Half-Life[5][10]
The biological half-life of NMA is relatively short compared to other xenobiotics, driven by high intrinsic clearance (
Quantitative Parameters (Rat Model)
The following data summarizes the kinetic profile observed in Rattus norvegicus (Fischer 344 and Sprague-Dawley strains).
| Parameter | Value | Context/Notes |
| Biological Half-Life ( | 66 minutes | Measured in whole blood following 4.7 mg/kg IP dose [1].[3][4] |
| Volume of Distribution ( | High | Distributed throughout extracellular water; no specific accumulation in adipose tissue despite lipophilicity [2]. |
| Excretion (Unchanged) | < 1% | Negligible renal clearance of parent compound.[3] |
| Metabolite Elimination | Rate of | |
| Bioavailability ( | Variable | High first-pass effect via oral route; IP administration bypasses initial gastric degradation but hits liver directly. |
Comparative Kinetics
Unlike N-nitrosodimethylamine (NDMA), which has a half-life of minutes in some models due to volatile exhalation and rapid hepatic extraction, NMA's phenyl ring confers slightly higher stability, allowing transport to the esophagus. However, the 66-minute half-life classifies it as a high-clearance compound .
Mechanisms of Clearance & Bioactivation
The "clearance" of NMA is a toxicological double-edged sword. The disappearance of NMA from the blood corresponds directly to the generation of DNA-damaging species.
The Alpha-Hydroxylation Trigger
The rate-limiting step in NMA clearance is the hydroxylation of the
-
Reaction:
-
Consequence: This hydroxy-methyl intermediate is chemically unstable (
second) and spontaneously decomposes.
The Diazonium Ion Release
Upon decomposition, the intermediate releases formaldehyde (HCHO) and generates the benzenediazonium ion (
-
Stability: The benzenediazonium ion is an electrophile but is stable enough to survive diffusion from the cytoplasm into the nucleus.
-
DNA Attack: It preferentially attacks the
position of adenine and the position of guanine, leading to bulky adducts that cause replication errors.
Denitrosation (Detoxification)
A minor pathway involves the removal of the NO group to yield methylaniline. This is considered a detoxification pathway as methylaniline is significantly less carcinogenic. However, in vivo studies show this accounts for a small fraction of total clearance [3].
Experimental Protocols for PK Assessment
To determine the biological half-life of NMA or structurally similar nitrosamines, a rigorous LC-MS/MS workflow is recommended over older HPLC-UV methods due to the low physiological concentrations.
Workflow Diagram
Figure 2: Experimental workflow for assessing NMA pharmacokinetics.
Detailed Methodology
Step 1: Administration and Sampling[8][9]
-
Animal Model: Male Fischer 344 rats (200–250 g).
-
Dosing: Intravenous (tail vein) or Intraperitoneal. Dose: 4–5 mg/kg.
-
Sampling: Collect 200
whole blood via jugular vein cannulation at minutes.
Step 2: Sample Stabilization (Critical)
Nitrosamines can be artifactually formed or degraded ex vivo.
-
Inhibitor: Add Ammonium Sulfamate (10 mM final) to the collection tubes to scavenge residual nitrite and prevent artificial nitrosation of methylaniline during processing.
-
Temperature: Keep samples on ice immediately.
Step 3: Extraction (Solid Phase Extraction - SPE)
-
Condition HLB (Hydrophilic-Lipophilic Balance) cartridges with Methanol and Water.
-
Load plasma sample.
-
Wash with 5% Methanol/Water to remove proteins.
-
Elute NMA with 100% Acetonitrile.
-
Evaporate to dryness and reconstitute in mobile phase.
Step 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
mm, 1.8 . -
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: Electrospray Ionization (ESI) Positive mode.
-
MRM Transition: Monitor
(Loss of and fragments) or ( , loss of nitroso group).
Data Interpretation & Toxicology Implications[12][13]
The "Suicide Kinetics" Concept
In drug development, a short half-life (
-
Correlation: High clearance rate
High DNA adduct formation. -
Esophageal Specificity: Despite systemic distribution, the esophagus possesses unique CYP isoforms or lacks specific repair mechanisms (like
-alkylguanine DNA alkyltransferase) that makes it susceptible to the diazonium ions generated during this 66-minute window.
Verification of Half-Life
To validate the half-life in a new study, researchers should calculate the Elimination Rate Constant (
If the calculated
-
Enzyme Induction/Inhibition: Co-exposure to ethanol (CYP2E1 inducer) will shorten
. -
Saturation: High doses (>50 mg/kg) may saturate metabolic enzymes, artificially prolonging
(Zero-order kinetics).
References
-
Kraft, P. L., et al. (1980).[3] The metabolism of N-nitrosomethylaniline. Cancer Research, 40(8), 2740-2742.
-
[3]
-
-
Pylypiw, H. M., & Harrington, G. W. (1981).[7] Determination of N-nitroso-N-methylaniline in whole blood, serum, and urine. Analytical Chemistry, 53(14), 2365-2367.
-
Scheper, T., et al. (1991).[10] Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. Chemico-Biological Interactions, 77(1), 81-96.[10]
-
Mirvish, S. S., & Ramm, M. D. (1987).[8] Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite. Cancer Letters, 36(2), 125-129.[8]
-
PubChem Compound Summary. (2024). N-Methyl-N-nitrosoaniline.[8][2][3][10]
Sources
- 1. Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hesiglobal.org [hesiglobal.org]
- 7. The metabolism of N-nitrosomethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. primescholars.com [primescholars.com]
- 10. Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitroso-N-methylaniline: From Fischer’s Laboratory to Metabolic Bioactivation
A Technical Guide on Synthesis, Carcinogenicity, and Mechanistic Toxicology
Executive Summary
N-Nitroso-N-methylaniline (NMA) represents a critical junction in the history of chemical toxicology. Originally synthesized in the late 19th century as a probe for aromatic rearrangement mechanisms (the Fischer-Hepp rearrangement), NMA later emerged as a potent esophageal carcinogen, instrumental in elucidating the metabolic activation pathways of nitrosamines. This guide analyzes NMA through three lenses: its synthetic origins, its bioactivation via Cytochrome P450, and its modern relevance in genotoxic impurity profiling.
The Synthetic Legacy: 19th Century Origins
Context: In 1886, Otto Fischer and Eduard Hepp were investigating the reactivity of secondary aromatic amines.[1] Their work with NMA led to the discovery of the Fischer-Hepp rearrangement, a reaction that remains a staple in mechanistic organic chemistry.
1.1 The Fischer-Hepp Rearrangement Pathway
The synthesis of NMA is straightforward nitrosation, but its behavior under acidic conditions is chemically distinct. Unlike aliphatic nitrosamines, NMA undergoes an intramolecular migration of the nitroso group to the para-position of the aromatic ring when treated with mineral acids.
Figure 1: The synthesis of NMA followed by the acid-catalyzed Fischer-Hepp rearrangement.
1.2 Protocol: Historical Synthesis Reconstruction
Note: This protocol reconstructs the classical 19th-century methodology for educational analysis. Modern safety standards require strict containment due to carcinogenicity.
Objective: Preparation of NMA via Nitrosation of N-Methylaniline.
-
Reagent Preparation:
-
Dissolve 0.1 mol of N-methylaniline in 50 mL of 15% hydrochloric acid (HCl).
-
Cool the solution to 0–5°C in an ice-salt bath.
-
-
Nitrosation:
-
Dropwise addition of 0.11 mol Sodium Nitrite (NaNO₂) (dissolved in minimal water) over 30 minutes.
-
Critical Control: Temperature must remain <10°C to prevent decomposition or premature rearrangement.
-
-
Isolation:
-
The N-nitroso compound separates as a yellow oil.
-
Extract with diethyl ether. Wash the organic layer with dilute sodium carbonate (to remove acid) and water.
-
-
Verification (Fischer-Hepp Test):
-
To confirm identity, treat a small aliquot with concentrated HCl/alcohol. The solution turns red-violet, indicating rearrangement to the p-nitroso derivative (Liebermann’s nitroso reaction).
-
The Carcinogenic Pivot: Toxicology & Pathology
In the mid-20th century, the focus shifted from NMA's chemical properties to its biological hazards. Research by Druckrey, Preussmann, and Magee established NMA as a highly specific esophageal carcinogen in rats, distinguishing it from the liver-targeting dimethylnitrosamine (NDMA).
2.1 Quantitative Toxicity Data
The following data summarizes pivotal animal studies establishing NMA's toxicity profile.
| Parameter | Species | Route | Value/Observation | Reference |
| LD50 (Acute) | Rat (Male) | Oral | 336 mg/kg | [1] |
| LD50 (Acute) | Rat (Female) | Oral | 225 mg/kg | [1] |
| LD50 (Acute) | Hamster | Oral | 150 mg/kg | [1] |
| Target Organ | Rat (F344) | Drinking Water | Esophagus (Squamous cell carcinoma) | [2] |
| Target Organ | Hamster | Gavage | Liver, Spleen (Hemangiosarcoma) | [3] |
2.2 The Mutagenicity Paradox
Historically, NMA yielded inconsistent results in standard Salmonella typhimurium (Ames) assays.[2][3]
-
Standard Ames: Often negative with Rat S9 activation.
-
Enhanced Ames: Positive when using Hamster S9 (30% concentration).
-
Causality: Hamster liver contains higher levels of CYP2B1/2E1-like enzymes required for NMA activation compared to rat liver S9 fractions used in standard protocols [4].
Mechanistic Elucidation: Metabolic Activation
NMA is a pro-carcinogen; it requires metabolic activation to damage DNA. The primary pathway involves
3.1 The Bioactivation Pathway
The mechanism proceeds via demethylation, releasing formaldehyde and generating a reactive benzenediazonium ion.
Figure 2: Metabolic activation of NMA via CYP2B1-mediated demethylation.[4]
3.2 Protocol: In Vitro Microsomal Assay
Objective: Quantify NMA metabolism via Formaldehyde production (Nash Method).
-
Incubation System:
-
Substrate: NMA (1–5 mM final concentration).
-
Enzyme Source: Rat Liver Microsomes (Phenobarbital-induced to upregulate CYP2B1).[4]
-
Cofactor System: NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase).
-
Buffer: 100 mM Tris-HCl (pH 7.4) with 3 mM MgCl₂.
-
-
Procedure:
-
Incubate mixture at 37°C for 20 minutes.
-
Terminate reaction by adding 10% Trichloroacetic acid (TCA).
-
Centrifuge to pellet proteins (10,000 x g for 5 min).
-
-
Detection (Nash Reaction):
-
Mix supernatant with Nash Reagent (2 M Ammonium acetate, 0.05 M Acetic acid, 0.02 M Acetylacetone).
-
Incubate at 60°C for 10 minutes.
-
Read Absorbance: Measure at 412 nm.
-
Interpretation: Absorbance correlates linearly with formaldehyde release, serving as a proxy for
-hydroxylation activity.
-
Modern Regulatory Context
In the wake of the "sartan" and "metformin" impurity crises, NMA serves as a model for Nitrosamine Drug Substance-Related Impurities (NDSRIs) .
-
Cohort of Concern: NMA is classified under the "Cohort of Concern" in ICH M7 guidelines, requiring control to limits as low as 18 ng/day (AI - Acceptable Intake).
-
Risk Assessment: Drug developers must screen for NMA formation if using N-methylaniline or related aromatic amines in synthesis steps involving nitrosating agents (e.g., sodium nitrite, alkyl nitrites).
References
-
Kroeger-Koepke, M. B., et al. (1983).[5] The effect of substituents in the aromatic ring on carcinogenicity of N-nitrosomethylaniline in F344 rats. Carcinogenesis. Retrieved from [Link]
-
Lijinsky, W., & Kovatch, R. M. (1988).[6] Comparative carcinogenesis by nitrosomethylalkylamines in Syrian hamsters. Cancer Research.[6][5][7][8][9] Retrieved from [Link]
-
HESI Global. (2023). Ames test study designs for nitrosamine mutagenicity testing. Retrieved from [Link]
-
Koepke, S. R., et al. (1990).[5] Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline. Chemical Research in Toxicology. Retrieved from [Link]
-
Stiborová, M., et al. (1999).[6][5] Direct evidence for the formation of deoxyribonucleotide adducts from carcinogenic N-nitroso-N-methylaniline. Cancer Letters. Retrieved from [Link]
Sources
- 1. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]
- 2. hesiglobal.org [hesiglobal.org]
- 3. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. fda.gov [fda.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and first synthesis of N-Nitroso-N-methylaniline
An In-Depth Technical Guide to the Discovery and First Synthesis of N-Nitroso-N-methylaniline
This guide provides a comprehensive exploration of the discovery and seminal synthesis of N-Nitroso-N-methylaniline (NMPhA), a compound of significant historical and toxicological interest. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deep dive into the mechanistic principles and experimental rationale that defined its first preparation. We will examine the historical context of its discovery, the fundamental chemistry of its formation, and a detailed, validated protocol for its synthesis, ensuring a robust understanding rooted in scientific integrity.
Foreword: The Dawn of Nitrosamine Chemistry
The story of N-Nitroso-N-methylaniline is intrinsically linked to the broader history of N-nitrosamines. First identified as a chemical class in the late 19th century, their profound biological significance remained largely unrecognized for decades.[1][2] It was not until the mid-1950s that a paradigm shift occurred. The pioneering work of British scientists John Barnes and Peter Magee revealed that N-nitrosodimethylamine (NDMA) was a potent hepatocarcinogen in rats.[2][3] This discovery opened the floodgates to extensive research, which has since established that approximately 90% of the hundreds of nitrosamines tested are carcinogenic in various animal models.[3]
N-Nitroso-N-methylaniline, an aromatic member of this class, serves as a classic exemplar of nitrosamine synthesis and reactivity. Its first successful preparation laid the groundwork for understanding the formation of these compounds, a topic of immense importance today in fields ranging from food safety to pharmaceutical impurity analysis.[1][4][5] This guide revisits that foundational synthesis, not merely as a historical footnote, but as a masterclass in the principles of organic chemistry.
Chapter 1: The First Synthesis – A Mechanistic and Historical Perspective
The first documented preparation of N-Nitroso-N-methylaniline was achieved through the reaction of N-methylaniline with nitrous acid.[6] This seemingly straightforward reaction is a cornerstone of amine chemistry and provides a perfect illustration of electrophilic nitrosation.
The Core Reaction: Nitrosation of a Secondary Amine
The synthesis of N-Nitroso-N-methylaniline is a classic example of the nitrosation of a secondary amine. The overall transformation is as follows:
C₆H₅NH(CH₃) + HNO₂ → C₆H₅N(CH₃)N=O + H₂O
This reaction hinges on the in situ generation of a suitable nitrosating agent from a stable precursor, which then reacts with the nucleophilic secondary amine.
Mechanistic Deep Dive: The "Why" Behind the Reaction
Understanding the mechanism is critical to appreciating the rationale for the specific experimental conditions used. The process can be broken down into two primary stages:
-
Formation of the Electrophilic Nitrosating Agent: Nitrous acid (HNO₂) is unstable and must be generated within the reaction mixture (in situ). This is accomplished by acidifying a solution of a nitrite salt, typically sodium nitrite (NaNO₂). In the presence of a strong acid like hydrochloric acid (HCl), nitrous acid is formed, which is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺) or a related carrier like dinitrogen trioxide (N₂O₃).[7][8][9]
-
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic nitrosonium ion. A subsequent deprotonation step yields the stable N-nitrosamine product.
The diagram below illustrates this fundamental mechanistic pathway.
Caption: Figure 1: Mechanism of N-Nitrosation of N-Methylaniline
Rationale of Key Experimental Parameters
The success of the synthesis relies on precise control over the reaction conditions. Each parameter is chosen to maximize the yield and purity of the desired product by favoring the intended mechanistic pathway.
-
Choice of Precursor: N-methylaniline is the requisite starting material, providing the secondary aromatic amine functionality necessary for the formation of a stable N-nitrosamine.
-
Temperature Control: The reaction is conducted at low temperatures (typically 0-10°C) using an ice bath.[6] This is the most critical parameter. Low temperatures are essential to:
-
Prevent Decomposition: Nitrous acid is notoriously unstable and readily decomposes at warmer temperatures.
-
Minimize Side Reactions: It suppresses potential side reactions, such as C-nitrosation of the aromatic ring, which can occur at higher temperatures.
-
-
Acidic Medium: A strong acid, such as concentrated hydrochloric acid, is crucial for the in situ generation of nitrous acid from sodium nitrite.[6][7] The acidic environment facilitates the formation of the active electrophile, the nitrosonium ion (NO⁺).
-
Vigorous Stirring: Ensuring the reaction mixture is well-agitated is vital because N-methylaniline has limited solubility in the aqueous acidic medium.[6] Vigorous stirring maximizes the interfacial area between the organic and aqueous phases, promoting an efficient reaction.
Chapter 2: A Validated Protocol for the Synthesis of N-Nitroso-N-methylaniline
This chapter details a robust and self-validating protocol adapted from the peer-reviewed procedure in Organic Syntheses.[6] The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents
| Chemical Name | Formula | MW ( g/mol ) | CAS RN | Key Properties |
| N-Methylaniline | C₇H₉N | 107.15 | 100-61-8 | Toxic liquid, purity affects yield |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, toxic solid |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, ~37% aqueous solution |
| Benzene | C₆H₆ | 78.11 | 71-43-2 | Carcinogenic solvent for extraction |
| Ice | H₂O | 18.02 | 7732-18-5 | Coolant |
Note: Due to its carcinogenicity, benzene is often replaced with a less hazardous solvent like toluene or diethyl ether in modern laboratory settings.
Experimental Protocol
Safety First: This procedure involves hazardous and carcinogenic substances. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step 1: Preparation of the Amine Salt Suspension
-
In a 3 L flask equipped with a mechanical stirrer, combine 107 g (1.0 mole) of N-methylaniline, 145 mL of concentrated hydrochloric acid, and 400 g of crushed ice.
-
Rationale: This step creates a fine, cold suspension of the N-methylaniline hydrochloride salt. Protonating the amine increases its solubility in the aqueous phase and prepares it for reaction. The ice ensures the initial temperature is low.
Step 2: Addition of the Nitrosating Agent
-
Begin vigorous stirring of the amine suspension. While maintaining the temperature at 10°C or below (adding more ice as needed), slowly add a solution of 70 g (1.0 mole) of sodium nitrite in 250 mL of water over 5-10 minutes.
-
Rationale: The slow addition of sodium nitrite allows for controlled generation of nitrous acid, preventing a sudden exotherm and decomposition. Vigorous stirring is critical to ensure the dissolved nitrous acid can react with the suspended amine salt.
Step 3: Reaction Completion
-
After the addition is complete, continue to stir the mixture for one hour. The formation of a yellow, oily layer of N-Nitroso-N-methylaniline will be observed.
-
Rationale: The extended stirring period ensures the reaction proceeds to completion.
Step 4: Workup and Extraction
-
Transfer the reaction mixture to a separatory funnel and separate the oily product layer.
-
Extract the remaining aqueous layer with two 100 mL portions of benzene (or a suitable alternative solvent).
-
Combine the initial oily layer with the benzene extracts.
-
Rationale: The product is a water-insoluble oil. Extraction with an organic solvent recovers any product dissolved or suspended in the aqueous phase, maximizing the yield.
Step 5: Purification
-
Remove the benzene from the combined organic layers by distillation at atmospheric pressure.
-
Purify the remaining crude product by vacuum distillation. The main fraction of N-Nitroso-N-methylaniline distills at 135–137°C at 13 mm Hg.[6]
-
Rationale: Atmospheric distillation removes the low-boiling solvent. Vacuum distillation is essential for purifying the high-boiling product, as it allows distillation to occur at a lower temperature, preventing thermal decomposition.
Expected Yield: 118–127 g (87–93% of the theoretical amount).[6] The yield is highly dependent on the purity of the starting N-methylaniline.
Synthesis and Purification Workflow
The following diagram provides a visual summary of the entire experimental workflow.
Caption: Figure 2: Workflow for NMPhA Synthesis and Purification
Chapter 3: Characterization and Quality Control
Confirmation of the product's identity and purity is a cornerstone of any synthesis.
Physical Properties
The purified N-Nitroso-N-methylaniline should be a light yellow liquid with the following properties:
| Property | Value |
| Molecular Formula | C₇H₈N₂O[10] |
| Molecular Weight | 136.15 g/mol [10] |
| Boiling Point | 135–137 °C / 13 mmHg[6] |
| Melting Point | 13 °C |
| Appearance | Light yellow to brown clear liquid |
Analytical Characterization
While classical methods relied on physical constants, modern analytical techniques provide unambiguous structural confirmation and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing purity and confirming the molecular weight of the volatile product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique suitable for analyzing nitrosamines, particularly useful for detecting non-volatile impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide definitive structural confirmation by showing the expected signals for the methyl and phenyl groups and their chemical environments.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1440-1460 cm⁻¹ is characteristic of the N-N=O stretching vibration of the nitrosamine functional group.
Conclusion
The first synthesis of N-Nitroso-N-methylaniline from N-methylaniline and nitrous acid is more than a historical procedure; it is a foundational lesson in organic chemistry. It elegantly demonstrates the principles of electrophilic substitution, the importance of in situ reagent generation, and the critical role of temperature control in directing reaction pathways. The robustness of this method is evidenced by its continued citation and use as a standard laboratory preparation.[6] For scientists in drug development and toxicology, understanding this seminal synthesis provides crucial insights into the potential for nitrosamine impurity formation, a challenge of significant contemporary relevance.[5][12] This knowledge, grounded in the fundamental principles demonstrated here, is indispensable for developing the control strategies necessary to ensure the safety and quality of modern pharmaceuticals.
References
-
Organic Syntheses. n-nitrosomethylaniline. Available from: [Link].
-
PubChem. N-Methyl-N-nitrosoaniline. Available from: [Link].
-
Wikipedia. Nitrosamine. Available from: [Link].
- Witkowska, A. et al. (2025). Evolution of nitrosamine regulations: Lessons from pharmaceuticals applied to food safety management. Food and Chemical Toxicology.
-
ResearchGate. (2023). navigating nitrosamines: origin, detecting, analysing and regulating impurities in pharmaceuticals. Available from: [Link].
-
ACS Publications. (2020). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Organic Process Research & Development. Available from: [Link].
-
FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. Available from: [Link].
-
OEHHA. (2011). N-Nitroso-N-Methylaniline. Available from: [Link].
-
Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Available from: [Link].
-
ResolveMass Laboratories Inc. (2026). Nitrosamine formation mechanism from Nitrates and Amines. Available from: [Link].
-
Veeprho. (2020). Chemistry for The Formation of Nitrosamines. Available from: [Link].
-
MDPI. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Pharmaceuticals. Available from: [Link].
- ACS Publications. (2025). Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Organic Process Research & Development.
-
HPC Standards. (n.d.). High-Purity Nitroso-N-methylaniline for Accurate Residue Analysis. Available from: [Link].
-
ACS Publications. (2023). The Nitrosamine “Saga”: Lessons Learned from Five Years of Scrutiny. Organic Process Research & Development. Available from: [Link].
Sources
- 1. newresearchjournal.com [newresearchjournal.com]
- 2. Nitrosamine impurities in medicines: History and challenges | LGC Standards [lgcstandards.com]
- 3. Nitrosamine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. veeprho.com [veeprho.com]
- 9. Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines | Lhasa Limited [lhasalimited.org]
- 10. N-Nitroso-N-methylaniline | LGC Standards [lgcstandards.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
N-Nitroso-N-methylaniline (NMA): Metabolic Activation, Carcinogenicity, and Analytical Protocols
[1][2]
Executive Summary
N-Nitroso-N-methylaniline (NMA) is a potent asymmetric nitrosamine identified as a specific esophageal carcinogen in rodent models.[1] Unlike its aliphatic counterparts (e.g., NDMA), NMA possesses both an aryl and an alkyl group, creating a unique metabolic bifurcation: activation via
Molecular Mechanism of Action
The toxicity of NMA is not intrinsic; it requires metabolic activation by Cytochrome P450 enzymes. The balance between activation (carcinogenesis) and detoxification determines the biological outcome.[1]
Metabolic Bifurcation: Activation vs. Detoxification
Research demonstrates that NMA metabolism is regioselective, governed primarily by specific CYP450 isoforms.
-
Activation (The Lethal Pathway): Mediated predominantly by CYP2B1 (in rats).[1] The enzyme catalyzes the
-hydroxylation of the methyl group.[1] This unstable intermediate decomposes to release formaldehyde and forms the benzenediazonium ion (BDI) .[1] The BDI is a hard electrophile that attacks DNA, leading to phenylation of nucleobases (e.g., 8-phenylguanine or unstable triazene adducts with adenine).[1] -
Detoxification: Mediated largely by CYP2B2 .[1] This pathway involves denitrosation, cleaving the nitroso group to yield the parent amine, N-methylaniline (MA), which is subsequently excreted.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the critical divergence in NMA metabolism.
Figure 1: The metabolic divergence of NMA.[1] CYP2B1 drives the formation of the DNA-reactive benzenediazonium ion, while CYP2B2 facilitates clearance via denitrosation.
DNA Adduct Formation
Unlike dimethylnitrosamine (NDMA), which methylates DNA, NMA acts primarily as a phenylating agent .
-
Key Finding: Stiborová et al. (1999) provided direct evidence using
P-postlabeling techniques, identifying deoxyribonucleotide adducts derived from the benzenediazonium ion.[1][2] -
Adduct Stability: The interaction with adenine forms unstable triazene adducts, which can lead to depurination or miscoding during replication, initiating the neoplastic process.
Key Carcinogenicity Studies
NMA exhibits a distinct organotropism, preferentially inducing tumors in the esophagus of rats, a pattern that mimics the epidemiology of esophageal squamous cell carcinoma in humans.
Pivotal Animal Models
The following table summarizes the foundational studies establishing NMA's carcinogenic profile.
| Study (Author, Year) | Species/Strain | Route of Administration | Primary Target Organ | Key Observations |
| Kroeger-Koepke et al. (1983) | Rat (F344) | Drinking Water (50 weeks) | Esophagus | High incidence of esophageal carcinomas.[1] Demonstrated that ring substitution affects carcinogenicity.[1] |
| Michejda et al. (1986) | Rat (F344, Female) | Drinking Water (20 weeks) | Esophagus | Sequential administration study; confirmed potent induction of squamous cell carcinoma.[1] |
| Lijinsky & Kovatch (1988) | Syrian Golden Hamster | Gavage (Weekly) | Liver , Spleen | Shift in organotropism compared to rats; induced liver tumors and hemangiosarcomas.[1] |
| Boyland et al. (1964) | Rat (Male/Female) | Drinking Water (Lifetime) | Esophagus | Early definitive study establishing NMA as a potent esophageal carcinogen.[1] |
The Linxian Connection
Epidemiological studies in Linxian, China—a region with the world's highest esophageal cancer rates—have implicated N-nitroso compounds.[1][3][4]
-
Evidence: Urinary excretion of N-nitroso amino acids (e.g., N-nitrososarcosine) is significantly higher in this population.[1][3]
-
Relevance of NMA: While N-nitrososarcosine is a marker, NMA and similar aryl-nitrosamines found in pickled/moldy foods are suspected to be the ultimate drivers of the carcinogenesis due to their higher potency and specific esophageal activation.[1]
Analytical Methodologies
For drug development and environmental safety, precise quantification of NMA is required. The following protocols represent the industry standard for specificity and sensitivity.
Protocol A: Solid Phase Extraction (SPE) with GC-TEA
Scope: Detection of NMA in biological fluids (urine/gastric juice) or food matrices.[1] Principle: Thermal Energy Analysis (TEA) is nitrosamine-specific, detecting the NO radical released upon pyrolysis.[1]
-
Sample Preparation:
-
Extraction (SPE):
-
Concentration:
-
Dry eluate over anhydrous sodium sulfate.[1]
-
Concentrate to 1 mL using a Kuderna-Danish concentrator (avoid rotary evaporation to prevent loss of volatile NMA).
-
-
Analysis (GC-TEA):
-
Column: DB-WAX or equivalent polar capillary column.[1]
-
Detector: TEA (Pyrolysis at 500°C).
-
Validation: Monitor for the specific retention time of NMA (distinct from NDMA).
-
Protocol B: LC-MS/MS (High Sensitivity)
Scope: Trace analysis in pharmaceutical products (nitrosamine impurity screening).[1]
Risk Assessment & Safety
-
Genotoxicity: NMA is mutagenic in S. typhimurium only in the presence of metabolic activation (S9 fraction), confirming its status as a pro-carcinogen.[1]
-
Occupational Exposure: Primary risks exist in the rubber industry and laboratories synthesizing N-nitroso compounds.[1]
-
Regulatory Status: Classified as a Group 2B carcinogen (Possibly carcinogenic to humans) by IARC, but treated as a high-potency mutagenic impurity in pharmaceutical guidelines (ICH M7).[1]
References
-
Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Source: Stiborová, M., et al. (1997).[1][2] Cancer Letters.
-
The effect of substituent in the aromatic ring on carcinogenicity of N-nitrosomethylaniline in F344 rats. Source: Kroeger-Koepke, M. B., et al. (1983).[1] Carcinogenesis.
-
Carcinogenic effects of sequential administration of two nitrosamines in Fischer 344 rats. Source: Michejda, C. J., et al. (1986).[1] Cancer Research.[1]
-
Direct evidence for the formation of deoxyribonucleotide adducts from carcinogenic N-nitroso-N-methylaniline. Source: Stiborová, M., et al. (1999).[1][2] Cancer Letters.
-
The carcinogenicity of nitrosoanabasine, a possible constituent of tobacco smoke. (Contains comparative data on NMA). Source: Boyland, E., et al. (1964).[1] British Journal of Cancer.[1]
-
Comparative carcinogenesis by nitrosomethylalkylamines in Syrian hamsters. Source: Lijinsky, W., & Kovatch, R. M. (1988).[1] Cancer Research.[1]
-
Evidence for an Unstable DNA Adduct From N-nitroso-N-methylaniline. Source: 1.5 Snippet Reference (Generic Title Match).
Sources
An In-Depth Technical Guide on N-Nitroso-N-methylaniline (NMA) as a Research Chemical for Cancer Studies
This guide provides a comprehensive technical overview of N-Nitroso-N-methylaniline (NMA) for researchers, scientists, and drug development professionals. It delves into the core principles of NMA's carcinogenic action, detailed experimental protocols for its use in cancer modeling, and the critical safety procedures required for its handling. The information herein is synthesized from peer-reviewed literature and established experimental practices to ensure scientific integrity and practical applicability.
Introduction: Understanding N-Nitroso-N-methylaniline as a Carcinogenic Tool
N-Nitroso-N-methylaniline (NMA) is a potent N-nitrosamine compound that has been instrumental in cancer research, particularly in modeling esophageal carcinogenesis.[1] Its utility stems from its consistent and specific induction of tumors in the esophagus of laboratory animals, most notably in rat models.[1] Unlike some carcinogens that require direct application, NMA's systemic administration followed by metabolic activation in target tissues provides a more physiologically relevant model for studying the intricate processes of cancer development. This guide will explore the mechanistic underpinnings of NMA's carcinogenicity and provide actionable protocols for its application in research settings.
Physicochemical Properties of N-Nitroso-N-methylaniline
A thorough understanding of NMA's physical and chemical characteristics is fundamental to its safe and effective use in the laboratory.
| Property | Value |
| Chemical Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Appearance | Yellow oil or crystalline solid |
| CAS Number | 614-00-6 |
| Melting Point | 14.5 °C |
| Boiling Point | 122 °C at 13 mmHg |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. Insoluble in water. |
Mechanism of Carcinogenesis: From Metabolic Activation to DNA Adduct Formation
The carcinogenic effects of NMA are not inherent to the molecule itself but are a consequence of its metabolic activation into a reactive electrophile.[2] This process is a critical consideration in experimental design, as the metabolic capacity of the chosen model system will directly influence the carcinogenic outcome.
Metabolic Activation Pathway
The primary pathway for NMA's bioactivation involves enzymatic oxidation by cytochrome P450 (CYP) enzymes, predominantly occurring in the liver and target tissues like the esophagus.[2][3] Specifically, studies have implicated CYP2B1 and CYP2B2 in the metabolism of NMA.[3] The key metabolic step is the α-hydroxylation of the methyl group, which leads to the formation of an unstable intermediate. This intermediate then spontaneously decomposes to yield the ultimate carcinogen, the benzenediazonium ion (BDI).[2]
Caption: Metabolic activation of NMA leading to DNA damage and cancer initiation.
DNA Adduct Formation and Mutagenesis
The highly electrophilic benzenediazonium ion readily reacts with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.[4] The primary adduct formed by NMA is an unstable phenyltriazene at the N6 position of adenine.[2] These adducts, if not repaired, can lead to mispairing during DNA replication, resulting in mutations in critical genes, such as oncogenes and tumor suppressor genes, thereby initiating the process of carcinogenesis.
Experimental Protocols for NMA-Induced Carcinogenesis
The following protocols are provided as a guide for inducing esophageal tumors in rats, a widely accepted model for studying this type of cancer. These protocols should be adapted and optimized based on specific research objectives and institutional animal care and use committee (IACUC) guidelines.
Animal Model: F344 Rats
The Fischer 344 (F344) rat is a commonly used inbred strain for NMA-induced carcinogenesis studies due to its susceptibility to esophageal tumor development and relatively low background tumor incidence.[5]
Preparation and Administration of NMA
4.2.1. Administration in Drinking Water (Ad libitum)
This method provides chronic exposure to NMA and mimics a potential route of human exposure to nitrosamines.
-
Materials:
-
N-Nitroso-N-methylaniline (NMA)
-
Ethanol (for initial dissolution)
-
Amber glass water bottles
-
-
Procedure:
-
Stock Solution Preparation: Due to NMA's insolubility in water, a stock solution in a suitable solvent like ethanol is recommended. Precisely weigh the required amount of NMA in a certified chemical fume hood. Dissolve the NMA in a small volume of ethanol.
-
Working Solution Preparation: The ethanolic stock solution is then diluted with drinking water to the desired final concentration (e.g., 10-50 mg/L). The final concentration of ethanol in the drinking water should be minimal (e.g., <0.1%) to avoid any confounding effects.
-
Administration: Transfer the NMA-containing water to amber glass water bottles to protect the compound from light degradation. Provide the solution to the rats as their sole source of drinking water.
-
Monitoring and Replenishment: Prepare fresh NMA solutions at least twice a week and monitor water consumption to calculate the average daily dose.
-
4.2.2. Oral Gavage
This method allows for precise dose administration.
-
Materials:
-
N-Nitroso-N-methylaniline (NMA)
-
Corn oil or other suitable vehicle
-
Animal feeding needles (gavage needles)
-
Syringes
-
-
Procedure:
-
Dose Preparation: Prepare a homogenous suspension of NMA in the vehicle (e.g., corn oil) at the desired concentration.
-
Administration: Administer the NMA suspension directly into the stomach of the rat using a gavage needle attached to a syringe. The volume administered should be based on the animal's body weight.
-
Frequency: Gavage is typically performed 1-3 times per week for a specified duration.
-
Experimental Workflow for NMA-Induced Esophageal Carcinogenesis
Caption: A typical experimental workflow for an NMA-induced esophageal carcinogenesis study in rats.
Histopathological Analysis
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the entire esophagus.
-
Fixation: Fix the esophagus in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Process the fixed tissues through a series of graded alcohols and xylene, and then embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks.
-
Staining: Stain the sections with hematoxylin and eosin (H&E) for microscopic examination.
-
Evaluation: A qualified pathologist should evaluate the stained sections for the presence of preneoplastic lesions (e.g., dysplasia, hyperplasia) and tumors (e.g., papillomas, squamous cell carcinomas).[6][7]
Quantitative Data on NMA-Induced Carcinogenesis in F344 Rats
The following table summarizes representative data on the carcinogenic effects of NMA in F344 rats, highlighting the dose-dependent nature of tumor induction.
| Administration Route | NMA Concentration/Dose | Duration of Treatment | Tumor Incidence (Esophagus) | Reference |
| Drinking Water | 20-30 mg/L | 50 weeks | Increased incidence of esophageal tumors (mostly carcinomas) | |
| Drinking Water | 40 mg/L | 20 weeks | Increased incidence of esophageal squamous cell carcinoma | |
| Drinking Water | ~1.4 mg/day | Lifetime | Malignant esophageal tumors |
In Vitro Assays for Genotoxicity and Cytotoxicity
While NMA may show negative results in some standard bacterial mutagenicity assays like the Ames test, its genotoxicity can be assessed in mammalian cell-based assays that incorporate metabolic activation.[1]
Protocol for In Vitro Cytotoxicity Assay in Esophageal Epithelial Cells
This assay can be used to assess the direct toxic effects of metabolically activated NMA on target cells.[2]
-
Cell Line: Primary rat esophageal epithelial cells or a relevant cell line.
-
Metabolic Activation: Inclusion of a liver S9 fraction from Aroclor- or phenobarbital-induced rats to provide the necessary CYP450 enzymes.
-
Procedure:
-
Seed esophageal cells in a 96-well plate and allow them to attach overnight.
-
Prepare a reaction mixture containing the S9 fraction, a NADPH-generating system, and varying concentrations of NMA.
-
Remove the culture medium from the cells and add the S9/NMA reaction mixture.
-
Incubate for a defined period (e.g., 2-4 hours).
-
Wash the cells and replace the reaction mixture with fresh culture medium.
-
After 24-48 hours, assess cell viability using a standard method such as the MTT or neutral red uptake assay.
-
Analytical Methods for NMA and its Metabolites
Accurate quantification of NMA and its metabolites in biological samples is crucial for pharmacokinetic and mechanistic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.[8][9]
Protocol for LC-MS/MS Analysis of NMA in Rat Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated NMA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Transitions: Monitor specific parent-to-daughter ion transitions for NMA and the internal standard.
-
Safety and Handling of N-Nitroso-N-methylaniline
NMA is a potent carcinogen and should be handled with extreme caution.[10] A comprehensive safety protocol is mandatory.
Personal Protective Equipment (PPE)
-
Gloves: Double gloving with nitrile gloves is recommended.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: Chemical safety goggles are required.
-
Respiratory Protection: Work with NMA must be conducted in a certified chemical fume hood.
Storage
Store NMA in a cool, dry, and dark place in a tightly sealed, clearly labeled container. It should be stored away from incompatible materials.
Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area and decontaminate using a 10% sodium hypochlorite solution, followed by a thiosulfate solution to neutralize the bleach. Absorb the spill with an inert material and dispose of it as hazardous waste.
-
Waste Disposal: All NMA-contaminated materials (e.g., animal bedding, unused solutions, gloves, lab coats) must be disposed of as hazardous chemical waste in accordance with institutional and national regulations.[11]
Conclusion
N-Nitroso-N-methylaniline is a valuable tool for cancer research, providing a reliable model for studying the mechanisms of esophageal carcinogenesis. Its effective and safe use necessitates a thorough understanding of its chemical properties, metabolic activation, and carcinogenic mechanisms. The protocols and data presented in this guide offer a foundation for researchers to design and execute well-controlled and meaningful studies. Adherence to strict safety protocols is paramount when working with this potent carcinogen to ensure the protection of all laboratory personnel.
References
-
Boyland, E., Roe, F. J., Gorrod, J. W., & Mitchley, B. C. (1964). The carcinogenicity of nitrosoanabasine, a possible constituent of tobacco smoke. British journal of cancer, 18(2), 265. [Link]
- Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 127-142.
-
Kroeger-Koepke, M. B., Reuber, M. D., Iype, P. T., Lijinsky, W., & Michejda, C. J. (1983). The effect of substituents in the aromatic ring on the carcinogenicity of N-nitrosomethylaniline in F344 rats. Carcinogenesis, 4(2), 157-160. [Link]
-
Michejda, C. J., Kroeger-Koepke, M. B., & Kovatch, R. M. (1986). Carcinogenic effects of sequential administration of two nitrosamines in Fischer 344 rats. Cancer research, 46(5), 2252-2256. [Link]
- Stiborová, M., Schmeiser, H. H., Frei, E., & Wiessler, M. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Cancer letters, 112(1), 89-95.
-
California Environmental Protection Agency. (2011). N-Nitroso-N-Methylaniline. OEHHA. [Link]
- Stiborová, M., Schmeiser, H. H., Frei, E., & Wiessler, M. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Cancer letters, 112(1), 89-95.
- Lijinsky, W., & Kovatch, R. M. (1988). Comparative carcinogenesis by nitrosomethylalkylamines in Syrian hamsters. Cancer research, 48(23), 6648-6652.
- Peto, R., Gray, R., Brantom, P., & Grasso, P. (1991). Effects on 4080 rats of chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine: a detailed dose-response study. Cancer research, 51(23 Part 2), 6415-6451.
- Koepke, S. R., Kroeger-Koepke, M. B., & Michejda, C. J. (1991). Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline.
-
Lin, C. H., Lee, Y. J., Lin, Y. C., & Wen, K. C. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of food and drug analysis, 28(1), 128. [Link]
- Stinson, S. F., Squire, R. A., & Sporn, M. B. (1978). Pathology of esophageal neoplasms and associated proliferative lesions induced in rats by N-methyl-N-benzylnitrosamine. Journal of the National Cancer Institute, 61(6), 1471-1475.
- Gabrial, G. N., & Newberne, P. M. (1983). Histopathology of methylbenzylnitrosamine-induced esophageal carcinoma in the rat: comparison with cytomorphology. Journal of the National Cancer Institute, 71(2), 385-391.
- Iizuka, T., Ichimura, S., & Kawachi, T. (1980). Esophageal carcinoma in rats induced by N-amyl-N-methylnitrosamine. Gan, 71(1), 94-99.
- Lijinsky, W., & Reuber, M. D. (1983). Dose-response study with N-nitrosodiethanolamine in F344 rats. Journal of the National Cancer Institute, 71(2), 403-406.
-
Satti, P., et al. (2025). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 247, 116223. [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: N-Methyl-N-nitrosoaniline. [Link]
-
National Toxicology Program. (2017). The Legacy of the F344 Rat at the National Toxicology Program. Toxicologic pathology, 45(1), 234–245. [Link]
Sources
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Selective cytotoxicity of N-nitrosamines to cultured rat esophageal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary N-nitroso compounds, endogenous nitrosation, and the risk of esophageal and gastric cancer subtypes in the Netherlands Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The legacy of the F344 rat as a cancer bioassay model (a retrospective summary of three common F344 rat neoplasms) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathology of esophageal neoplasms and associated proliferative lesions induced in rats by N-methyl-N-benzylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histopathology of methylbenzylnitrosamine-induced esophageal carcinoma in the rat: comparison with cytomorphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
High-yield synthesis protocol for N-Nitroso-N-methylaniline
Executive Summary
This application note details the optimized synthesis of N-Nitroso-N-methylaniline (NMA) via the nitrosation of N-methylaniline using sodium nitrite in an acidic medium. While this transformation is a classic organic reaction (Fischer-Hepp rearrangement precursor or direct nitrosation), achieving high yields (>90%) with high purity requires strict control over temperature, pH, and stoichiometry to minimize side reactions and manage the exothermic nature of the nitrosylation.
Safety Warning: N-Nitroso compounds are classified as potent carcinogens (IARC Group 2B/2A). This protocol must be performed exclusively in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE), including double nitrile gloves, chemically resistant lab coat, and face shield. All waste streams must be segregated and treated as hazardous carcinogenic waste.
Reaction Mechanism & Kinetic Considerations
The synthesis proceeds via an electrophilic substitution on the secondary amine nitrogen. The active nitrosating species is the nitrosonium ion (
Key Mechanistic Steps:
-
Generation of Electrophile: Sodium nitrite reacts with HCl to form nitrous acid, which dehydrates to form the nitrosonium ion (
). -
Nucleophilic Attack: The lone pair of the secondary amine (N-methylaniline) attacks the electrophilic nitrogen of the nitrosonium ion.
-
Deprotonation: Loss of a proton restores neutrality, yielding the N-nitroso product.
Unlike primary amines, which form unstable diazonium salts that decompose to alcohols or alkenes, secondary amines form stable N-nitroso derivatives.[1]
Mechanistic Pathway Diagram
Figure 1: Reaction mechanism for the nitrosation of N-methylaniline.[2] The formation of the nitrosonium ion is the rate-limiting step in dilute acid solutions.
Experimental Protocol
Reagents and Equipment
| Reagent / Equipment | Specification | Role |
| N-Methylaniline | >98% Purity | Substrate |
| Sodium Nitrite | ACS Reagent Grade | Nitrosating Agent Source |
| Hydrochloric Acid | Concentrated (37%) | Catalyst / Solvent |
| Urea | Reagent Grade | Quencher (Scavenger) |
| Diethyl Ether | Anhydrous | Extraction Solvent |
| Reaction Vessel | 3-Neck Round Bottom Flask | Containment |
| Temperature Probe | Digital Thermocouple | Process Control |
Step-by-Step Methodology
Step 1: Preparation of the Amine Salt
-
Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with N-methylaniline (0.5 mol, 53.6 g) .
-
Immerse the flask in an ice-water bath.
-
Slowly add concentrated HCl (75 mL) diluted with water (100 mL) .
-
Note: The reaction is exothermic. Addition rate must be controlled to keep internal temperature
. -
Observation: The amine will convert to its hydrochloride salt, potentially precipitating as a slurry.
-
Step 2: Nitrosation (The Critical Phase)
-
Cool the reaction mixture to 0–5°C . This is critical to prevent decomposition and ensure high regioselectivity.
-
Prepare a solution of Sodium Nitrite (0.55 mol, 38.0 g) in water (100 mL) .
-
Add the nitrite solution dropwise over 45–60 minutes.
-
Process Control: Do not allow the temperature to exceed 10°C .[3] High temperatures promote the formation of side products and decomposition of nitrous acid.
-
-
After addition is complete, maintain stirring at 0–5°C for 60 minutes .
-
Endpoint Check: The solution should turn a distinct yellow/orange, and an oily layer (the product) will separate.
-
Step 3: Work-up and Isolation
-
Quenching: Add Urea (2.0 g) to the mixture and stir for 15 minutes.
-
Why? Urea scavenges excess nitrous acid, preventing post-reaction nitrosation or gas evolution during workup.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the oily product layer with Diethyl Ether (3 x 100 mL) .
-
Washing: Wash the combined organic layers with:
-
1x 50 mL Water (to remove salts).
-
1x 50 mL 5% Sodium Bicarbonate (to neutralize trace acid).
-
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO4) . Filter off the drying agent.
-
Concentration: Remove the solvent using a rotary evaporator at reduced pressure (bath temp < 30°C).
Step 4: Purification Caution: N-Nitroso compounds can be thermally unstable. Vacuum distillation is the preferred method but must be conducted behind a blast shield.
-
Distill the crude yellow oil under high vacuum.
-
Boiling Point Target: Collect the fraction boiling at 135–137°C at 13 mmHg (adjust for your specific vacuum pressure).
-
Yield: Expected yield is 87–93% (approx. 60–64 g).
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of NMA.
Analytical Characterization
To validate the synthesis, the following analytical parameters should be confirmed:
| Parameter | Expected Value | Method |
| Appearance | Yellow, viscous oil | Visual |
| Boiling Point | 135–137°C @ 13 mmHg | Vacuum Distillation |
| Refractive Index ( | 1.5790 – 1.5810 | Refractometer |
| IR Spectrum | Strong band at ~1450–1480 cm⁻¹ (N-N=O stretch) | FTIR |
References
-
Organic Syntheses , Coll.[3] Vol. 2, p. 460 (1943); Vol. 13, p. 84 (1933). N-Nitrosomethylaniline.[3][4][5][6][7][8][9][10] Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
World Health Organization (WHO) . (1978). Nitrosamines.[1][2][4][5][6][8][9][10] Environmental Health Criteria 5. Link
- Loeppky, R. N. (1994). Nitrosamine and N-Nitroso Compound Chemistry and Biochemistry. ACS Symposium Series.
Sources
- 1. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. chemos.de [chemos.de]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Step-by-step N-Nitroso-N-methylaniline synthesis from methylaniline
Application Note: Chemo-Selective Nitrosation of N-Methylaniline
Executive Safety & Compliance Directive
CRITICAL HAZARD ALERT: N-Nitroso compounds are a class of potent carcinogens and mutagens. N-Nitroso-N-methylaniline (CAS: 614-00-6) is classified as a Group 2B carcinogen (possibly carcinogenic to humans) and is toxic by ingestion and skin contact.
-
Engineering Controls: All operations must be performed within a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Waste: All aqueous waste streams must be treated as hazardous and segregated from general organic waste.
-
Temperature Sensitivity: While NMA is thermally stable relative to some nitrosamines, distillation should always be performed under reduced pressure to minimize thermal history.
Scientific Rationale & Reaction Mechanism
The Nitrosation Principle:
The synthesis relies on the electrophilic substitution of the secondary amine proton with a nitroso group (-NO). In an acidic aqueous medium, sodium nitrite reacts to form nitrous acid (HONO), which establishes an equilibrium with the active electrophile, the nitrosonium ion (
Mechanism:
-
Activation:
-
Ionization:
(Nitrosonium ion) -
Electrophilic Attack: The lone pair on the N-methylaniline nitrogen attacks the
. -
Deprotonation: Loss of a proton yields the neutral N-nitroso-N-methylaniline.
Why this route? We utilize the hydrochloric acid/sodium nitrite method (standard nitrosation) because it offers high atom economy and rapid kinetics for secondary amines. Unlike tertiary amines which undergo C-nitrosation (ring substitution), secondary amines like N-methylaniline selectively undergo N-nitrosation due to the availability of the N-H proton.
Reagents & Stoichiometry
To ensure high yield and minimize unreacted amine, a slight excess of nitrosating agent is employed.
| Reagent | CAS No.[3][4][5] | MW ( g/mol ) | Equiv. | Role |
| N-Methylaniline | 100-61-8 | 107.15 | 1.0 | Substrate |
| Sodium Nitrite | 7632-00-0 | 69.00 | 1.0 - 1.05 | Nitrosating Source |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~1.5 | Acid Catalyst/Solvent |
| Ice/Water | 7732-18-5 | 18.02 | N/A | Thermal Control |
Detailed Experimental Protocol
Phase A: Preparation of the Amine Salt
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Acidification: Charge the flask with N-methylaniline (1.0 mol) .
-
Solvation: Slowly add concentrated HCl (approx. 1.5 mol) while stirring.
-
Note: The reaction is exothermic. The amine will convert to its hydrochloride salt.
-
-
Cooling: Add crushed ice directly to the mixture to bring the internal temperature to 0–5°C .
Phase B: The Nitrosation (The Critical Step)
-
Nitrite Solution: Dissolve Sodium Nitrite (1.0 mol) in a minimal amount of water (approx. 2.5 mL water per gram of nitrite).
-
Addition: Add the nitrite solution dropwise via the addition funnel.
-
Control Parameter: The temperature must not exceed 10°C . Higher temperatures promote side reactions (e.g., diazonium formation if primary amines are impurities, or decomposition).
-
-
Reaction: Once addition is complete, continue stirring at 0–10°C for 60 minutes .
-
Observation: The solution will separate into two phases. The N-nitroso product separates as a yellow oil (it is less basic than the amine and does not form a salt in the acid).
-
Phase C: Workup & Isolation
-
Separation: Transfer the mixture to a separatory funnel. The yellow oil (product) will form the upper layer (density ~1.12 g/mL, but check against aqueous phase density which varies with salt content; usually organic layer is extracted).
-
Refinement: If separation is difficult, extract the aqueous layer with benzene or dichloromethane (DCM) (2 x 100 mL).
-
-
Washing: Wash the combined organic layers with:
-
1x Water (to remove acid).
-
1x Dilute NaOH (to remove traces of unreacted acid or phenols).
-
1x Brine.
-
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
) . Filter off the desiccant. -
Concentration: Remove the solvent (benzene/DCM) using a rotary evaporator.
Phase D: Purification
-
Distillation: Distill the residual yellow oil under reduced pressure .
-
Target: Collect the fraction boiling at 135–137°C at 13 mmHg .
-
Yield Expectations: 87–93% based on high-purity starting material.
-
Workflow Visualization
Figure 1: Process flow diagram for the nitrosation and isolation of N-Nitroso-N-methylaniline.
Troubleshooting & Quality Control
-
Low Yield: Often caused by insufficient cooling during nitrite addition (leading to decomposition) or impure starting amine (containing primary aniline, which forms diazonium salts).
-
Purity Check:
-
TLC: Silica gel, Hexane/Ethyl Acetate (8:2). Product is less polar than the starting amine.
-
NMR:
NMR will show the disappearance of the N-H signal and a shift in the methyl group protons due to the electron-withdrawing nitroso group. Note that N-nitrosamines often exhibit rotamers, showing dual peaks for the methyl group in NMR.
-
References
-
Organic Syntheses. (1943).[5] N-Nitrosomethylaniline.[4][5][6][7] Organic Syntheses, Coll. Vol. 2, p. 460.[5] Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12000, N-Nitroso-N-methylaniline. Link
-
World Health Organization (IARC). (1978). Some N-Nitroso Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 17. Link
Sources
- 1. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. chemos.de [chemos.de]
- 4. N-NITROSO-N-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 5. N-NITROSO-N-METHYLANILINE | 614-00-6 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. oehha.ca.gov [oehha.ca.gov]
Application Notes and Protocols for the Laboratory Preparation of N-Nitroso-N-methylaniline
These notes provide a comprehensive guide for the synthesis of N-Nitroso-N-methylaniline, a compound of significant interest in chemical synthesis and research.[1] This document outlines the underlying chemical principles, a detailed and validated experimental protocol, and the necessary safety precautions for handling the materials involved.
Introduction and Significance
N-Nitroso-N-methylaniline is a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its preparation is a classic example of N-nitrosation of a secondary aromatic amine. Understanding this reaction is fundamental for chemists in various fields. However, it is crucial to recognize that N-nitroso compounds are a class of chemicals that are often potent carcinogens.[2] Therefore, stringent safety measures are paramount throughout the synthesis and handling of N-Nitroso-N-methylaniline.
Chemical Principles and Reaction Mechanism
The synthesis of N-Nitroso-N-methylaniline from N-methylaniline proceeds via an electrophilic substitution reaction. The process is initiated by the in-situ formation of a nitrosating agent, typically nitrous acid (HNO₂), from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).
Step 1: Formation of the Nitrosating Agent
In the acidic solution, sodium nitrite is protonated to form nitrous acid. NaNO₂ + HCl → HNO₂ + NaCl
Step 2: Formation of the Electrophile
Under acidic conditions, nitrous acid can be further protonated and lose water to form the nitrosonium ion (NO⁺), which is a potent electrophile. The reaction can also proceed through dinitrogen trioxide (N₂O₃), which acts as the nitrosating agent.[3][4]
2HNO₂ ⇌ N₂O₃ + H₂O
Step 3: Nucleophilic Attack by the Amine
The lone pair of electrons on the nitrogen atom of the secondary amine, N-methylaniline, acts as a nucleophile and attacks the electrophilic nitrosating agent. This is followed by deprotonation to yield the stable N-nitroso product.[3]
The overall reaction is as follows: C₆H₅NH(CH₃) + HNO₂ → C₆H₅N(NO)CH₃ + H₂O
Maintaining a low temperature (0-10°C) is critical. This is because nitrous acid is unstable and can decompose at higher temperatures. The low temperature also helps to minimize potential side reactions, such as C-nitrosation of the aromatic ring.
Experimental Protocol
This protocol is adapted from established procedures and is designed to be a self-validating system when followed with precision.[5]
Materials and Equipment:
-
N-methylaniline (high purity)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Benzene or other suitable extraction solvent
-
Mechanical stirrer
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
Quantitative Data Summary:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |
| N-methylaniline | 107.15 | 1.0 | 107 g |
| Sodium Nitrite | 69.00 | 1.0 | 70 g |
| Conc. HCl | 36.46 | - | 145 cc |
| Water | 18.02 | - | 250 cc |
| Ice | 18.02 | - | 400 g |
Step-by-Step Procedure:
-
Reaction Setup: In a 3-liter flask equipped with a mechanical stirrer, combine 107 g (1.0 mole) of N-methylaniline, 145 cc of concentrated hydrochloric acid, and 400 g of crushed ice.[5]
-
Nitrosation: Stir the mixture vigorously. The temperature of the reaction mixture must be maintained at or below 10°C.[5] This can be achieved by adding more ice as needed. While maintaining the low temperature and vigorous stirring, slowly add a solution of 70 g (1.0 mole) of sodium nitrite in 250 cc of water over a period of 5-10 minutes.[5]
-
Reaction Completion: After the addition of the sodium nitrite solution is complete, continue to stir the mixture for an additional hour, ensuring the temperature remains below 10°C.[5]
-
Work-up and Extraction: Once the reaction is complete, an oily layer of N-Nitroso-N-methylaniline will have formed. Separate this oily layer using a separatory funnel. Extract the remaining aqueous layer with two 100-cc portions of benzene to recover any dissolved product.[5]
-
Purification: Combine the initial oily layer with the benzene extracts. The benzene can be removed by distillation at atmospheric pressure. The crude N-Nitroso-N-methylaniline is then purified by fractional distillation under reduced pressure. The main fraction should distill at 135-137°C/13 mm Hg.[5] The expected yield is between 118-127 g (87-93% of the theoretical amount).[5]
Experimental Workflow Diagram
Caption: Synthesis workflow for N-Nitroso-N-methylaniline.
Safety and Handling
Extreme caution must be exercised when working with N-nitroso compounds.
-
Carcinogenicity: N-nitrosamines are classified as probable human carcinogens.[2] All operations involving N-Nitroso-N-methylaniline and its precursors should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6] Double gloving is recommended.[7]
-
Handling: Avoid inhalation, ingestion, and skin contact.[6] Wash hands thoroughly after handling.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations for hazardous materials.[5]
Characterization
The identity and purity of the synthesized N-Nitroso-N-methylaniline should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound. Due to restricted rotation around the N-N bond, conformational isomers (rotamers) may be observed.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N=O stretch.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product.
Conclusion
The synthesis of N-Nitroso-N-methylaniline is a well-established laboratory procedure that provides a practical example of N-nitrosation. By carefully following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can safely and efficiently prepare this compound for further use in their research endeavors. The purity of the final product is crucial for its application as an intermediate and for accurate analytical analysis.[1]
References
-
PrepChem. (n.d.). Synthesis of N-methyl-p-nitrosoaniline. Retrieved from PrepChem.com. [Link]
-
Hartman, W. W., & Roll, L. J. (1933). N-NITROSOMETHYLANILINE. Organic Syntheses, 13, 82. doi: 10.15227/orgsyn.013.0082. [Link]
-
Exposome-Explorer. (n.d.). Material Safety Data Sheet N-Nitrosodimethylamine, 99+%. Retrieved from exposome-explorer.iarc.fr. [Link]
-
HPC Standards. (n.d.). High-Purity Nitroso-N-methylaniline for Accurate Residue Analysis. Retrieved from hpcstandards.com. [Link]
-
Akpabio, C. J., et al. (2013). N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Euro. J. Exp. Bio., 3(3), 362-369. [Link]
-
Cardiff University. (n.d.). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Retrieved from orca.cardiff.ac.uk. [Link]
-
PubChem. (n.d.). N-Methyl-N-nitrosoaniline. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
ACS Publications. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. Retrieved from pubs.acs.org. [Link]
-
Durham E-Theses. (n.d.). Kinetics and mechanism of the denitrosation of a nitrosamine and a trionitrite. Retrieved from etheses.dur.ac.uk. [Link]
-
OEHHA. (2011). N-Nitroso-N-methylaniline. Retrieved from oehha.ca.gov. [Link]
-
FDA. (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from fda.gov. [Link]
-
Royal Society of Chemistry. (n.d.). Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline. Retrieved from pubs.rsc.org. [Link]
-
LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). Retrieved from lsuhs.edu. [Link]
-
European Medicines Agency. (2025). Nitrosamine impurities. Retrieved from ema.europa.eu. [Link]
-
Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. Retrieved from uwo.ca. [Link]
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. uwo.ca [uwo.ca]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols for the Analytical Determination of N-Nitroso-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Sensitive N-Nitroso-N-methylaniline Detection
The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the drug development and manufacturing industry. These compounds are classified as probable human carcinogens, necessitating their stringent control to ensure patient safety.[1][2] N-Nitroso-N-methylaniline (NMA), also known as N-methyl-N-phenylnitrosamine, is one such nitrosamine that can potentially form under specific processing conditions involving precursor amines and nitrosating agents.[3] Its detection at trace levels requires highly sensitive and specific analytical methodologies.
This document provides a comprehensive guide to the analytical methods for the detection and quantification of N-Nitroso-N-methylaniline. As a senior application scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the methodological choices, ensuring a robust and defensible analytical strategy in alignment with global regulatory expectations.[4][5]
Guiding Principles for Method Selection
The choice of an analytical technique for NMA is dictated by the need for high sensitivity and selectivity, often at the parts-per-billion (ppb) level. The two most powerful and widely adopted techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
-
LC-MS/MS is generally preferred for its applicability to a wide range of nitrosamines, including those that are less volatile or prone to thermal degradation.[6]
-
GC-MS/MS offers excellent sensitivity for volatile and semi-volatile nitrosamines. However, careful optimization of the injection port temperature is crucial to prevent the thermal degradation of labile nitrosamines like NMA.
This guide will detail validated starting points for both LC-MS/MS and GC-MS/MS methodologies, along with robust sample preparation protocols essential for accurate and precise quantification in complex pharmaceutical matrices.
PART 1: Sample Preparation – The Foundation of Accurate Analysis
Effective sample preparation is critical to remove matrix interferences and concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of the subsequent analysis. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample matrix, the desired level of cleanup, and throughput requirements.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique for the extraction of nitrosamines from aqueous and solid samples. The choice of solvent is critical for achieving high recovery.
Rationale: Dichloromethane is a commonly used solvent for LLE of nitrosamines due to its polarity, which allows for efficient extraction of these moderately polar compounds from aqueous matrices. The addition of a base, such as sodium hydroxide, ensures that the nitrosamines are in their neutral form, maximizing their partitioning into the organic solvent.
Step-by-Step Protocol:
-
Sample Preparation:
-
For drug products (e.g., tablets), accurately weigh and crush a representative number of tablets to obtain a fine powder.
-
Transfer a portion of the powdered sample equivalent to a single dose into a centrifuge tube.
-
For drug substances, accurately weigh a representative amount of the active pharmaceutical ingredient (API).
-
-
Dissolution:
-
Add a suitable volume of 0.1 M sodium hydroxide solution to the sample to dissolve it and create a basic aqueous suspension. Vortex or sonicate to ensure complete dissolution or dispersion.
-
-
Extraction:
-
Add an equal volume of dichloromethane to the aqueous sample.
-
Vortex vigorously for 2-3 minutes to ensure thorough mixing and facilitate the transfer of NMA into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.
-
-
Collection:
-
Carefully collect the lower organic layer (dichloromethane) using a Pasteur pipette and transfer it to a clean collection tube.
-
Repeat the extraction (step 3) with a fresh portion of dichloromethane for a total of two or three extractions to maximize recovery.
-
-
Drying and Concentration:
-
Pass the combined organic extracts through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., methanol or mobile phase) for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE, with the added benefit of being more amenable to automation. The choice of sorbent is key to successful SPE.
Rationale: A polymeric reversed-phase SPE sorbent is effective for retaining moderately polar compounds like NMA from an aqueous sample matrix. The "load-wash-elute" strategy allows for the removal of polar and non-polar interferences. The initial loading under aqueous conditions retains NMA, a wash step removes weakly bound impurities, and a final elution with an organic solvent recovers the concentrated analyte.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare the drug product or substance as described in the LLE protocol (steps 1 & 2) to obtain an aqueous solution or suspension.
-
Centrifuge the sample to pellet any insoluble excipients and collect the supernatant.
-
-
Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent) by passing methanol followed by deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared sample supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar impurities.
-
Follow with a wash using a stronger non-polar solvent (e.g., hexane) to remove non-polar impurities, if necessary.
-
-
Elution:
-
Elute the NMA from the cartridge with a small volume of a strong organic solvent, such as methanol or acetonitrile.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in a precise volume of a suitable solvent for analysis.
-
Workflow for Sample Preparation
Caption: General workflow for sample preparation of N-Nitroso-N-methylaniline.
PART 2: Analytical Methodologies
Protocol 3: LC-MS/MS Analysis of N-Nitroso-N-methylaniline
This method provides high specificity and sensitivity for the quantification of NMA and is particularly suitable for complex matrices.
Rationale: Reversed-phase chromatography is employed to separate NMA from other components in the sample extract. A C18 column provides good retention for the moderately polar NMA. The use of a gradient elution with a mobile phase containing a weak acid like formic acid promotes the protonation of NMA, enhancing its ionization efficiency in the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is often more efficient for less polar and volatile compounds like NMA compared to Electrospray Ionization (ESI). Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[7]
Instrumentation and Conditions:
-
Liquid Chromatograph: UHPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
Mass Spectrometry Parameters (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Nitroso-N-methylaniline | 137.1 | 66.0 | 100 | 20 |
| Confirmation Ion | 137.1 | 77.1 | 100 | 15 |
Note: These are starting parameters and should be optimized for the specific instrument used.
Method Validation Parameters (Typical):
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 ng/mL |
| Linearity (r²) | > 0.995 |
| Recovery | 80 - 120% |
| Precision (%RSD) | < 15% |
Protocol 4: GC-MS/MS Analysis of N-Nitroso-N-methylaniline
This method is an excellent alternative for the sensitive detection of NMA, provided that thermal degradation is carefully managed.
Rationale: A mid-polarity column, such as a 624-type phase, provides good separation for a range of nitrosamines. The key challenge with GC-MS for some nitrosamines is their thermal lability. NMA can degrade in a hot GC inlet to form N-methylaniline. Therefore, a lower inlet temperature and a splitless injection are used to minimize this degradation and maximize sensitivity. Electron Ionization (EI) is a robust ionization technique, and the resulting fragmentation pattern provides a unique fingerprint for NMA. Monitoring specific parent and fragment ions using Selected Ion Monitoring (SIM) or MRM enhances selectivity.
Instrumentation and Conditions:
-
Gas Chromatograph: GC system with a split/splitless inlet
-
Mass Spectrometer: Triple quadrupole or single quadrupole mass spectrometer
-
Ion Source: Electron Ionization (EI)
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 180-200 °C (Optimization is critical)
-
Injection Mode: Splitless, 1 µL injection volume
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp to 220 °C at 15 °C/min
-
Hold at 220 °C for 5 minutes
-
-
Transfer Line Temperature: 230 °C
-
Ion Source Temperature: 230 °C
Mass Spectrometry Parameters (SIM):
Based on the NIST mass spectrum for N-Nitroso-N-methylaniline, the following ions are recommended for SIM analysis:[8]
| Ion (m/z) | Role |
| 136 | Molecular Ion (Quantification) |
| 106 | Fragment Ion (Confirmation) |
| 77 | Fragment Ion (Confirmation) |
Note: For GC-MS/MS, a precursor ion of m/z 136 can be used with product ions of m/z 106 and 77.
Method Validation Parameters (Typical):
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 3.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 70 - 120% |
| Precision (%RSD) | < 20% |
Analytical Workflow
Caption: Workflow for the analysis of N-Nitroso-N-methylaniline.
PART 3: Regulatory Context and Method Validation
The analytical methods developed for the determination of NMA must be validated in accordance with ICH Q2(R1) guidelines and meet the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4][5]
Key Validation Characteristics:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of NMA in blank and placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery studies at multiple concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for nitrosamine methods must be sufficiently low to control the impurities at or below the acceptable intake (AI) limit.
Conclusion
The sensitive and reliable detection of N-Nitroso-N-methylaniline is a critical component of ensuring the safety and quality of pharmaceutical products. The LC-MS/MS and GC-MS/MS methods detailed in this application note provide robust and defensible approaches for the trace-level quantification of NMA. The choice of method and sample preparation technique should be tailored to the specific drug product matrix and the required sensitivity. Adherence to rigorous method validation in line with regulatory guidelines is paramount. By implementing these well-characterized and understood analytical protocols, researchers, scientists, and drug development professionals can confidently address the challenge of nitrosamine impurity analysis.
References
-
Chang, S. H., Chang, C. C., Wang, L. J., Chen, W. C., Fan, S. Y., Zang, C. Z., ... & Wu, T. F. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 292. [Link]
- Bagul, V. A., et al. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. [Source details not fully available]
-
MDPI. (2024). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. Molecules, 29(1), 237. [Link]
- ResearchGate. (n.d.). Thermal behavior of N-Methylaniline modified phenolic friction composites. [Source details not fully available]
-
MySkinRecipes. (n.d.). N-Nitroso-N-methylaniline. [Link]
-
HPC Standards. (n.d.). High-Purity Nitroso-N-methylaniline for Accurate Residue Analysis. [Link]
-
PubChem. (n.d.). N-Methyl-N-nitrosoaniline. [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-Methyl-N-nitrosoaniline. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Indian Journal of Pharmaceutical Education and Research, 58(4), 1018-1028. [Link]
-
OEHHA. (2011). N-Nitroso-N-Methylaniline. [Link]
-
Agilent. (2025). Emerging Trends in Nitrosamine Analysis for Pharma. LCGC International. [Link]
-
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. [Link]
- ResearchGate. (n.d.). High resolution GC–Orbitrap MS for nitrosamines analysis: Method performance, exploration of solid phase extraction regularity, and screening of children's products. [Source details not fully available]
-
NIST. (n.d.). Benzenamine, N-methyl-N-nitroso-. [Link]
-
European Medicines Agency. (2025). Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. [Link]
-
U.S. Food and Drug Administration. (2021). Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry. [Link]
-
ECA Academy. (2025). EMA/CMDh: Nitrosamine Q&A Document updated. [Link]
-
PubMed. (2023). Simultaneous determination of low molecular weight nitrosamines in pharmaceutical products by fast gas chromatography mass spectrometry. [Link]
-
European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. [Link]
Sources
- 1. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijper.org [ijper.org]
- 8. Benzenamine, N-methyl-N-nitroso- [webbook.nist.gov]
Application Note: Utilizing N-Nitroso-N-methylaniline for the Investigation of Enzymatic Denitrosation
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Nitroso-N-methylaniline (NMA) as a model substrate to study enzymatic denitrosation. This process, primarily mediated by cytochrome P450 (CYP) enzymes, is of significant interest due to its role in the detoxification and metabolic activation of N-nitrosamines, a class of compounds with known carcinogenic potential.[1][2][3] This document outlines the underlying scientific principles, provides detailed, step-by-step protocols for conducting in vitro enzymatic assays, and offers guidance on data analysis and interpretation.
Introduction: The Significance of N-Nitrosamine Metabolism
N-nitrosamines are a class of chemical compounds found in various environmental sources, including tobacco smoke, certain foods, and as impurities in some pharmaceutical products.[1][2] Many N-nitrosamines are potent carcinogens in animal models and are reasonably anticipated to be human carcinogens.[2][4] Their toxicity is not inherent but arises from metabolic activation, a process predominantly carried out by cytochrome P450 enzymes in the liver.[2][5]
The metabolism of N-nitrosamines can proceed through two primary pathways: α-hydroxylation and denitrosation.[6][7] α-hydroxylation is often considered the toxification pathway, as it can lead to the formation of highly reactive electrophilic intermediates that can alkylate DNA, leading to mutations and potentially initiating cancer.[2][5] In contrast, denitrosation, the cleavage of the N-NO bond, is generally considered a detoxification pathway, as it leads to the formation of less reactive metabolites.[7][8] However, the balance between these two pathways is complex and can be influenced by the specific N-nitrosamine and the CYP isozyme involved.[6]
N-Nitroso-N-methylaniline (NMA) is an excellent model substrate for studying these metabolic pathways in vitro.[6][9] It is a known esophageal carcinogen in rats and is metabolized by several CYP isozymes, including members of the CYP2B and CYP2E families.[6][10] The enzymatic processing of NMA yields readily quantifiable products, making it a valuable tool for characterizing enzyme kinetics, investigating the influence of genetic polymorphisms on CYP activity, and screening for potential inhibitors or inducers of N-nitrosamine metabolism.
Principle of the Assay
The enzymatic denitrosation of NMA by cytochrome P450 enzymes is an oxidative process that requires NADPH and NADPH-cytochrome P450 reductase. The reaction results in the cleavage of the nitrosyl group (NO) and the formation of aniline and formaldehyde. The rate of the enzymatic reaction can be determined by quantifying the formation of one of these products over time. This application note will focus on the quantification of formaldehyde, a common and well-established method.
The overall reaction can be summarized as follows:
N-Nitroso-N-methylaniline + O₂ + NADPH + H⁺ → Aniline + Formaldehyde + H₂O + NADP⁺ + NOH
Experimental Workflow Overview
The following diagram outlines the key steps in the experimental workflow for studying the enzymatic denitrosation of NMA.
Caption: Experimental workflow for NMA denitrosation assay.
Materials and Reagents
Chemicals and Consumables
-
N-Nitroso-N-methylaniline (NMA)
-
NADPH, tetrasodium salt
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Formaldehyde standard solution
-
Nash reagent (for formaldehyde quantification) or a commercial formaldehyde assay kit
-
Purified cytochrome P450 enzymes (e.g., recombinant human CYPs) and NADPH-cytochrome P450 reductase, or liver microsomes from control or induced animals
-
Dilauroylphosphatidylcholine (DLPC) for reconstituted systems
-
Microcentrifuge tubes
-
96-well microplates (for colorimetric assays)
Equipment
-
Spectrophotometer or microplate reader
-
Incubator or shaking water bath (37°C)
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pipettes
Detailed Protocols
Protocol 1: In Vitro NMA Denitrosation Assay using a Reconstituted Enzyme System
This protocol is designed for studies using purified, recombinant cytochrome P450 enzymes.
1. Preparation of Reagents:
-
1 M Potassium Phosphate Buffer (pH 7.4): Prepare a stock solution and dilute to the desired working concentration (e.g., 100 mM).
-
NMA Stock Solution: Prepare a concentrated stock solution of NMA in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the reaction mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
NADPH Stock Solution: Prepare a fresh stock solution of NADPH in buffer (e.g., 10 mM in 100 mM potassium phosphate buffer, pH 7.4) immediately before use. Keep on ice.
-
Enzyme Mixture: In a microcentrifuge tube on ice, combine the purified CYP enzyme, NADPH-cytochrome P450 reductase, and DLPC in the desired molar ratio. A common ratio is 1:2:20 (CYP:reductase:lipid).[9] Allow the mixture to pre-incubate on ice for a short period (e.g., 15-30 minutes) to facilitate the formation of functional complexes.
2. Reaction Setup:
-
For each reaction, add the following to a pre-chilled microcentrifuge tube on ice:
-
Potassium phosphate buffer (to final volume)
-
Enzyme mixture
-
NMA solution (to the desired final concentration, e.g., 0.1-5 mM)
-
-
Prepare control reactions:
-
No NADPH control: Replace the NADPH solution with buffer to control for any non-enzymatic degradation of NMA.
-
No enzyme control: Replace the enzyme mixture with buffer to control for substrate instability.
-
3. Reaction Initiation and Incubation:
-
Pre-incubate the reaction tubes at 37°C for 2-3 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of the NADPH stock solution to a final concentration of 0.5-1 mM.[9]
-
Incubate the reactions at 37°C with gentle shaking for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
4. Reaction Termination:
-
Stop the reaction by adding an equal volume of cold 15% (w/v) trichloroacetic acid (TCA).[9] This will precipitate the proteins and stop the enzymatic activity.
-
Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet the precipitated protein.
5. Quantification of Formaldehyde:
-
Carefully transfer the supernatant to a new tube.
-
Quantify the formaldehyde in the supernatant using the Nash reagent or a suitable commercial kit. The Nash reaction is a colorimetric method where formaldehyde reacts with acetylacetone and ammonia to form a yellow product that can be measured at 412-415 nm.
-
Prepare a standard curve using known concentrations of formaldehyde to accurately determine the amount of product formed in the enzymatic reactions.
Protocol 2: NMA Denitrosation Assay using Liver Microsomes
This protocol is suitable for screening NMA metabolism in a more complex biological matrix.
1. Preparation of Reagents:
-
Prepare buffers and NMA stock solution as described in Protocol 1.
-
Microsomal Suspension: Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5-1 mg/mL) in potassium phosphate buffer.
2. Reaction Setup:
-
In a microcentrifuge tube on ice, combine:
-
Potassium phosphate buffer
-
Microsomal suspension
-
NMA solution
-
-
Prepare control reactions as described in Protocol 1.
3. Reaction Initiation, Incubation, and Termination:
-
Follow steps 3 and 4 from Protocol 1.
4. Quantification of Formaldehyde:
-
Follow step 5 from Protocol 1.
Data Analysis and Interpretation
The primary output of this assay is the concentration of formaldehyde produced. This can be used to calculate the rate of the enzymatic reaction, typically expressed as nmol of product formed per minute per nmol of CYP or per mg of microsomal protein.
By varying the concentration of NMA while keeping the enzyme concentration constant, you can determine the kinetic parameters of the reaction, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters provide valuable insights into the affinity of the enzyme for the substrate and its catalytic efficiency.
| Parameter | Description | Typical Values for NMA Denitrosation |
| Km | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | For rat CYP2B1 and CYP2B2, Km values for NMA demethylation have been reported to be in the range of 0.34-0.43 mM.[9] |
| Vmax | Maximum reaction velocity at saturating substrate concentrations. | For rat CYP2B1 and CYP2B2, Vmax values for formaldehyde production from NMA have been reported as 3.3 and 1.6 nmol HCHO/min/nmol P450, respectively.[6] |
Visualizing the Metabolic Pathway
The following diagram illustrates the cytochrome P450-mediated metabolism of N-Nitroso-N-methylaniline.
Caption: Cytochrome P450-mediated denitrosation of NMA.
Troubleshooting and Considerations
-
Low Enzyme Activity: Ensure that the NADPH solution is fresh and that the enzymes have been stored and handled properly to maintain their activity. Check the final concentration of any organic solvents in the reaction mixture.
-
High Background Signal: The "no enzyme" and "no NADPH" controls are crucial for identifying and subtracting any non-enzymatic product formation.
-
Substrate Inhibition: At very high concentrations, some substrates can inhibit the activity of CYP enzymes. It is important to perform a substrate titration to identify the optimal concentration range for your experiments.
-
Choice of Enzyme System: Reconstituted systems with purified enzymes offer a high degree of control and are ideal for mechanistic studies. Liver microsomes provide a more physiologically relevant environment but are a more complex mixture of enzymes.
Conclusion
The use of N-Nitroso-N-methylaniline as a probe substrate provides a robust and reliable method for studying enzymatic denitrosation. The protocols and information presented in this application note offer a solid foundation for researchers to investigate the role of cytochrome P450 enzymes in the metabolism of N-nitrosamines. This knowledge is critical for understanding the mechanisms of chemical carcinogenesis and for the safety assessment of drugs and other chemicals.
References
-
Stiborová, M., Schmeiser, H. H., & Frei, E. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. General physiology and biophysics, 16(1), 43–52. [Link]
- Loeppky, R. N., & Michejda, C. J. (Eds.). (1994). Nitrosamines and Related N-Nitroso Compounds: Chemistry and Biochemistry. American Chemical Society.
-
U.S. Environmental Protection Agency. (n.d.). N-Nitrosodimethylamine. EPA. [Link]
-
Shaikh, A. A., & Sachin, S. S. (2023). Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review. Journal of Pharmaceutical Analysis, 13(1), 1-13. [Link]
-
Guengerich, F. P., & Cheng, Q. (2017). A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s. Journal of visualized experiments : JoVE, (127), 56247. [Link]
-
Wikipedia. (2023, December 2). Cytochrome P450 aromatic O-demethylase. In Wikipedia. [Link]
-
Donahue, B. S., & Guengerich, F. P. (2013). Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1. The Journal of biological chemistry, 288(45), 32447–32458. [Link]
-
Stiborová, M., Hodek, P., & Frei, E. (1993). Cytochromes P450 2B1 and P450 2B2 demethylate N-nitrosodimethylamine and N-nitrosomethylaniline in vitro. General physiology and biophysics, 12(4), 365–372. [Link]
-
Rono, L. J., & Loeppky, R. N. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of organic chemistry, 86(4), 2993–3020. [Link]
-
Tiano, B. D., & Loeppky, R. N. (2016). Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines. Chemical research in toxicology, 29(10), 1648–1659. [Link]
-
Onyx Scientific. (n.d.). N-nitrosamine Formation. [Link]
-
Pelkonen, O., & Raunio, H. (1995). High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. Carcinogenesis, 16(4), 737–742. [Link]
-
Ji, D., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of toxicology, 96(10), 2735–2748. [Link]
-
Venkatakrishnan, K., et al. (1998). Cytochromes P450 mediating the N-demethylation of amitriptyline. British journal of clinical pharmacology, 46(5), 435–444. [Link]
-
Stiborová, M., Schmeiser, H. H., & Frei, E. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Semantic Scholar. [Link]
-
Snodin, D. J. (2020). Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. Journal of Pharmaceutical Sciences, 109(2), 1-15. [Link]
-
Keefer, L. K., et al. (1990). Metabolic denitrosation of N-nitrosodimethylamine in vivo in the rat. Cancer research, 50(4), 1146–1150. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Formaldehyde. In Bookshelf. [Link]
-
Ioannides, C., & Parke, D. V. (1987). Role of cytochrome P-450IIE1 in N-nitroso-N-methylaniline induced hepatocyte cytotoxicity. Toxicology in vitro, 1(3), 159–165. [Link]
-
Ho, M. H., & Richards, R. A. (1990). Enzymatic method for the determination of formaldehyde. SciTech Connect. [Link]
-
Kalász, H. (2003). Methods in Determination of Formaldehyde. ResearchGate. [Link]
-
Tu, Y. Y., & Yang, C. S. (1983). The Nature of Nitrosamine Denitrosation by Rat Liver Microsomes. Cancer research, 43(12 Pt 1), 623–628. [Link]
-
Upadhyaya, P., et al. (2021). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxics, 9(10), 253. [Link]
Sources
- 1. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. epa.gov [epa.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Role of cytochrome P-450IIE1 in N-nitroso-N-methylaniline induced hepatocyte cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Induction of Esophageal Squamous Cell Carcinoma (ESCC) in Rat Models Using N-Nitroso-N-methylaniline (NMA)
Abstract & Experimental Utility
N-Nitroso-N-methylaniline (NMA, CAS 614-00-6) is a potent, organospecific carcinogen utilized primarily to induce Esophageal Squamous Cell Carcinoma (ESCC) in rat models. Unlike N-nitrosomethylbenzylamine (NMBA)—which is often administered via subcutaneous injection—NMA is highly effective when administered via drinking water , making it a preferred agent for chronic exposure studies that mimic environmental or dietary carcinogenesis.
This application note details the mechanistic basis, safety protocols, and step-by-step experimental procedures for using NMA to generate robust ESCC models in Fischer 344 (F344) and Sprague-Dawley rats.
Key Applications
-
Esophageal Oncology: Modeling the progression from hyperplasia to papilloma and invasive squamous cell carcinoma.
-
Chemoprevention Studies: Evaluating dietary or pharmaceutical interventions during the initiation or promotion phases of carcinogenesis.[1]
-
Metabolic Research: Investigating Cytochrome P450 (CYP2E1) mediated bioactivation and DNA adduct formation.[2]
Mechanism of Action
The carcinogenic potency of NMA relies on metabolic activation. Unlike direct-acting alkylating agents, NMA is a pro-carcinogen. Upon systemic absorption, it undergoes metabolic transformation, primarily in the liver and esophageal mucosa.
The Benzenediazonium Ion Pathway
The critical step in NMA carcinogenesis is N-demethylation , catalyzed by CYP450 enzymes.[2] This reaction yields the unstable benzenediazonium ion (BDI) . The BDI is a highly reactive electrophile that attacks DNA, forming adducts at the N6-position of adenine and the N7/O6-positions of guanine. These bulky adducts disrupt DNA replication, causing point mutations (specifically A:T to C:G transversions) that activate oncogenes (e.g., H-ras) or silence tumor suppressors (p53).
Mechanistic Pathway Diagram
Figure 1: Metabolic activation pathway of NMA leading to DNA adduct formation and tumorigenesis.[2]
Safety & Handling Protocols
WARNING: NMA is a volatile, potent carcinogen. Standard laboratory PPE is insufficient.
Personal Protective Equipment (PPE)
-
Respiratory: N95/P100 respirator or powered air-purifying respirator (PAPR) if working outside a Class II Biosafety Cabinet.
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (minimum 4 mil).
-
Outer Layer: Silver Shield® or Viton® laminate gloves (NMA penetrates standard latex/nitrile rapidly).
-
-
Eye: Chemical splash goggles.
Chemical Stability & Storage
-
Appearance: Yellow to deep yellow-red liquid.[3]
-
Light Sensitivity: Highly photosensitive. Store in amber glass vials wrapped in foil.
-
Storage: -20°C in a designated carcinogen freezer.
-
Deactivation: All waste (bedding, water, tips) must be treated with a 10% Sodium Hypochlorite (bleach) solution for 24 hours prior to disposal.
Experimental Protocol: Chronic Drinking Water Model
This protocol is optimized for Fischer 344 (F344) rats , which show high susceptibility to esophageal lesions.
Study Design Parameters
| Parameter | Specification | Notes |
| Animal Model | Male F344 Rats (6-7 weeks old) | Males are historically more susceptible to N-nitroso induced esophageal tumors. |
| Group Size | n = 15-20 per cohort | Accounts for potential mortality and statistical power. |
| Route | Ad libitum Drinking Water | Mimics chronic environmental exposure. |
| Concentration | 15 - 30 mg/L (ppm) | Higher doses (>50 ppm) may cause liver toxicity before esophageal tumors develop. |
| Duration | 20 - 30 Weeks | Tumor latency is typically 20+ weeks. |
Preparation of Dosing Solution
Reagents:
-
N-Nitroso-N-methylaniline (CAS 614-00-6), Purity ≥98%.
-
Distilled water (pH 7.0).
-
Ethanol (Absolute) - Optional co-solvent.
Step-by-Step Formulation (Example: 1 Liter at 30 mg/L):
-
Work in a Fume Hood: Ensure all lights are dimmed or amber-filtered.
-
Primary Stock: Dissolve 300 mg of NMA in 10 mL of Ethanol. NMA is sparingly soluble in water but highly soluble in organic solvents. Creating an ethanolic stock ensures rapid dispersion.
-
Dilution: Slowly add the 10 mL stock to 990 mL of distilled water while stirring magnetically.
-
Container: Transfer immediately to amber glass water bottles. Do not use clear plastic bottles as UV light degrades NMA.
-
Stability: Fresh solution must be prepared every 2-3 days.
Administration Workflow
Figure 2: Chronological workflow for chronic NMA carcinogenicity study.
-
Baseline (Week 0): Weigh all animals. Exclude any showing signs of distress.
-
Induction (Weeks 1-20):
-
Provide NMA-water ad libitum.
-
Monitor water consumption daily to calculate precise intake (mg/kg/day).
-
Weigh animals weekly. NMA can cause weight loss; if >15% body weight loss occurs, consider a "drug holiday" (normal water for 3 days).
-
-
Latency (Weeks 21+): Switch all animals back to pure distilled water. Tumors continue to develop during this phase.
Pathology & Readouts
At the study endpoint, the esophagus is the primary target organ. Secondary analysis should include the liver and nasal cavity.
Gross Necropsy
-
Excise the esophagus from the pharynx to the stomach.
-
Open longitudinally.
-
Map lesions: Count and measure all papillomas (exophytic) and carcinomas (endophytic/ulcerated).
Histopathological Scoring
Fix tissues in 10% Neutral Buffered Formalin (NBF).[4] Stain with H&E.
| Grade | Histological Features |
| Hyperplasia | Thickening of the basal cell layer; hyperkeratosis. |
| Dysplasia | Loss of polarity, nuclear atypia, intact basement membrane. |
| Papilloma | Benign, exophytic growth with fibrovascular core. |
| SCC | Invasion of malignant squamous cells through the basement membrane (invasive). |
Troubleshooting & Validation
-
Issue: Low Tumor Incidence. [5]
-
Cause: NMA degradation due to light exposure.
-
Solution: Switch to opaque/amber bottles and change water every 48 hours.
-
-
Issue: High Mortality (Liver Toxicity).
-
Cause: Dose too high (>40 mg/L).
-
Solution: Reduce concentration to 15 mg/L or introduce "pulsed" dosing (5 days on, 2 days off).
-
-
Validation: Verify NMA intake by analyzing serum for NMA metabolites or liver DNA for N6-phenyladenine adducts using HPLC-fluorescence methods (see Reference 4).
References
-
Kroeger-Koepke, M. B., et al. (1983). "Carcinogenicity of N-Nitroso-N-methylaniline in F344 Rats."[6] Cancer Research.[6][7][8]
-
Michejda, C. J., et al. (1986). "Carcinogenic effects of sequential administration of two nitrosamines in Fischer 344 rats."[6] Cancer Research.[6][7][8]
-
Koepke, S. R., et al. (1991). "Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline."[2] IARC Scientific Publications.[2][6]
-
Stiborová, M., et al. (1999). "N-Nitroso-N-methylaniline activated with microsomes forms DNA adducts."[6] Cancer Research.[6][7][8]
-
Mirvish, S. S., & Ramm, M. D. (1987). "Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite."[9] Cancer Letters.
Sources
- 1. Inhibition of the development of N-nitrosomethylbenzylamine-induced esophageal tumors in rats by strawberries and aspirin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Nitroso-N-methylaniline [myskinrecipes.com]
- 4. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Adductome Analysis Identifies N-Nitrosopiperidine Involved in the Etiology of Esophageal Cancer in Cixian, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mechanistic Profiling and Protocols for N-Nitroso-N-methylaniline (NMA) as a Nitric Oxide Transfer Agent
This Application Note is structured to provide a rigorous, mechanistic guide for using N-Nitroso-N-methylaniline (NMA) in nitric oxide (NO) transfer studies. Unlike therapeutic NO donors (e.g., SNAP, GSNO), NMA is primarily used as a mechanistic probe to study N-nitroso stability, photochemical cleavage, and transnitrosation kinetics in chemical toxicology.
Core Safety Directive (CRITICAL)
WARNING: CARCINOGEN & MUTAGEN N-Nitroso-N-methylaniline (NMA) is a potent nitrosamine carcinogen (IARC Group 2B/3 context dependent, known animal carcinogen). It induces esophageal and pharyngeal tumors.[1]
-
Engineering Controls: All weighing, solubilization, and reactions must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Deactivation: Quench all NMA waste with a solution of 10% Sulfamic acid or strong UV irradiation (>24 hours) to degrade the N-NO bond before disposal.
-
No Biological Exposure: This protocol is for in vitro chemical biology characterization only.
Introduction & Mechanistic Basis[3][4]
N-Nitroso-N-methylaniline (NMA) represents a class of N-nitrosamines where the nitroso group is bound to a secondary amine nitrogen. In NO transfer studies, NMA serves as a model compound to evaluate transnitrosation —the transfer of a nitroso group (
Unlike S-nitrosothiols (which release NO thermally), NMA is relatively stable at physiological pH in the dark. Its utility as an NO transfer agent relies on two specific activation pathways:[2][3]
-
Photochemical Homolysis: UV irradiation cleaves the N-N bond, releasing a free NO radical (
) and an aminyl radical. -
Acid-Catalyzed Transnitrosation: Protonation of the nitroso oxygen facilitates nucleophilic attack by thiols, resulting in the formation of S-nitrosothiols (RSNO).
Mechanistic Pathway Diagram
Figure 1: Dual pathways for NO generation from NMA. Pathway 1 yields free NO radical via photolysis. Pathway 2 yields S-nitrosothiols via heterolytic transfer.
Materials & Preparation
Reagents
-
N-Nitroso-N-methylaniline (NMA): Purity
98%.[1][4] -
Solvent: DMSO (Dimethyl sulfoxide) or Ethanol (Absolute). NMA is lipophilic and poorly soluble in water.
-
Acceptor Thiol: L-Glutathione (reduced, GSH) or N-Acetylcysteine (NAC).
-
Detection Reagents: Sulfanilamide, N-(1-naphthyl)ethylenediamine (NED), Mercuric Chloride (
).[5]
Stock Solution Protocol
-
Weighing: Weigh 13.6 mg of NMA (MW: 136.15 g/mol ).
-
Solubilization: Dissolve in 1.0 mL of DMSO to create a 100 mM Stock Solution .
-
Storage: Store in amber glass vials at -20°C. Stable for 3-6 months if protected from light.
-
Verification: Dilute to 50
M in PBS and scan UV-Vis. NMA exhibits a characteristic absorbance maximum ( ) at 272 nm ( ) [1].
Protocol A: Photochemical NO Release Study
Objective: To quantify the release of free NO radical upon UV exposure.
Experimental Logic: Since NMA is stable in the dark, this protocol validates the "switch-on" capability of the donor. We use the Griess assay to measure nitrite (
-
Preparation:
-
Prepare a 100
M NMA working solution in Phosphate Buffered Saline (PBS, pH 7.4). -
Place 1 mL aliquots into a quartz cuvette (for UV transparency) or clear 24-well plate.
-
-
Irradiation:
-
Expose samples to a UV light source (365 nm, approx. 10 mW/cm²) for defined intervals (0, 5, 10, 20, 30 mins).
-
Control: Keep a parallel set of samples wrapped in aluminum foil (Dark Control).
-
-
Quantification (Griess Assay):
-
Take 100
L of the irradiated sample. -
Add 50
L of 1% Sulfanilamide (in 5% ). Incubate 5 min. -
Add 50
L of 0.1% NED. Incubate 5 min. -
Measure Absorbance at 540 nm .
-
-
Data Analysis:
-
Convert Absorbance to
using a Sodium Nitrite standard curve. -
Plot
vs. Time. -
Note: The "Dark Control" should show near-zero nitrite, confirming NMA stability without photolysis.
-
Protocol B: Transnitrosation Efficiency (The Saville Assay)
Objective: To measure the transfer of the NO group from NMA to a thiol (GSH) to form S-Nitrosoglutathione (GSNO).
Experimental Logic: This is the critical "Transfer" experiment. Standard Griess reagents detect free nitrite. The Saville Assay uses Mercuric Chloride (
Workflow Diagram
Figure 2: The Saville Assay workflow for distinguishing Transnitrosation products (RSNO) from background nitrite.
Detailed Steps
-
Reaction Setup:
-
Buffer: Citrate-Phosphate buffer (pH 2.5 or 3.0). Note: Transnitrosation from nitrosamines is often acid-catalyzed.
-
Mix 100
M NMA with 500 M GSH (5-fold excess thiol drives the equilibrium). -
Incubate at 37°C in the DARK (to prevent photolysis) for 30-60 minutes.
-
-
Detection (Saville Method):
-
Solution A (Griess): 1% Sulfanilamide + 0.1% NED in 0.5 M HCl.
-
Solution B (Saville): Solution A + 0.2%
. -
Transfer 100
L of reaction mix to two separate wells. -
Add 100
L Solution A to Well 1 (-Hg). -
Add 100
L Solution B to Well 2 (+Hg).
-
-
Calculation:
-
Absorbance (+Hg) represents [Free Nitrite + S-Nitrosothiol].
-
Absorbance (-Hg) represents [Free Nitrite] only.
- .
-
Data Presentation & Troubleshooting
Expected Results Table
| Parameter | NMA (Dark, pH 7.4) | NMA (UV Light) | NMA + GSH (pH 3.0) |
| Primary Species | Intact NMA | Free NO radical | S-Nitrosoglutathione (GSNO) |
| Griess Signal (-Hg) | Low / Negligible | High (accumulated nitrite) | Low |
| Saville Signal (+Hg) | Low / Negligible | High | High (Specific for RSNO) |
| Stability | High | Low (Half-life < 10 min) | Variable (depends on GSH excess) |
Troubleshooting
-
High Background in Dark Control: Check for contamination of the NMA stock with nitrite. Recrystallize or prepare fresh stock.
-
No Transnitrosation Observed: NMA is less reactive than S-nitroso donors (like GSNO). Ensure the pH is acidic (pH < 4) to protonate the nitroso group, facilitating the nucleophilic attack by the thiol [3]. At neutral pH, NMA transnitrosation is kinetically very slow without enzymatic catalysis.
References
-
Broniowska, K. A., & Hogg, N. (2012). The chemical biology of S-nitrosothiols. Antioxidants & Redox Signaling, 17(7), 969–980. [Link]
-
Williams, D. L. H. (1999). The chemistry of S-nitrosothiols. Accounts of Chemical Research, 32(10), 869–876. [Link]
-
Singh, R. J., et al. (1996). Mechanism of nitric oxide release from S-nitrosothiols. Journal of Biological Chemistry, 271(31), 18596-18603. [Link]
Sources
Application Note: N-Nitroso-N-methylaniline as a Reference Standard in the Quantitative Analysis of Nitrosamine Impurities
Abstract
The emergence of N-nitrosamine impurities as a significant concern in the pharmaceutical industry necessitates robust and reliable analytical methods for their detection and quantification at trace levels.[1] N-nitrosamines are classified as probable human carcinogens, prompting stringent regulatory scrutiny from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Nitroso-N-methylaniline (NMA) as a reference standard in the analysis of nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products. Detailed protocols for sample preparation, and analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, along with insights into method validation according to International Council for Harmonisation (ICH) guidelines.
Introduction: The Challenge of Nitrosamine Impurities
N-nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine.[4] Their presence in pharmaceuticals, even at trace levels, is a serious patient safety concern due to their potential carcinogenic effects.[3] These impurities can form during the synthesis of APIs or during the shelf-life of the drug product through reactions between secondary or tertiary amines and nitrosating agents.[5][6]
Regulatory bodies worldwide have established strict acceptable intake (AI) limits for various nitrosamine impurities, often in the range of nanograms per day.[3] This necessitates the development of highly sensitive and specific analytical methods to ensure that pharmaceutical products are safe for consumption. The accurate quantification of these impurities is critically dependent on the use of high-purity, well-characterized reference standards.
The Role of N-Nitroso-N-methylaniline (NMA) as a Reference Standard
N-Nitroso-N-methylaniline (NMA), also known as N-methyl-N-phenylnitrosamine, is a key analytical reference material for nitrosamine analysis.[6] Its structural similarity to other regulated nitrosamines makes it a suitable compound for method development, validation, and as a system suitability standard. High-purity NMA is essential for accurate calibration and reliable quantification in complex pharmaceutical matrices.[5]
Chemical and Physical Properties of N-Nitroso-N-methylaniline:
| Property | Value | Reference |
| Chemical Formula | C₇H₈N₂O | |
| Molecular Weight | 136.15 g/mol | |
| Appearance | Light yellow to brown clear liquid | |
| CAS Number | 614-00-6 | |
| Melting Point | 13 °C | |
| Boiling Point | 128 °C at 19 mmHg | |
| Solubility | Insoluble in water; soluble in ether and ethanol. |
Analytical Strategies for Nitrosamine Quantification
The detection of nitrosamines at the required low levels demands highly sensitive and selective analytical techniques. Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with mass spectrometry (MS), are the most commonly employed methods.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly advantageous for the analysis of less volatile and thermally labile nitrosamines.[7] Similar to GC-MS/MS, it utilizes MRM for selective and sensitive quantification.[10] Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for many nitrosamines due to reduced matrix effects compared to Electrospray Ionization (ESI).[10]
Experimental Protocols
Preparation of N-Nitroso-N-methylaniline (NMA) Standard Solutions
Causality Behind Experimental Choices: The use of a certified reference standard is paramount for analytical accuracy. The choice of solvent (methanol or dichloromethane) is based on the solubility of NMA and its compatibility with the chosen chromatographic technique. Serial dilutions are performed to create a calibration curve that brackets the expected concentration range of the analyte in the sample.
Protocol:
-
Procurement: Obtain a certified N-Nitroso-N-methylaniline reference standard from an accredited supplier.
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh a suitable amount of neat NMA material in a calibrated microbalance.
-
Alternatively, use a commercially available certified solution.
-
If starting from a neat standard, dissolve it in an appropriate volume of LC/MS or GC grade methanol or dichloromethane to achieve the desired concentration.
-
Store the stock solution in an amber vial at the recommended storage temperature (typically -20°C to -80°C) to prevent degradation.[11]
-
-
Intermediate and Working Standard Solutions:
-
Perform serial dilutions of the stock solution using the same solvent to prepare a series of calibration standards.
-
A typical calibration curve for nitrosamine analysis might range from 0.5 ng/mL to 100 ng/mL.
-
Prepare fresh working standards daily to ensure accuracy.[12]
-
-
Internal Standard (ISTD) Spiking:
-
For enhanced accuracy and to compensate for matrix effects and variations in sample preparation, the use of an isotopically labeled internal standard is highly recommended.[13]
-
A suitable ISTD for NMA could be N-Nitroso-N-(methyl-d3)-aniline or another structurally similar labeled nitrosamine.
-
Spike all calibration standards and sample solutions with a constant concentration of the ISTD.
-
Sample Preparation from Pharmaceutical Matrices
Causality Behind Experimental Choices: The goal of sample preparation is to efficiently extract the nitrosamine impurities from the drug substance or product matrix while minimizing co-extraction of interfering compounds. The choice of extraction solvent and technique (e.g., vortexing, sonication, shaking) depends on the physicochemical properties of the API and the formulation. Centrifugation and filtration are crucial steps to remove particulate matter that could damage the analytical column and instrument.
Workflow for Sample Preparation:
Caption: General workflow for nitrosamine extraction from solid dosage forms.
Protocol for Metformin Tablets (Example): [12][14]
-
Tablet Comminution: Crush a sufficient number of metformin tablets to obtain a representative powder.
-
Extraction:
-
Accurately weigh a portion of the powdered tablets equivalent to a target API concentration (e.g., 100 mg/mL) into a 15 mL centrifuge tube.[12]
-
Add the appropriate volume of methanol.[12]
-
Vortex the mixture for approximately 1 minute.[15]
-
Place the tube on a mechanical shaker for 40 minutes.[12][15]
-
-
Separation:
-
Centrifuge the sample at 4500 rpm for 15 minutes to pelletize the excipients.[12]
-
-
Filtration:
-
Internal Standard Spiking: If not added earlier, spike the filtered sample with the internal standard solution.
GC-MS/MS Analysis Protocol
Causality Behind Experimental Choices: The GC parameters (inlet temperature, oven program) are optimized to ensure efficient volatilization of the analytes without thermal degradation and to achieve good chromatographic separation. A mid-polarity column like an Rxi-624Sil MS is often chosen for its selectivity towards nitrosamines.[16] The MS/MS parameters (ionization mode, MRM transitions) are selected to maximize sensitivity and specificity for NMA and other target nitrosamines.
Typical GC-MS/MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Triple Quadrupole GC-MS | High sensitivity and selectivity. |
| Injection Mode | Splitless or Liquid Injection | Suitable for trace analysis. |
| Inlet Temperature | 250 °C | Ensures efficient volatilization. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Column | e.g., Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.4 µm | Good selectivity for nitrosamines.[16] |
| Oven Program | 40°C (1 min hold), ramp at 20°C/min to 240°C (5 min hold) | Optimized for separation of various nitrosamines. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for GC-MS. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For selective and sensitive quantification.[8] |
N-Nitroso-N-methylaniline (NMA) MRM Transitions (Example):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 136.1 | 106.1 (Quantifier) | 15 |
| 136.1 | 77.1 (Qualifier) | 25 |
Note: Collision energies should be optimized for the specific instrument used.
LC-MS/MS Analysis Protocol
Causality Behind Experimental Choices: The LC parameters (column, mobile phase, gradient) are chosen to achieve good retention and separation of nitrosamines from the API and other matrix components. A biphenyl or C18 column is commonly used.[2][14] The mobile phase typically consists of a weak acid (e.g., formic acid) in water and an organic solvent (e.g., methanol or acetonitrile) to facilitate protonation of the analytes. The MS/MS parameters, particularly the use of APCI, are optimized to enhance sensitivity and reduce background noise.[10][17]
Typical LC-MS/MS Parameters:
| Parameter | Setting | Rationale |
| LC System | UHPLC or HPLC | High-resolution separation. |
| Column | e.g., Biphenyl or C18, <3 µm particle size | Provides good retention and peak shape.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Elutes analytes from the column. |
| Gradient | Optimized for separation (e.g., 5% B to 95% B over 10 min) | Separates a wide range of nitrosamines. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | Often provides better sensitivity and less matrix suppression for small nitrosamines.[10] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For selective and sensitive quantification.[10] |
N-Nitroso-N-methylaniline (NMA) MRM Transitions (Example):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 137.1 | 107.1 (Quantifier) | 20 |
| 137.1 | 77.1 (Qualifier) | 30 |
Note: Collision energies and other source parameters should be optimized for the specific instrument used.[17]
Method Validation Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. shimadzu.com [shimadzu.com]
- 6. shimadzu.com [shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. hpc-standards.com [hpc-standards.com]
- 12. fda.gov [fda.gov]
- 13. pmda.go.jp [pmda.go.jp]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. agilent.com [agilent.com]
- 16. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 17. sepscience.com [sepscience.com]
Application Note: Handling and Preparation of N-Nitroso-N-methylaniline (NMA) Solutions
Executive Summary
N-Nitroso-N-methylaniline (NMA, CAS 614-00-6) is a potent nitrosamine used primarily as a positive control in carcinogenesis studies and as an analytical reference standard for genotoxic impurity testing in pharmaceuticals (ICH M7 guidelines). Due to its ability to alkylate DNA following metabolic activation, NMA poses significant health risks. This guide provides a rigorous, evidence-based framework for the safe handling, precise preparation, and disposal of NMA solutions, ensuring both experimental reproducibility and operator safety.
Safety & Hazard Mitigation (The "First Principle")
Warning: NMA is a Class 2B Carcinogen (IARC) and a potent mutagen. All procedures must be performed under a certified chemical fume hood.
Engineering Controls & PPE
-
Containment: Work exclusively within a Class II Type B2 biological safety cabinet or a chemical fume hood with a face velocity >100 fpm.
-
Respiratory: If working outside a hood (not recommended), use a full-face respirator with P100/OV cartridges.
-
Dermal Protection: Double-gloving is mandatory.
-
Inner Layer: Nitrile (0.11 mm).
-
Outer Layer: Silver Shield® (Laminate) or thick Nitrile (>0.2 mm). Nitrosamines can permeate standard latex/nitrile rapidly.
-
-
Deactivation Agent: Prepare a 1:1 mixture of Hydrobromic Acid (HBr) and Glacial Acetic Acid or a solution of Aluminum-Nickel alloy in NaOH for immediate spill neutralization.
Physicochemical Profile
Understanding the physical properties of NMA is critical for selecting the correct solvent system for your application.
| Property | Value | Experimental Implication |
| Molecular Weight | 136.15 g/mol | Calculation of Molar concentrations. |
| Appearance | Yellow liquid/solid (mp ~15°C) | May require gentle warming to liquefy before weighing. |
| Boiling Point | 128°C (at 19 mmHg) | Volatile under vacuum; avoid rotary evaporation without cold traps. |
| Solubility (Water) | Insoluble (<0.1 g/L) | Unsuitable for direct aqueous stock preparation. |
| Solubility (Organic) | DMSO, Methanol, Ethanol, Ether | DMSO is preferred for bio-assays; Methanol for analytical standards. |
| Density | 1.12 g/cm³ | Viscous liquid; positive displacement pipettes recommended. |
| Stability | Photosensitive; Oxidizable | Amber glassware and inert gas (Argon/N2) overlay required. |
Protocol A: Analytical Standard Preparation (LC-MS/GC-MS)
Objective: Create a stable, high-precision stock solution for quantifying nitrosamine impurities. Solvent: LC-MS Grade Methanol (MeOH).
Workflow Diagram: Gravimetric Preparation
Caption: Gravimetric workflow for preparing a primary NMA analytical stock solution.
Step-by-Step Procedure
-
Equilibration: Allow the NMA neat standard to reach room temperature (20°C) in a desiccator to prevent condensation.
-
Weighing: Using an analytical balance (readability 0.01 mg), weigh 13.62 mg of NMA directly into a 10 mL Amber volumetric flask.
-
Note: Do not use a weigh boat; weigh directly or use a glass weighing funnel to prevent loss due to viscosity.
-
-
Solubilization: Add approximately 5 mL of LC-MS Grade Methanol . Swirl gently. If the solid/oil does not dissolve immediately, sonicate for 60 seconds.
-
Caution: Monitor temperature. Heat promotes degradation.
-
-
Dilution: Dilute to the mark with Methanol. Invert 10 times to mix.
-
Concentration: ~10 mM (1361.5 µg/mL).
-
-
Storage: Transfer to amber HPLC vials with PTFE-lined caps. Purge headspace with Argon. Store at -20°C . Stability: 6 months.
Protocol B: Biological Assay Preparation (In Vitro/In Vivo)
Objective: Prepare a solution compatible with cell culture or animal dosing without precipitating the compound. Solvent: Dimethyl Sulfoxide (DMSO) (Stock) -> PBS/Media (Working).
Critical Solubility Logic
NMA is insoluble in water. You must use the "Solvent-Drop" method : dissolve in a high-solubility carrier (DMSO) first, then dilute rapidly into the aqueous phase while vortexing to create a stable dispersion.
Step-by-Step Procedure
-
Primary Stock (DMSO): Prepare a 100 mM stock solution in sterile-filtered DMSO (anhydrous).
-
Calculation: 13.6 mg NMA + 1.0 mL DMSO.
-
-
Working Solution (Cell Culture):
-
Target Final Concentration: 100 µM (Example).
-
Dilution Factor: 1:1000.
-
Method: Add 1 µL of DMSO Stock to 1 mL of pre-warmed (37°C) culture media.
-
Action: Vortex immediately for 10 seconds.
-
Limit: Keep final DMSO concentration <0.5% to avoid vehicle toxicity.
-
-
Working Solution (In Vivo - IP/Gavage):
-
Vehicle: Corn Oil or 10% DMSO in Saline.
-
Note: For saline formulations, prepare fresh immediately before dosing . NMA may precipitate or hydrolyze in aqueous saline over time. Corn oil is preferred for stability in gavage studies.
-
Mechanism of Action & Biological Context
Researchers using NMA for toxicology must understand that it is a pro-carcinogen . It requires metabolic activation by Cytochrome P450 enzymes (specifically CYP2B1 and CYP2E1) to exert genotoxicity.
Pathway Diagram: Metabolic Activation
Caption: Metabolic activation pathway of NMA leading to DNA alkylation.[1]
Waste Disposal & Deactivation
Never dispose of NMA solutions down the drain.
-
Chemical Deactivation:
-
Collect all liquid waste in a dedicated container.
-
Add an equal volume of 50% HBr in Glacial Acetic Acid .
-
Allow to stand for 24 hours in a fume hood. This cleaves the N-NO bond, converting the nitrosamine to the corresponding amine (N-methylaniline) and inorganic nitrite/bromide.
-
Neutralize with NaOH before disposal as hazardous chemical waste.
-
-
Alternative (Al-Ni):
-
Treat aqueous residues with Aluminum-Nickel alloy powder under alkaline conditions (NaOH). This reduces the nitrosamine to the hydrazine/amine.[2]
-
References
-
International Agency for Research on Cancer (IARC). (1978). Some N-Nitroso Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 17. Lyon, France.
-
Stiborová, M., et al. (2000). "Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2." Cancer Letters, 153(1-2), 45-53.
-
U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for HBr/Acetic Acid deactivation method).[3][4]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11957, N-Nitroso-N-methylaniline.
Sources
- 1. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. epfl.ch [epfl.ch]
Troubleshooting & Optimization
Troubleshooting low yield in N-Nitroso-N-methylaniline synthesis
Topic: Troubleshooting Low Yield & Process Optimization Ticket ID: #NITRO-882-SYN Assigned Specialist: Dr. A. Vance, Senior Application Scientist
⚠️ CRITICAL SAFETY WARNING
N-Nitroso-N-methylaniline is a potent carcinogen and toxic by ingestion/inhalation.
-
Containment: All operations must be performed in a certified chemical fume hood.
-
Decontamination: Surface contamination should be treated with a solution of sulfamic acid or iron(II) sulfate in dilute sulfuric acid to decompose nitrosamines.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Part 1: The "Gold Standard" Protocol (Baseline)
To troubleshoot effectively, we must first establish the control. The following protocol is the validated standard (based on Organic Syntheses Coll. Vol. 2) against which your deviations should be measured.
Standard Operating Procedure (SOP)
Reaction:
| Step | Action | Critical Parameter |
| 1. Charge | Mix N-methylaniline (1.0 eq) with Conc. HCl (2.5 eq) and crushed ice. | Temp < 10°C. Amine will precipitate as hydrochloride salt. |
| 2. Addition | Add NaNO₂ (1.05 eq) in water dropwise over 10-15 mins. | Vigorous Stirring. Essential to mix the aqueous nitrite with the amine salt slurry. |
| 3. Reaction | Stir for 1 hour. | Maintain 0–10°C . Do not allow to warm. |
| 4. Check | Reaction mixture should be a yellow oil separating from aqueous acid. | If solid/dark precipitate forms, see Troubleshooting. |
| 5. Workup | Separate oil layer.[1] Extract aqueous layer with benzene/DCM. | Rapid Workup. Prolonged contact with acid promotes rearrangement. |
Part 2: Mechanism & Failure Modes
Understanding the mechanism is the only way to solve yield issues without "guessing."
The Nitrosation Pathway vs. The Fischer-Hepp Trap
The reaction relies on the generation of the nitrosonium ion (
-
The Paradox of pH: You need acid to generate the nitrosating agent (
), but acid protonates the amine ( ), rendering it unreactive.[2] The reaction occurs between the trace amount of free amine and the nitrosating agent. -
The Fischer-Hepp Rearrangement: In the presence of strong acid (specifically HCl or HBr) and time/heat, the N-nitroso group migrates to the para-carbon. This is the #1 cause of "missing mass" in this synthesis.
Caption: Kinetic vs. Thermodynamic control. High temperatures or prolonged acid exposure drive the N-nitroso product toward the unwanted C-nitroso isomer (Fischer-Hepp rearrangement).
Part 3: Troubleshooting Guide (Q&A)
Scenario A: "My yield is low (<50%), but the product looks pure."
Q: Did you control the temperature strictly during addition?
-
Technical Insight: The nitrosation is exothermic. If the temperature spikes >20°C, the
decomposes to gases (brown fumes) before it can react with the amine. -
Solution: Add internal cooling (dry ice/acetone bath) or slow down the addition rate. Ensure the internal temperature never exceeds 10°C.
Q: Is your stirring adequate?
-
Technical Insight: N-methylaniline hydrochloride is sparingly soluble in cold concentrated HCl. It forms a thick slurry. The reaction is heterogeneous. If the NaNO₂ solution sits on top of the slurry without mixing, it will decompose rather than react.
-
Solution: Use an overhead mechanical stirrer, not a magnetic stir bar, to ensure the slurry is fully suspended.
Scenario B: "I see a dark green solid instead of a yellow oil."
Q: Did you leave the reaction in acid for too long?
-
Technical Insight: You have triggered the Fischer-Hepp rearrangement . The para-nitroso isomer is often a green solid (or forms green solutions). This rearrangement is catalyzed specifically by
and ions. -
Solution:
-
Quench the reaction immediately after 1 hour.
-
Perform the workup quickly.
-
Alternative: If this persists, switch from HCl to Sulfuric Acid (
) . The rearrangement is significantly slower in non-halogenic acids [1].
-
Scenario C: "The reaction stalls; I still have starting material."
Q: Is your pH too low?
-
Technical Insight: While the standard protocol uses Conc. HCl, some substituted anilines are less basic. If the acidity is too high, the concentration of the "free amine" (the actual nucleophile) drops to near zero.
-
Solution: Buffer the reaction. Instead of Conc. HCl, use a buffered acetic acid/acetate system (pH ~3-4) or reduce the acid equivalents to 1.1 eq. However, note that for unsubstituted N-methylaniline, the standard HCl method is usually robust if mixing is good.
Scenario D: "I have an emulsion during workup."
Q: How are you neutralizing?
-
Technical Insight: N-nitroso compounds can be somewhat amphiphilic. Violent shaking during extraction with basic washes can create stable emulsions.
-
Solution:
-
Saturate the aqueous layer with NaCl (salting out) before extraction.
-
Use Dichloromethane (DCM) instead of ether/benzene (denser than water, easier separation).
-
Filter the biphasic mixture through a pad of Celite if solids are stabilizing the emulsion.
-
Part 4: Process Optimization Data
Use this table to audit your current parameters against optimal ranges.
| Parameter | Optimal Range | Impact of Deviation |
| Stoichiometry | 1.05 eq NaNO₂ | <1.0 eq: Incomplete conversion.>1.5 eq: Generation of excess |
| Temperature | 0°C – 10°C | <0°C: Reaction too slow (slurry freezes).>15°C: Decomposition of |
| Acid Type | HCl (Standard) | H₂SO₄: Use if rearrangement is a persistent problem.Acetic Acid: Use for acid-sensitive substrates (slower rate). |
| Time | 30 – 60 mins | >2 Hours: Diminishing returns; increased impurity profile. |
Part 5: Diagnostic Decision Tree
Follow this logic flow to identify your specific failure point.
Caption: Diagnostic flow for isolating yield loss factors. Green nodes indicate success; Red nodes indicate critical chemical deviations.
References
-
Organic Syntheses Procedure: W. W. Hartman and L. J. Roll. (1943). N-Nitrosomethylaniline.[3][4] Organic Syntheses, Coll. Vol. 2, p.460. [Link]
-
Fischer-Hepp Rearrangement Mechanism: Williams, D. L. H. (1975).[4] Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Journal of the Chemical Society, Perkin Transactions 2. [Link][5]
-
General Nitrosation Kinetics: Mirvish, S. S. (1975).[6] Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology.[6] [Link]
Sources
Technical Support Center: Purification of Crude N-Nitroso-N-methylaniline
From the desk of the Senior Application Scientist
Welcome to the technical support center for the purification of N-Nitroso-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals who are handling this compound and require robust, field-proven methods for achieving high purity. N-Nitroso-N-methylaniline is a valuable intermediate in organic synthesis but often presents unique challenges due to its potential instability and the critical need to remove process-related impurities.[1][2] This document moves beyond simple step-by-step instructions to explain the causality behind our recommended protocols, ensuring you can adapt and troubleshoot effectively.
Critical Safety Warning
N-Nitroso-N-methylaniline is classified as a toxic substance and is suspected of causing cancer.[3] It is toxic if swallowed or in contact with skin. All handling and purification procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[3][4] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[5][6] Ensure all waste is handled and disposed of as hazardous material according to local, state, and federal regulations.[4]
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude N-Nitroso-N-methylaniline?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the nitrosation of N-methylaniline.[7] Therefore, the primary impurities you will likely encounter are:
-
Unreacted N-methylaniline: The starting material for the nitrosation reaction. Its presence indicates an incomplete reaction.
-
Residual Acids and Nitrite Salts: Leftover reagents from the nitrosation step (e.g., hydrochloric acid, sodium nitrite).
-
Side-Reaction Products: The manufacturing of related compounds is known to produce various by-products, including other N-nitroso compounds.[8]
Q2: How stable is N-Nitroso-N-methylaniline, and what are the optimal storage conditions?
A2: N-Nitroso-N-methylaniline is sensitive to heat, light, moisture, and air.[4] Thermal decomposition is a significant concern and can occur upon heating, releasing toxic nitrogen oxides.[5] For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place, preferably at temperatures below 15°C.
Q3: Which purification method is best for my crude sample?
A3: The choice depends on the scale of your experiment and the nature of the impurities.
-
For removing inorganic salts and acids: A preliminary aqueous work-up followed by solvent extraction is essential.
-
For removing organic impurities like unreacted starting material: Vacuum distillation is highly effective for larger quantities, provided the impurities have sufficiently different boiling points.
-
For achieving the highest purity, especially on a lab scale: Flash column chromatography is the preferred method as it offers excellent separation of closely related organic compounds.
Q4: How can I accurately assess the purity of my final product?
A4: Due to the potential for trace-level N-nitrosamine impurities, standard techniques like HPLC-UV may lack the required sensitivity.[9] The most reliable and regulatory-accepted methods involve mass spectrometry.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a versatile and widely used technique for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[9]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds. These advanced analytical techniques are crucial for accurately detecting and quantifying any N-nitrosamine-related impurities.[10] For precise quantification, it is essential to use a high-purity certified reference material of N-Nitroso-N-methylaniline.[1]
Purification Protocols & Methodologies
Method 1: Preliminary Purification via Liquid-Liquid Extraction
Causality: This initial step is crucial for removing inorganic impurities (salts, acids) from the crude reaction mixture before attempting more refined purification techniques like distillation or chromatography. The organic product is selectively extracted into a non-polar solvent, leaving water-soluble impurities behind.
Step-by-Step Protocol:
-
After the synthesis reaction is complete, carefully transfer the entire reaction mixture to a separatory funnel.
-
If an oily layer of crude N-Nitroso-N-methylaniline has separated, isolate this layer.
-
Extract the remaining aqueous layer with a suitable organic solvent (e.g., benzene, dichloromethane, or ethyl acetate) using two portions of 100 mL for every 1 mole of starting material.[7]
-
Combine the initial oily layer with the organic extracts.
-
Wash the combined organic phase with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator under reduced pressure. The resulting residue is your crude, pre-purified product.
Method 2: Purification by Vacuum Distillation
Causality: This method separates compounds based on differences in their boiling points. Applying a vacuum is critical for N-Nitroso-N-methylaniline as it lowers the boiling point, thereby preventing the thermal decomposition that would occur at its atmospheric boiling temperature.[5]
Step-by-Step Protocol:
-
Set up a fractional distillation apparatus rated for vacuum use. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the pre-purified crude N-Nitroso-N-methylaniline into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Slowly and carefully apply vacuum to the system. A pressure of around 13-19 mmHg is recommended.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at 135–137°C at 13 mmHg or approximately 128°C at 19 mmHg .[7] This is the pure N-Nitroso-N-methylaniline.
-
Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling residues begin to distill.
-
Allow the apparatus to cool completely before releasing the vacuum to prevent accidental oxidation.
Method 3: High-Purity Purification by Flash Column Chromatography
Causality: Flash chromatography provides superior separation of components in a mixture based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). It is ideal for removing impurities with polarities similar to the product.
Step-by-Step Protocol:
-
Prepare the Column: Pack a glass chromatography column with silica gel (60 Å, 230-400 mesh) as a slurry in the initial eluent.
-
Select the Eluent System: Based on protocols for similar compounds, a non-polar/polar solvent mixture is effective.[11][12] Start with a low polarity mixture and gradually increase it. A common starting point is a hexane/ethyl acetate system.
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 95:5, 90:10, 80:20). The ideal system will give the product a retention factor (Rf) of ~0.3.
-
-
Load the Sample: Dissolve the crude N-Nitroso-N-methylaniline in a minimal amount of the eluent or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.
-
Elute the Column: Begin elution with the determined solvent system (e.g., 9:1 hexane/ethyl acetate).[12] Apply positive pressure (flash) to achieve a steady flow rate.
-
Collect Fractions: Collect the eluate in small, numbered fractions.
-
Monitor Fractions: Spot each fraction on a TLC plate and visualize under UV light to identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified N-Nitroso-N-methylaniline.
Data Summary Table:
| Parameter | Vacuum Distillation | Flash Column Chromatography |
|---|---|---|
| Principle | Separation by boiling point | Separation by polarity/adsorption |
| Best For | Large scale, thermally stable impurities | High purity, lab scale, similar polarity impurities |
| Key Variable | Pressure (Vacuum Level) | Eluent System (Solvent Ratio) |
| Typical Conditions | 135-137°C @ 13 mmHg | Silica Gel, Hexane:Ethyl Acetate (e.g., 9:1) |
| Primary Advantage | Good for large volumes | Excellent resolution and purity |
| Primary Disadvantage | Risk of thermal decomposition | More time and solvent intensive |
Troubleshooting Guide
Problem 1: My final product is still contaminated with N-methylaniline.
-
Likely Cause: The purification method used did not provide sufficient resolution to separate the product from the starting material, which has a similar structure.
-
Solution Workflow:
-
Confirm with Analysis: Use TLC or LC-MS to confirm the presence of N-methylaniline.
-
Re-purify with Chromatography: If you used distillation, the boiling points may be too close for effective separation. Re-purify the material using flash column chromatography.
-
Optimize Chromatography: If you already used chromatography, adjust the eluent system. N-methylaniline is more polar than N-Nitroso-N-methylaniline. Decrease the polarity of your eluent (e.g., move from 8:2 to 9:1 hexane/ethyl acetate) to increase the separation between the two spots on the column.
-
Problem 2: The yield after vacuum distillation is very low, and there is a dark, tarry residue in the distillation flask.
-
Likely Cause: Thermal decomposition of the N-Nitroso-N-methylaniline. This can happen if the temperature was too high or if the vacuum was not low enough.[5]
-
Solution Workflow:
-
Check Vacuum Pump: Ensure your vacuum pump is pulling a sufficiently low and stable vacuum (aim for <20 mmHg).
-
Control Temperature: Use a heating mantle with precise temperature control and heat the flask slowly and evenly. Avoid overheating.
-
Consider an Alternative: If decomposition persists, switch to a non-thermal method like flash column chromatography, which is performed at room temperature.
-
Problem 3: I see multiple yellow/brown spots on my TLC plate after purification.
-
Likely Cause: This could indicate either incomplete purification or decomposition of the product on the silica gel plate (which can be slightly acidic).
-
Solution Workflow:
-
Neutralize Silica Gel: If you suspect decomposition on the TLC plate or column, you can pre-treat the silica gel. Prepare the silica slurry with a solvent system containing a small amount of a neutralizer like triethylamine (~0.5-1%).
-
Re-run Chromatography: Re-purify the material using the neutralized silica gel and an optimized eluent system.
-
Work Quickly: N-nitroso compounds can be light-sensitive.[4] Minimize the exposure of your sample to ambient light during the entire purification process.
-
Visualized Workflows
General Purification Workflow Diagram
Caption: General workflow for purifying crude N-Nitroso-N-methylaniline.
Troubleshooting Decision Tree for Low Purity
Caption: Decision tree for troubleshooting low purity results.
References
- US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
n-nitrosomethylaniline. Organic Syntheses Procedure. [Link]
-
High-Purity Nitroso-N-methylaniline for Accurate Residue Analysis. HPC Standards. [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. IntechOpen. [Link]
-
N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957. PubChem. [Link]
-
Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega - ACS Publications. [Link]
-
Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Publications. [Link]
-
Safety Data Sheet: N-Methyl-N-nitrosoaniline. Chemos GmbH&Co.KG. [Link]
-
N-Nitroso-N-methylaniline. OEHHA. [Link]
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. chemos.de [chemos.de]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Nitroso-N-methylaniline Synthesis
Welcome to the Technical Support Center for N-Nitroso-N-methylaniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for identifying impurities during the synthesis of N-Nitroso-N-methylaniline. As your dedicated scientific resource, this center offers practical, field-proven insights to ensure the integrity and quality of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and analysis of N-Nitroso-N-methylaniline.
Q1: What is the most common method for synthesizing N-Nitroso-N-methylaniline?
A1: The most prevalent laboratory-scale synthesis involves the nitrosation of N-methylaniline. This is typically achieved by reacting N-methylaniline with nitrous acid (HNO₂) in an acidic medium. The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[1] The reaction is generally performed at low temperatures (0-5 °C) to minimize side reactions and degradation of the product.
Q2: What are the primary impurities I should be concerned about in N-Nitroso-N-methylaniline synthesis?
A2: The primary impurities of concern can be categorized as follows:
-
Unreacted Starting Materials: Residual N-methylaniline is a common impurity if the reaction does not go to completion.
-
Side-Reaction Byproducts: Over-nitrosation or side reactions with other functional groups can lead to undesired byproducts.
-
Degradation Products: N-Nitroso-N-methylaniline can be unstable under certain conditions (e.g., exposure to light or high temperatures), leading to the formation of degradation products.
-
Nitrosamine Drug Substance-Related Impurities (NDSRIs): These are impurities that share a structural similarity to the drug substance and can be formed during synthesis or storage.[2]
Q3: Why is it critical to control nitrosamine impurities?
A3: Many N-nitrosamines are classified as probable human carcinogens by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] Their presence in pharmaceutical products, even at trace levels, is a significant safety concern, leading to stringent regulatory limits and the necessity for rigorous analytical monitoring.[6][7][8]
Q4: What are the recommended analytical techniques for identifying and quantifying impurities in N-Nitroso-N-methylaniline?
A4: The most commonly employed and recommended analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is a robust method for separating and quantifying N-Nitroso-N-methylaniline from its non-volatile impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method for the detection of volatile and semi-volatile nitrosamines.[3][10][11][12] It is particularly useful for trace-level impurity analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, especially with a triple quadrupole or high-resolution mass spectrometer (HRMS), offers high sensitivity and specificity for a broad range of nitrosamines, including those that are not amenable to GC analysis.[6][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used for structural elucidation of the final product and major impurities.[14][15]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis and purification of N-Nitroso-N-methylaniline.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of N-Nitroso-N-methylaniline | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Suboptimal reaction temperature. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Maintain low temperatures throughout the reaction and workup. Avoid exposure to strong light. 3. Ensure the reaction temperature is maintained between 0-5 °C. |
| Presence of Unreacted N-methylaniline in the Final Product | 1. Insufficient amount of nitrosating agent. 2. Inefficient mixing. | 1. Use a slight excess of sodium nitrite. 2. Ensure vigorous stirring throughout the addition of the sodium nitrite solution. |
| Formation of Unknown Impurities (Visible in TLC/HPLC) | 1. Side reactions due to elevated temperatures. 2. Presence of impurities in the starting N-methylaniline. 3. Over-nitrosation. | 1. Strictly control the reaction temperature. 2. Use high-purity N-methylaniline.[1] 3. Carefully control the stoichiometry of the nitrosating agent. |
| Discoloration of the Final Product (Yellow to Brown) | 1. Air oxidation of residual N-methylaniline. 2. Presence of phenolic impurities from the degradation of the product. | 1. Purify the product via column chromatography or distillation under reduced pressure. 2. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Section 3: Visualizing the Synthesis and Impurity Formation
A clear understanding of the reaction pathway and potential side reactions is crucial for effective impurity control.
Diagram 1: Synthesis of N-Nitroso-N-methylaniline
Caption: Reaction scheme for the synthesis of N-Nitroso-N-methylaniline.
Diagram 2: Potential Impurity Formation Pathways
Caption: Common pathways leading to impurity formation.
Section 4: Detailed Analytical Protocol
This section provides a step-by-step guide for the identification and quantification of impurities in N-Nitroso-N-methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: GC-MS Analysis of N-Nitroso-N-methylaniline and Volatile Impurities
1. Objective: To identify and quantify N-Nitroso-N-methylaniline and potential volatile impurities, including residual N-methylaniline.
2. Materials and Reagents:
-
N-Nitroso-N-methylaniline sample
-
N-Nitroso-N-methylaniline reference standard (>95% purity)[16]
-
N-methylaniline reference standard
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Methanol, HPLC grade or equivalent
-
Internal Standard (e.g., N-Nitrosodipropylamine), if quantitative analysis is required.
3. Instrumentation:
-
Gas Chromatograph equipped with a Mass Selective Detector (GC-MS).
-
Autosampler for liquid injection.
-
Capillary GC column suitable for amine analysis (e.g., DB-5ms, HP-5ms, or equivalent).
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of N-Nitroso-N-methylaniline reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh approximately 10 mg of the N-Nitroso-N-methylaniline synthesis product and dissolve it in 10 mL of dichloromethane to obtain a concentration of 1 mg/mL.
-
Spiked Sample (for recovery): Spike a known amount of the N-Nitroso-N-methylaniline reference standard and other potential impurity standards into the sample solution to assess recovery.
5. GC-MS Parameters (Example Conditions):
-
Inlet: Splitless mode, 250 °C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
6. Data Analysis:
-
Identification: Identify the peaks in the sample chromatogram by comparing their retention times and mass spectra with those of the reference standards.
-
Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of impurities in the sample by interpolating their peak areas on the calibration curve.
Diagram 3: GC-MS Analytical Workflow
Caption: Workflow for GC-MS analysis of impurities.
Section 5: Regulatory Context and Further Considerations
The control of nitrosamine impurities is a critical aspect of pharmaceutical development and manufacturing, with stringent guidelines from regulatory bodies.[5][7][8] It is imperative to develop and validate analytical methods that are sensitive enough to detect these impurities at or below the acceptable intake (AI) limits established by authorities like the FDA and EMA.[4][7]
For comprehensive control, a risk-based approach should be adopted throughout the lifecycle of the product, from raw material sourcing to final product packaging and storage.[17] This includes a thorough understanding of all potential sources of nitrosating agents and secondary or tertiary amines in the manufacturing process.[2][18]
References
-
An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry (RSC Publishing). Available from: [Link]
-
n-nitrosomethylaniline. Organic Syntheses Procedure. Available from: [Link]
-
Nitrosamines Analysis in Pharmaceuticals. Agilent. Available from: [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology - ACS Publications. Available from: [Link]
-
N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Prime Scholars. Available from: [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ResearchGate. Available from: [Link]
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Available from: [Link]
-
High-Purity Nitroso-N-methylaniline for Accurate Residue Analysis. HPC Standards. Available from: [Link]
-
N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957. PubChem. Available from: [Link]
-
N-Nitroso-N-Methylaniline. OEHHA. Available from: [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Publications. Available from: [Link]
-
Nitrosamine impurities. European Medicines Agency (EMA). Available from: [Link]
-
Kinetics and mechanism of the denitrosation of a nitrosamine and a trionitrite. Durham E-Theses. Available from: [Link]
-
A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. ResearchGate. Available from: [Link]
-
Nitrosamines by GC-MS/MS. Available from: [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. Available from: [Link]
-
High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu. Available from: [Link]
-
Control of Nitrosamine Impurities in Human Drugs. FDA. Available from: [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Available from: [Link]
-
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Available from: [Link]
-
Quantification of Trace Nitrosamines with GC-MS: When and Why?. ResolveMass Laboratories Inc. Available from: [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek Resource Hub. Available from: [Link]
-
Annex 2. World Health Organization (WHO). Available from: [Link]
-
The ¹H NMR spectrum of N-nitroso-1,2,3,4-tetrahydroisoquinoline. ResearchGate. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. N-NITROSO-N-METHYLANILINE(614-00-6) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. N-Nitroso-N-methylaniline | LGC Standards [lgcstandards.com]
- 17. cdn.who.int [cdn.who.int]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing N-Nitroso-N-methylaniline Formation
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for the synthesis and optimization of N-Nitroso-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals who are working with N-nitrosamines. As these compounds are classified as probable human carcinogens, understanding their formation is critical for both synthesis and impurity control.[1] This resource provides in-depth, field-tested insights into the reaction's mechanics, offering practical solutions to common experimental challenges.
IMPORTANT SAFETY PREAMBLE: N-Nitroso-N-methylaniline and its precursor, N-methylaniline, are toxic substances. N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2][3] All chemical waste must be disposed of according to institutional and local regulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of N-Nitroso-N-methylaniline.
Q1: What is the basic reaction for the formation of N-Nitroso-N-methylaniline?
The most common synthesis involves the reaction of a secondary amine, N-methylaniline, with a nitrosating agent.[4] Typically, this is achieved by using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl).[5][6] The acid protonates the nitrite to form nitrous acid (HONO), which is the precursor to the active nitrosating species.
Q2: Can you explain the reaction mechanism?
The formation of N-nitrosamines is a classic example of N-nitrosation. The process requires three key factors: a nitrosatable amine (N-methylaniline), a nitrosating agent, and conditions conducive to the reaction.[1]
-
Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HONO). Two molecules of HONO can then equilibrate to form dinitrogen trioxide (N₂O₃), a powerful nitrosating agent.
-
Nucleophilic Attack: The unprotonated secondary amine, N-methylaniline, acts as a nucleophile. Its lone pair of electrons on the nitrogen atom attacks the electrophilic nitrogen of the nitrosating agent (e.g., N₂O₃ or its protonated form).
-
Proton Transfer & Product Formation: A subsequent deprotonation step yields the stable N-Nitroso-N-methylaniline product.
Below is a diagram illustrating this core mechanism.
Caption: Troubleshooting workflow for low product yield.
In-depth Causality and Solutions:
-
Cause 1: Incorrect pH: As discussed, pH is paramount. If the pH is too high (>4), the concentration of the active nitrosating agent is too low. If the pH is too low (<2), the N-methylaniline starting material becomes fully protonated and unreactive.
-
Solution: Before adding the nitrite solution, cool the acidic solution of N-methylaniline and verify the pH. Monitor the pH throughout the nitrite addition, as the reaction can cause shifts. Use a calibrated pH meter suitable for cold, acidic conditions.
-
-
Cause 2: Sub-optimal Temperature Control: Letting the temperature rise above 10°C can cause nitrous acid to decompose into other nitrogen oxides, reducing the availability of the nitrosating agent and potentially leading to side reactions.
-
Solution: Use an ice-salt bath to maintain a temperature closer to 0-5°C. Add the sodium nitrite solution dropwise via an addition funnel to control the exothermic reaction rate. Vigorous stirring is essential to ensure even heat distribution. [6]
-
-
Cause 3: Impure Reagents: The yield of N-Nitroso-N-methylaniline is highly dependent on the quality of the N-methylaniline used. [6]Old or oxidized N-methylaniline (often indicated by a dark brown color) will result in lower yields and more impurities. [3]Similarly, sodium nitrite can degrade over time.
-
Solution: Use freshly opened or purified reagents. N-methylaniline can be distilled under reduced pressure to obtain a colorless or pale yellow liquid. Use a fresh bottle of analytical grade sodium nitrite.
-
Problem: Formation of Side-Products (Discolored Product)
If your final product is a dark oil or you observe multiple spots on a TLC plate, side reactions are likely occurring.
-
Cause: C-Nitrosation or Ring Nitration: Although N-nitrosation is favored, electrophilic attack on the activated aromatic ring can occur, leading to C-nitroso impurities. Further oxidation can also lead to ring-nitrated products. [7] * Solution: Strict adherence to optimal temperature and pH conditions is the best mitigation strategy. Running the reaction under an inert atmosphere (e.g., nitrogen) can help minimize oxidative side reactions.
Problem: Difficulty in Product Isolation
-
Cause: Emulsion during Workup: N-Nitroso-N-methylaniline is a dense, yellow oil that is insoluble in water. [5][8]During extraction with an organic solvent, stable emulsions can form, making separation difficult.
-
Solution: After the reaction is complete, carefully separate the oily product layer. Extract the remaining aqueous layer with a suitable solvent like ether or benzene. [6]If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it. For purification, vacuum distillation is the most effective method. [6]
-
Section 3: Optimized Experimental Protocol
This protocol is based on established, high-yield procedures and incorporates the optimization principles discussed above.
Protocol: Synthesis of N-Nitroso-N-methylaniline
Materials:
-
N-methylaniline (107 g, 1.0 mol, high purity) [6]* Concentrated Hydrochloric Acid (145 mL) [6]* Sodium Nitrite (70 g, 1.0 mol) [6]* Deionized Water
-
Ice
-
Benzene or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Setup: In a 3-liter flask equipped with a mechanical stirrer, place the N-methylaniline, concentrated hydrochloric acid, and 400 g of crushed ice. [6]2. Cooling: Place the flask in an ice-salt bath and stir vigorously until the temperature of the mixture is 0°C or below.
-
Nitrite Solution: Separately, dissolve the sodium nitrite in 250 mL of water and cool the solution.
-
Addition: Add the cold sodium nitrite solution to the stirred N-methylaniline mixture dropwise using an addition funnel. The addition should take approximately 10-15 minutes. Crucially, maintain the internal temperature at 10°C or below throughout the addition by adding more ice to the flask as needed. [6]5. Reaction: After the addition is complete, continue to stir the mixture vigorously for one hour, allowing the reaction to go to completion while maintaining a low temperature. [6]6. Workup:
-
Transfer the reaction mixture to a separatory funnel. A yellow, oily layer of N-Nitroso-N-methylaniline will separate. [5] * Separate the oily layer. Extract the aqueous layer twice with 100 mL portions of benzene or diethyl ether to recover any dissolved product. [6] * Combine the initial oil layer with the organic extracts. Wash the combined organic phase with water, followed by a wash with 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification: Purify the resulting yellow oil by vacuum distillation. The product typically distills at 135-137°C at 13 mmHg. [6]A successful reaction should yield 118-127 g (87-93%). [6]
Section 4: Data Summary
Optimizing reaction parameters is key to achieving high yield and purity.
Table 1: Influence of Key Parameters on Reaction Success
| Parameter | Optimal Condition | Rationale & Consequence of Deviation |
| pH | ~2.5 - 3.4 | Maximizes concentration of both active nitrosating agent and unprotonated amine. [9]Too high = no reaction; Too low = amine becomes unreactive. |
| Temperature | 0 - 10°C | Prevents decomposition of nitrous acid and minimizes side reactions. [6]Higher temperatures lead to lower yield and more impurities. |
| Reagent Purity | High Purity | Impurities in N-methylaniline (e.g., oxidation products) directly reduce yield and complicate purification. [6] |
| Stirring | Vigorous | Ensures efficient heat transfer and homogenous mixing of the biphasic reaction mixture. Poor stirring can lead to localized overheating and side reactions. |
References
-
N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem . National Center for Biotechnology Information. [Link]
-
Strategies to Mitigate N-nitrosamine Formation in Pharmaceuticals . SEN Pharma. [Link]
-
Preparation of N-methyl-4-nitrosoaniline . PrepChem.com. [Link]
-
Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species . PubMed. [Link]
-
Nitrosamine - Wikipedia . [Link]
-
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals . National Center for Biotechnology Information. [Link]
-
Nitrosamine formation mechanism from Nitrates and Amines . ResolveMass Laboratories Inc. [Link]
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants . ACS Publications. [Link]
-
n-nitrosomethylaniline - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats . Prime Scholars. [Link]
- RU2223258C1 - Method for preparing n-methylaniline.
-
Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid | ACS Omega . ACS Publications. [Link]
-
N-Nitroso-N-Methylaniline . OEHHA. [Link]
-
Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid . ACS Publications. [Link]
-
Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines . Cardiff University. [Link]
-
Critical Literature Review of Nitrosation/Nitration Pathways . CCS Norway. [Link]
-
The Chemistry of N-Nitrosamines: An Overview . FreeThink Technologies. [Link]
-
Nitrosamines Standard (1X1 mL) - Safety Data Sheet . [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. caymanchem.com [caymanchem.com]
- 3. primescholars.com [primescholars.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-NITROSO-N-METHYLANILINE | 614-00-6 [chemicalbook.com]
- 9. freethinktech.com [freethinktech.com]
N-Nitroso-N-methylaniline (NMA) Stability & Degradation: A Technical Support Center
Welcome to the technical support guide for N-Nitroso-N-methylaniline (NMA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of NMA stability and degradation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs) on General Stability and Handling
Question 1: What are the optimal storage conditions for N-Nitroso-N-methylaniline (NMA) and why?
Answer: Proper storage is the first line of defense against the degradation of NMA. Due to its chemical nature, specific conditions must be maintained to ensure its integrity over time.
NMA should be stored at -20°C in a freezer .[1][2] This temperature is critical for minimizing thermal degradation, a process that can occur even at room temperature over extended periods.[3][4] The compound should be stored in a tightly sealed, amber-colored vial to protect it from light and moisture, as N-nitroso compounds are often sensitive to both.[4] Given its potential carcinogenicity, all handling should be performed in a designated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5][6][7]
Table 1: Recommended Storage and Handling Summary for NMA
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer)[1][2] | To minimize thermal decomposition kinetics. |
| Container | Tightly sealed, amber glass vial | To protect from moisture and prevent photodegradation.[4][8] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation, especially if stored long-term. |
| Handling | Chemical fume hood, with appropriate PPE | NMA is a suspected carcinogen and toxicant.[2][5] |
| Solubility | Soluble in organic solvents (Ethanol, Methanol, DMSO, Chloroform); Insoluble in water.[1][2] | Prepare solutions fresh whenever possible. |
Question 2: I am dissolving NMA in an organic solvent for my experiments. How stable are these stock solutions?
Answer: The stability of NMA in solution depends on the solvent, storage conditions, and duration. While NMA is readily soluble in common organic solvents like ethanol and methanol, these solutions are not indefinitely stable.[1][2]
For maximum reproducibility, it is best practice to prepare stock solutions fresh before each experiment. If a solution must be stored, it should be kept at -20°C in a tightly sealed, light-protected vial for the shortest possible time. Over time, even in solution, the compound can be susceptible to degradation from trace amounts of water, exposure to light during handling, and thermal stress. For quantitative studies, it is advisable to re-qualify the concentration of the stock solution via a suitable analytical method (e.g., HPLC-UV) if it has been stored for more than a few days.
Troubleshooting Guide for Experimental Inconsistencies
Question 3: My experimental results with NMA are inconsistent. One day I see significant activity, the next day it's much lower. What could be the cause?
Answer: Inconsistent results are a common and frustrating issue, often pointing to uncontrolled degradation of the compound. The primary culprits are typically exposure to light, elevated temperatures, or reactive impurities.
The N-nitroso moiety is inherently labile. The most likely cause of rapid, uncontrolled degradation is photodegradation . N-nitroso compounds are known to be sensitive to light, particularly UV wavelengths.[4][8] Exposure to ambient laboratory light during sample preparation, even for short periods, can initiate photochemical reactions, leading to a significant loss of the parent compound.[9]
Troubleshooting Workflow:
Use the following decision tree to diagnose the source of inconsistency in your experiments.
Caption: Simplified photochemical degradation pathway of NMA.
Metabolic Activation and Hydrolytic Instability
In biological or biomimetic systems, the degradation pathway is different. Enzymatic action (e.g., by cytochrome P450) initiates a process that ultimately generates a highly reactive electrophile. [9]
Caption: Metabolic activation pathway of NMA leading to unstable adducts.
Experimental Protocols
These protocols provide a framework for assessing the stability of NMA under controlled stress conditions. Always perform these experiments with appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Forced Thermal Degradation Study
Objective: To evaluate the thermal stability of NMA in a specific solvent or formulation.
Methodology:
-
Preparation: Prepare a solution of NMA in the desired solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 100 µg/mL).
-
Sample Distribution: Aliquot 1 mL of the solution into several amber HPLC vials. Seal them tightly.
-
Control Sample (T=0): Immediately analyze one vial using a validated, stability-indicating HPLC method. This serves as your baseline (100% initial concentration).
-
Stress Conditions: Place the remaining vials in a calibrated oven or heating block at a selected temperature (e.g., 60°C, 80°C). For N-nitroso compounds, starting with milder temperatures is advised. [3]5. Time Points: At predetermined intervals (e.g., 2, 4, 8, 24 hours), remove one vial from the heat source. Allow it to cool to room temperature.
-
Analysis: Analyze the sample by HPLC.
-
Data Evaluation: Calculate the percentage of NMA remaining relative to the T=0 control. Plot the percentage of NMA remaining versus time to determine the degradation rate. Identify and quantify any major degradation products if standards are available.
Protocol 2: Forced Photostability Study (ICH Q1B Aligned)
Objective: To evaluate the stability of NMA when exposed to a standardized light source.
Methodology:
-
Sample Preparation:
-
Prepare a solution of NMA in a suitable solvent.
-
Place the solution in a photostable, transparent container (e.g., quartz cuvette or clear glass vial).
-
Prepare a "dark control" by wrapping an identical sample completely in aluminum foil.
-
-
Exposure Conditions:
-
Place the sample and the dark control in a photostability chamber.
-
The chamber should conform to ICH Q1B guidelines, providing a controlled light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter. [10][11]3. Analysis:
-
After the exposure period, analyze the light-exposed sample, the dark control, and a T=0 control (a sample that was not exposed to light or stored) by HPLC.
-
-
Data Evaluation:
-
Compare the chromatogram of the light-exposed sample to both the dark control and the T=0 control.
-
Significant degradation in the exposed sample but not in the dark control indicates photolability.
-
Calculate the loss of NMA and the formation of any photodegradation products. The dark control helps to distinguish between thermal and photodegradation.
-
References
-
Vertex AI Search Result[12] (Note: This result pertains to NMC batteries, not N-Nitroso-N-methylaniline, and is not cited in the text.)
-
PubChem. (n.d.). N-Methyl-N-nitrosoaniline. National Center for Biotechnology Information. [Link]
- Google Patents. (1999). US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
-
MySkinRecipes. (n.d.). N-Nitroso-N-methylaniline. [Link]
-
HPC Standards. (n.d.). High-Purity Nitroso-N-methylaniline for Accurate Residue Analysis. [Link]
-
ACS Publications. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-Methyl-N-nitrosoaniline. [Link]
-
OEHHA. (2011). N-Nitroso-N-Methylaniline. [Link]
-
ResearchGate. (2014). Thermal stability of lithium-rich manganese-based cathode. [Link]
-
MDPI. (2021). Cold Ageing of NMC811 Lithium-ion Batteries. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link]
-
NIH. (n.d.). Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy. [Link]
-
PubMed Central. (2021). Investigating the critical characteristics of thermal runaway process for LiFePO4/graphite batteries by a ceased segmented method. [Link]
-
EMA. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. N-NITROSO-N-METHYLANILINE | 614-00-6 [chemicalbook.com]
- 3. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
- 4. CAS 614-00-6: N-nitroso-N-methylaniline | CymitQuimica [cymitquimica.com]
- 5. N-Nitroso-N-methylaniline [myskinrecipes.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. chemos.de [chemos.de]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. NMC Degradation Pathways: Why High Voltage (>4.3V) Kills Your Cell Faster [eureka.patsnap.com]
Technical Support Center: N-Nitroso-N-methylaniline (NMA) Metabolic Profiling & Detection
Status: Operational Ticket Focus: NMA Metabolite Identification, Instability Management, and LC-MS/MS Optimization Assigned Specialist: Senior Application Scientist, Bioanalysis Division
Executive Summary
Detecting metabolites of N-Nitroso-N-methylaniline (NMA) presents a dual challenge: the transient nature of its bio-activated forms and the trace sensitivity required by regulatory bodies (FDA/EMA). Unlike stable drug metabolites, NMA undergoes metabolic activation via cytochrome P450 (CYP2E1/2B1) to form unstable intermediates that rapidly decompose into DNA-reactive diazonium ions.
This guide moves beyond standard impurity profiling to address the specific hurdles of DMPK (Drug Metabolism and Pharmacokinetics) and toxicological screening of NMA.
Module 1: The Metabolic Landscape (Know Your Target)
Before troubleshooting detection failure, you must confirm you are hunting the correct species. NMA metabolism branches into stable detoxification products and unstable bio-activation intermediates.
Visualizing the Pathway
Figure 1: NMA Metabolic Fate. Note the instability of the alpha-hydroxylation pathway.
Caption: Metabolic bifurcation of NMA. Routine LC-MS detects Green nodes. Red nodes require trapping agents.
Module 2: Troubleshooting Sample Preparation
Issue: "I cannot recover the alpha-hydroxy metabolite in my microsomal incubation."
Root Cause: The
Protocol: Trapping the Reactive Intermediate
To prove bioactivation occurred, you must trap the electrophile or measure the breakdown product.
-
Formaldehyde Assay (Indirect Measurement):
-
Reagent: Nash Reagent or 2,4-Dinitrophenylhydrazine (DNPH).
-
Method: Derivatize the supernatant immediately after quenching the metabolic reaction.
-
Detection: The Formaldehyde-DNPH adduct is stable and detectable via HPLC-UV (360 nm) or LC-MS.
-
-
GSH Trapping (Direct Electrophile Capture):
-
Concept: The diazonium ion is a "soft" electrophile. Supplement your microsomal incubation with Glutathione (GSH) or N-Acetylcysteine (NAC) (excess, ~5mM).
-
Target: Look for the S-phenyl-glutathione conjugate.
-
Mass Shift: Parent Mass + 305 Da (GSH) - leaving groups.
-
Protocol: Standard Extraction for Stable Metabolites (p-Hydroxy-NMA)
For the stable ring-hydroxylated metabolite, avoid evaporation to dryness if possible, as N-nitrosamines can be volatile.
-
Recommended: Solid Phase Extraction (SPE).
-
Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent).
-
Wash: 5% Methanol in Water (removes salts/proteins).
-
Elution: 100% Methanol (keep volume low, e.g., 200 µL, to avoid evaporation steps).
Module 3: LC-MS/MS Method Optimization
Issue: "My sensitivity is poor, and I see significant ion suppression."
Analysis: NMA and its metabolites lack strong basic sites, making them poor candidates for standard Electrospray Ionization (ESI) in positive mode, especially in complex biological matrices.
Ionization Source Decision Matrix
| Feature | ESI (Electrospray) | APCI (Atmospheric Pressure Chemical Ionization) | Recommendation |
| Mechanism | Liquid phase ionization (requires protonation site). | Gas phase ionization (charge transfer).[1] | APCI |
| Matrix Tolerance | Low (susceptible to phospholipids). | High (robust against dirty extracts). | APCI |
| NMA Response | Weak (N-nitroso group withdraws electrons from amine). | Strong (Radical cation formation | APCI |
| Metabolite Response | p-Hydroxy-NMA may fly in ESI due to -OH group. | Good for both parent and metabolites. | APCI |
Chromatographic Separation Strategy
Separating NMA from its denitrosated parent (methylaniline) and isobaric interferences is critical.
-
Column: Biphenyl phase (e.g., Kinetex Biphenyl or Raptor Biphenyl).
-
Why? The pi-pi interactions of the biphenyl phase offer superior selectivity for the aromatic ring of NMA compared to standard C18.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid.
-
Note: Avoid acetonitrile if using APCI charge transfer mechanisms, as protic solvents (MeOH) often support protonation better in this specific class.
-
Module 4: Diagnostic FAQ
Q1: I see a peak with Mass [M+16]. Is it the N-oxide or the Hydroxyl metabolite?
A: In NMA metabolism, the N-oxide is rare because the nitrogen lone pair is delocalized into the nitroso group. The [M+16] peak is almost certainly p-hydroxy-N-nitroso-N-methylaniline .
-
Verification: Treat the sample with titanium trichloride (
). cleaves N-O bonds (reducing N-oxides) but leaves C-OH bonds intact. If the peak remains, it is the ring-hydroxylated metabolite.
Q2: My Internal Standard (NMA-d3) signal varies wildly between samples.
A: This indicates Matrix Effect (Ion Suppression) .
-
Fix 1: Switch from ESI to APCI.
-
Fix 2: Improve cleanup. Protein precipitation alone is insufficient for trace nitrosamine analysis in plasma. Move to SPE (see Module 2).
-
Fix 3: Check for "Cross-Talk." Ensure your deuterium label is on the methyl group, not the phenyl ring, to prevent metabolic exchange (loss of label) during ring hydroxylation.
Q3: What are the regulatory limits for NMA?
A: While NMA is often used as a model carcinogen, if found as an impurity in pharmaceuticals, it falls under the "Cohort of Concern."
-
FDA/EMA Limit: The Acceptable Intake (AI) is generally 26.5 ng/day or 96 ng/day depending on the specific potency class, but NMA is highly potent.
-
Calculation:
.
Module 5: Troubleshooting Logic Flow
Use this decision tree when sensitivity targets are missed.
Caption: Step-by-step logic for optimizing NMA metabolite detection.
References
-
Stiborová, M., et al. (2025).[2] Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2.[2][3] Semantic Scholar.[2] Link
-
Kroeger-Koepke, M. B., et al. (1981).[4] Alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline.[4][5] Proceedings of the National Academy of Sciences. Link
-
U.S. Food and Drug Administration (FDA). (2024).[6][7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. FDA.gov.[6][8] Link
-
Waters Corporation. (2023). Nitrosamines Analysis with LC-MS/MS: APCI vs ESI Considerations. Waters.com. Link
-
Separation Science. (2023). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. SepScience.com. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. m.youtube.com [m.youtube.com]
Improving the solubility of N-Nitroso-N-methylaniline for in vitro assays
Technical Support Center
A Critical Note on Safety
WARNING: N-Nitroso-N-methylaniline (NMA) is a suspected carcinogen and is toxic if ingested or absorbed through the skin.[1][2][3][4] All handling should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for this compound before beginning any work.[5]
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial challenges encountered when working with N-Nitroso-N-methylaniline.
Q1: I'm trying to dissolve N-Nitroso-N-methylaniline directly into my aqueous buffer (like PBS or cell culture media), but it won't dissolve. Why?
A: N-Nitroso-N-methylaniline is classified as insoluble in water.[1][3][6] Its chemical structure is predominantly non-polar, making it immiscible with aqueous systems. Direct dissolution in buffers or media is not a viable strategy and will result in a non-homogenous suspension, leading to inaccurate and non-reproducible assay results.
Q2: What is the recommended solvent for creating a primary stock solution of NMA?
A: The industry-standard starting point for a primary stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][3][7] NMA is readily soluble in DMSO.[2][3] Preparing a high-concentration stock (e.g., 50-100 mM) is crucial because it minimizes the volume of organic solvent you will later introduce into your final aqueous assay system.
Q3: I successfully dissolved NMA in DMSO, but when I add this stock to my cell culture medium, a precipitate or cloudiness appears. What is happening?
A: This is a classic experimental challenge known as "compound precipitation upon dilution." While NMA is soluble in 100% DMSO, the final concentration of DMSO in your assay medium (typically <0.5%) is too low to maintain its solubility. The compound is crashing out of the solution. This guide provides detailed protocols to overcome this specific issue.
Q4: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A: This is highly dependent on the cell line being used, as some are more sensitive to solvents than others. A widely accepted general limit is 0.5% (v/v) .[8][9] However, concentrations as low as 0.25% can sometimes induce cellular effects.[8][9] It is mandatory to run a "vehicle control" (your final assay medium containing the same final concentration of DMSO but without NMA) to ensure that any observed biological effects are due to your compound and not the solvent.
In-Depth Troubleshooting and Strategy Guide
This section provides a detailed, causality-driven approach to systematically address solubility challenges.
Question: How do I select the optimal primary solvent for my NMA stock solution?
Answer: Your goal is to achieve the highest possible stock concentration to minimize the final solvent percentage in your assay.
-
Rationale: The choice of the primary solvent is dictated by the physicochemical properties of NMA. As a non-polar molecule, it requires a strong organic solvent. DMSO is an excellent choice due to its high dielectric constant and ability to dissolve a wide range of organic compounds.[7]
-
Recommendation: Begin with anhydrous, high-purity DMSO. Based on available data, NMA is also soluble in ethanol and methanol, which can be considered alternatives if DMSO interferes with your specific assay.[2][3] However, be aware that other solvents like ethanol can also have biological effects.[8]
-
Actionable Advice: Always perform a small-scale solubility test before preparing a large batch of stock solution.
Question: What is the correct, validated procedure for preparing a stable, high-concentration stock solution?
Answer: A meticulous preparation technique is essential to ensure your stock is fully dissolved and accurately concentrated. Any undissolved microcrystals will lead to significant errors in subsequent dilutions.
-
Causality: Physical energy can be used to overcome the activation energy barrier of dissolution. Methods like vortexing and sonication increase the interaction between the solvent and solute molecules, accelerating the process. Gentle warming can also increase solubility but must be done with extreme caution as NMA decomposes upon heating.[1][6]
-
Self-Validating Protocol: See Protocol 1 below for a step-by-step guide. The key validation step is a careful visual inspection. A properly prepared stock solution should be perfectly clear, with no visible particulates, cloudiness, or "swirls" when agitated.
Question: How can I reliably prevent NMA from precipitating when preparing my final working concentrations in aqueous media?
Answer: The transition from a 100% organic solvent environment to a >99% aqueous environment is the most critical step. The key is to avoid a sudden, drastic change in solvent polarity.
-
The "Why": When a small volume of highly concentrated NMA in DMSO is added directly to a large volume of buffer, the DMSO disperses rapidly. This leaves the NMA molecules locally supersaturated in an aqueous environment where they are insoluble, causing them to immediately precipitate.
-
The Strategy - Serial Dilution: The most effective strategy is to perform an intermediate dilution step in a mixed solvent system or to add the stock solution to the aqueous medium very slowly with vigorous mixing. This allows for a more controlled transition.
-
Workflow Logic: The provided Graphviz diagram outlines a logical workflow for troubleshooting this exact problem.
-
Validated Method: Refer to Protocol 2 for a detailed, step-by-step methodology that has been proven effective for poorly soluble compounds. A critical self-validating step is to visually inspect the solution for any signs of precipitation after each dilution and mixing step.
Question: How can I be certain my compound is truly in solution in the final assay plate and not a micro-suspension?
Answer: This is a crucial question for data integrity. A fine, colloidal suspension can lead to inconsistent cell exposure and is a common source of assay artifacts.
-
Expert Insight: True solubility means the compound is dissolved molecule by molecule. A suspension, even if it appears homogenous, consists of solid particles.
-
Verification Methods:
-
Visual Inspection (Tyndall Effect): In a darkened room, shine a laser pointer through a cuvette containing your final solution. If you can see the beam's path through the liquid, it indicates the presence of suspended particles scattering the light. A true solution will not show the beam's path.
-
Centrifugation and Quantification: Prepare a sample of your final working solution. Centrifuge it at high speed (e.g., >14,000 x g for 15 minutes). Carefully collect the supernatant and measure the concentration of NMA using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax of 272 nm or HPLC).[2] A significant drop in concentration compared to the theoretical value indicates that the compound precipitated and was pelleted.[10]
-
Data Tables and Standardized Protocols
Table 1: Physicochemical & Solubility Data for N-Nitroso-N-methylaniline
| Property | Value | Source(s) |
| Chemical Formula | C₇H₈N₂O | [2][3] |
| Molecular Weight | 136.15 g/mol | [3] |
| Physical Form | Yellow solid or liquid | [3][6] |
| Melting Point | ~13-15 °C | [3][6] |
| Water Solubility | Insoluble | [1][3][6] |
| Organic Solubility | Soluble in DMSO, Ethanol, Methanol, Chloroform | [2][3] |
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays
| Solvent | Max Recommended Conc. (v/v) | Key Considerations | Source(s) |
| DMSO | < 0.5% | Cell line-dependent toxicity. Always use a vehicle control. | [8][9] |
| Ethanol | < 0.5% | Can induce its own biological effects; generally considered more disruptive than DMSO at equivalent concentrations. | [8][11] |
| DMF | < 0.1% | Generally more toxic than DMSO. Use only if other options fail. | [11][12] |
Protocol 1: Preparation of a 100 mM NMA Stock Solution in DMSO
-
Pre-Requisite: Perform all steps in a certified chemical fume hood with appropriate PPE.
-
Weighing: Accurately weigh out 13.62 mg of N-Nitroso-N-methylaniline into a sterile, appropriate glass vial (e.g., an amber glass vial to protect from light).
-
Solvent Addition: Using a calibrated pipette, add exactly 1.0 mL of anhydrous, high-purity DMSO to the vial.
-
Dissolution:
-
Cap the vial securely.
-
Vortex the solution vigorously for 1-2 minutes.
-
If solids remain, place the vial in a sonicating water bath for 5-10 minutes. Avoid excessive heating of the bath.
-
-
Validation & Storage:
-
Self-Validation: Visually inspect the solution to ensure it is completely clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light. The compound is stable for at least 2 years under these conditions.[2]
-
Protocol 2: Preparation of Final Working Concentrations (e.g., 100 µM)
This protocol uses a serial dilution method to minimize precipitation.
-
Pre-Requisite: Ensure your cell culture medium or assay buffer is pre-warmed to the assay temperature (typically 37°C).
-
Thaw Stock: Thaw one aliquot of your 100 mM NMA stock solution and bring it to room temperature.
-
Intermediate Dilution:
-
In a sterile microcentrifuge tube, pipette 990 µL of pre-warmed assay medium.
-
Add 10 µL of the 100 mM NMA stock to the medium. Crucially, add the stock dropwise while the tube is actively being vortexed at a medium speed. This creates an intermediate 1 mM solution in 1% DMSO.
-
Visually inspect for any signs of precipitation.
-
-
Final Dilution:
-
Pipette the required volume of pre-warmed assay medium into your final culture plate or tubes. For a 100 µM final concentration in 1 mL, this would be 900 µL.
-
Add 100 µL of the well-mixed 1 mM intermediate solution to the final vessel.
-
Mix thoroughly by gentle pipetting or swirling. The final DMSO concentration will be 0.1%.
-
-
Final Validation: Before adding to cells, perform a final visual inspection of the solution in the well/tube to ensure no precipitation has occurred.
Visual Workflow: Solvent Selection and Dilution Strategy
This diagram illustrates the decision-making process for successfully solubilizing NMA for an in vitro experiment.
Caption: Decision workflow for solubilizing N-Nitroso-N-methylaniline.
References
- N‐Methylaniline. (2025). PUBLISSO.
-
In Vitro Solubility Assays in Drug Discovery. (n.d.). ResearchGate. [Link]
- Akpabio, C. J., et al. (2013).
-
Cai, Z., & Guengerich, F. P. (1994). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. PubMed. [Link]
- N-Nitroso-N-methylaniline Solution (Solvent: Methanol). (n.d.). HPC Standards.
-
Heath, D. F., & Magee, P. N. (1962). The metabolism of N-nitrosomethylaniline. PMC - NIH. [Link]
-
Koepke, S. R., et al. (1988). Evidence for an Unstable DNA Adduct From N-nitroso-N-methylaniline. PubMed - NIH. [Link]
-
N-Methyl-N-nitrosoaniline | C7H8N2O. (n.d.). PubChem. [Link]
- Safety Data Sheet: N-Methyl-N-nitrosoaniline. (2021). Chemos GmbH & Co.KG.
-
Bøgh, I. B., & Hansen, T. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
Dissolution Method Development for Poorly Soluble Compounds. (n.d.). ResearchGate. [Link]
-
Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. (2015). ResearchGate. [Link]
-
Alternatives to DMSO? Acetonitrile in biology?. (2021). Reddit. [Link]
-
HCE. (2011). Flow-Through Cell Method and IVIVR for Poorly Soluble Drugs. Dissolution Technologies. [Link]
-
Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (n.d.). ResearchGate. [Link]
- Bøgh, I. B., & Hansen, T. (2012). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro.
-
FIP Guidelines for Dissolution Testing of Solid Oral Products. (2021). YouTube. [Link]
-
Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. (2020). MDPI. [Link]
-
Ghafoori, H., et al. (2017). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Hepatitis Monthly. [Link]
- What do you think about alternatives to DMSO for cell therapy applic
-
Liu, R. (Ed.). (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. [Link]
-
5 Detergents for Cell Lysis/Protein Extraction. (2025). YouTube. [Link]
Sources
- 1. primescholars.com [primescholars.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-NITROSO-N-METHYLANILINE | 614-00-6 [chemicalbook.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. chemos.de [chemos.de]
- 6. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-Nitroso-N-methylaniline (NMA) Applications
Core Directive & Executive Summary
To the Researcher: You are likely accessing this guide because your cell lines are failing to respond to N-Nitroso-N-methylaniline (NMA) as predicted, or you are attempting to model resistance mechanisms.
The Critical Distinction: Unlike its structural cousin N-Nitrosodimethylamine (NDMA), NMA toxicity is not primarily driven by O6-methylguanine lesions. Consequently, standard sensitization protocols using MGMT inhibitors (like O6-benzylguanine) often fail.
NMA acts via a "Pro-Drug" Mechanism . It requires specific metabolic activation to form the Benzenediazonium ion , which creates bulky N6-phenyladenine DNA adducts. Resistance is almost always due to one of two factors:
-
Metabolic Incompetence: The cell line lacks the specific CYP450 isoforms (CYP2E1/CYP2A6) required to activate NMA.
-
Nucleotide Excision Repair (NER) Proficiency: The bulky adducts are repaired by NER, not MGMT.
The Mechanism of Action & Resistance (Visualized)
To troubleshoot, you must visualize the flow of NMA processing. Resistance occurs at the Activation Bottleneck or the Repair Escape .
Figure 1: The NMA Activation and Repair Pathway. Note that MGMT (gray) is largely ineffective against the bulky N6-phenyladenine adducts formed by NMA, unlike other nitrosamines.
Troubleshooting Guide (Q&A Format)
Module A: Metabolic Activation (The #1 Failure Point)
Q: My IC50 values for NMA are >10 mM in HeLa/CHO/HEK293 cells. Is the compound degraded? A: The compound is likely fine; your cells are "blind" to it. Most immortalized cell lines (HeLa, CHO, HEK293) have negligible expression of CYP2E1 or CYP2A6 , the enzymes required to convert NMA into the reactive benzenediazonium ion [1, 3]. Without these enzymes, NMA is biologically inert.
The Fix:
-
Transfection: Stably transfect your line with a human CYP2E1 or CYP2A6 vector.
-
S9 Activation: Supplement your media with Aroclor-1254 induced rat liver S9 fraction (1-2%) + Cofactor Mix (NADPH/G6P).
-
Warning: S9 is cytotoxic on its own. Always run a "S9-only" control.
-
-
Switch Models: Use metabolically competent lines like HepaRG (differentiated) or HepG2 (though HepG2 CYP levels can be variable/low; HepaRG is superior for nitrosamines) [3].
Module B: DNA Repair & Inhibitor Selection
Q: I treated cells with O6-Benzylguanine (O6-BG) to inhibit MGMT, but NMA toxicity didn't increase. Why? A: You are targeting the wrong repair pathway. While O6-BG is the gold standard for sensitizing cells to methylating agents (like Temozolomide or NDMA), NMA forms bulky phenyl-adducts (specifically at the N6 position of Adenine) [1, 5].
-
Mechanism: The benzenediazonium ion creates a steric bulk that MGMT cannot fit into its active site.
-
The Real Culprit: These bulky lesions are repaired by Nucleotide Excision Repair (NER) .[1]
The Fix: To prove resistance is repair-mediated, use an NER-deficient model or inhibitor:
-
Genetic: Use XPA-/- or XPC-/- cell lines (e.g., Xeroderma Pigmentosum patient-derived fibroblasts).
-
Chemical: Pre-treat with Spironolactone (an inhibitor of XPB/TFIIH degradation) or other NER inhibitors, though these are less specific than genetic knockdowns.
Module C: Detoxification Scavenging
Q: My CYP2E1-expressing cells are still resistant. What else could it be? A: Glutathione (GSH) conjugation.[2][3] The benzenediazonium ion is an electrophile.[4] High intracellular levels of Glutathione S-Transferase (GST) can intercept this ion before it hits the DNA [6].
The Fix: Deplete intracellular GSH to verify this mechanism:
-
Reagent: L-Buthionine sulfoximine (BSO).
-
Protocol: Pre-treat cells with 10-50 µM BSO for 24 hours prior to NMA exposure. This inhibits gamma-glutamylcysteine synthetase, lowering GSH pools and allowing the NMA metabolites to reach the DNA.
Experimental Protocols
Protocol A: The "Metabolic Check" (S9 Co-incubation)
Use this to confirm if your resistance is due to lack of activation.
| Step | Action | Critical Parameter |
| 1 | Seed Cells | 10,000 cells/well in 96-well plate. Adhere overnight. |
| 2 | Prepare S9 Mix | 10% S9 Fraction + 4 mM NADPH + 4 mM G-6-P in PBS. |
| 3 | Exposure | Add NMA (0 - 5 mM) + 10% v/v S9 Mix to wells. |
| 4 | Duration | Limit exposure to 4-6 hours. (S9 is toxic long-term). |
| 5 | Wash | Remove media, wash 2x with PBS, replace with fresh media. |
| 6 | Readout | Assess viability (MTT/CellTiter-Glo) at 48 hours post-wash. |
Protocol B: Verifying NMA-Specific DNA Damage
Standard Comet Assays may miss specific adducts. Use this logic:
-
Standard Alkaline Comet Assay: Will detect strand breaks derived from NER incision.
-
Expectation: If NER is active, you see tails. If NER is blocked (e.g., XPA-/-), you might actually see less tails initially (lack of incision) but higher lethality later.
-
-
32P-Postlabeling (Gold Standard):
-
NMA adducts are distinct. Look for N6-(1-phenyltriazeno)purine .
-
Reference: Stiborová et al. (1999) [4].
-
Decision Logic for Troubleshooting (DOT Visualization)
Use this flowchart to diagnose your specific resistance phenotype.
Figure 2: Decision Matrix for NMA Resistance. Follow the path to identify the biological barrier.
References
-
Koepke, S. R., et al. (1991).[4] Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline.[4][5] IARC Scientific Publications, (105), 346–350.[4]
-
Stiborová, M., et al. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Cancer Letters, 113(1-2), 163-170.
-
Yamazaki, H., et al. (1992). Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines... Carcinogenesis, 13(10), 1789–1794.
-
Stiborová, M., et al. (1999). Direct evidence for the formation of deoxyribonucleotide adducts from carcinogenic N-nitroso-N-methylaniline revealed by the 32P-postlabeling technique.[6] Cancer Letters, 139(2), 197-205.
-
Wang, L., et al. (2010). Benzene-derived N2-(4-hydroxyphenyl)-deoxyguanosine adduct: UvrABC incision and its conformation in DNA.[7] Toxicology Letters, 193(1), 84-90.
-
Tew, K. D. (1994). Glutathione-associated enzymes in anticancer drug resistance.[2][3][8] Cancer Research, 54(16), 4313-4320.
Sources
- 1. Explaining the DNA repair mechanism - KAUST Discovery [discovery.kaust.edu.sa]
- 2. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of benzene-DNA adducts and their detection in human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzene-derived N2-(4-hydroxyphenyl)-deoxyguanosine adduct: UvrABC incision and its conformation in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Nitroso-N-methylaniline (NMA) Carcinogenicity Studies
Introduction: Navigating Reproducibility in NMA Studies
Welcome to the technical support hub for N-Nitroso-N-methylaniline (NMA) . If you are accessing this guide, you are likely encountering inconsistent tumor yields, unexpected organotropism, or variability in latency periods during your carcinogenicity assays.
NMA is a unique nitrosamine. Unlike its aliphatic cousins (e.g., NDMA), NMA possesses an aromatic ring that dictates a specific metabolic fate. It is a potent esophageal carcinogen in rats but behaves differently across other species. The vast majority of "failed" experiments with NMA stem from three root causes: species mismatch , compound instability , or metabolic activation failure .
This guide bypasses generic advice to address the specific mechanistic failure points in NMA protocols.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "I am not observing the expected esophageal tumors."
Diagnosis: Species or Strain Incompatibility. Technical Insight: NMA organotropism is strictly species-dependent due to the local expression of specific Cytochrome P450 (CYP) isozymes in the esophageal mucosa.
-
The Causality: In rats (specifically Fischer 344 and Sprague-Dawley), the esophagus possesses high CYP activity capable of
-hydroxylating NMA to the reactive benzenediazonium ion. In Syrian Golden Hamsters and mice , esophageal CYP activity is negligible; consequently, the liver clears the compound, resulting in hepatocellular carcinomas or hemangiosarcomas instead of esophageal tumors. -
Corrective Action:
-
Verify Model: Ensure you are using Fischer 344 (F344) or Sprague-Dawley (SD) rats for esophageal endpoints.
-
Check Route: Oral administration (drinking water) is the gold standard for esophageal induction. Gavage can result in a high "first-pass" clearance by the liver, reducing esophageal exposure.
-
Issue 2: "My tumor incidence rates vary significantly between batches."
Diagnosis: Compound Degradation (Photolysis or Volatility). Technical Insight: NMA is an N-nitroso compound sensitive to UV/visible light and oxidation.
-
The Causality: N-nitrosamines undergo photolytic cleavage of the N-N bond when exposed to UV light, rendering them non-carcinogenic. Furthermore, NMA is a liquid at room temperature with moderate volatility. Open-system dosing (e.g., open water bottles) leads to evaporative loss, meaning the actual delivered dose is far lower than the calculated dose.
-
Corrective Action:
-
Amber Glass: All stock solutions and animal water bottles must be amber glass or foil-wrapped.
-
Fresh Preparation: Replace drinking water solutions every 48 hours (maximum).
-
Inert Storage: Store neat NMA under nitrogen or argon at 4°C to prevent oxidation.
-
Issue 3: "The Ames test was negative, but the compound is carcinogenic in vivo."
Diagnosis: Inadequate Metabolic Activation in In Vitro Assays. Technical Insight: NMA is a "pro-carcinogen." It is not mutagenic per se; it requires metabolic activation.
-
The Causality: Standard Salmonella typhimurium strains (TA98, TA100) are often insensitive to NMA even with S9 fraction activation because the specific P450s required for NMA activation may be underrepresented in standard Aroclor-induced rat liver S9.
-
Corrective Action:
-
Don't Rely on Ames: NMA is a known false negative in standard Ames tests.
-
Alternative Assays: Use yeast assays (Saccharomyces cerevisiae) or mammalian cell assays (e.g., Chinese Hamster Ovary cells) which have shown higher sensitivity to NMA genotoxicity.
-
Part 2: The Mechanistic "Why" (Visualized)
To troubleshoot effectively, you must understand the metabolic activation pathway. NMA does not alkylate DNA directly. It must undergo
Figure 1: Metabolic Activation & DNA Adduct Formation
Caption: The critical pathway requiring enzymatic hydroxylation to generate the reactive diazonium ion. Failure at the CYP step (due to species difference) prevents tumor formation.
Part 3: Comparative Data & Experimental Design
Use the table below to validate your experimental setup. If your parameters deviate from the "High Success" column, your results will likely be inconsistent.
Table 1: Species-Specific Organotropism of NMA
| Species | Primary Target Organ | Secondary Targets | Metabolic Driver | Recommended for Esophageal Study? |
| Rat (F344/SD) | Esophagus (Carcinoma) | Nasal Cavity | High Esophageal CYP Activity | YES (Gold Standard) |
| Hamster (Syrian) | Liver (Hepatocellular) | Spleen (Hemangiosarcoma) | Hepatic Clearance | NO |
| Mouse (A/J) | Lung (Adenoma) | Liver | Pulmonary CYP Activity | NO |
| Guinea Pig | Liver | N/A | Hepatic Clearance | NO |
Table 2: Stability & Handling Protocol
| Parameter | Specification | Why? |
| Storage Temp | 2°C to 8°C | Minimizes volatility and thermal degradation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | NMA can oxidize; air sensitivity leads to impurity formation. |
| Light Exposure | Strictly Dark | N-nitroso bond is photolabile. Ambient lab light degrades NMA within hours. |
| Vehicle | Deionized Water (pH 7.0) | Acidic pH can accelerate decomposition; alkaline pH may alter absorption. |
Part 4: Validated Dosing Protocol (Rat Esophageal Model)
Objective: Induce esophageal squamous cell carcinoma in F344 rats.
-
Preparation of Stock Solution:
-
Weigh NMA in a fume hood under low-light conditions (red light preferred).
-
Dissolve NMA in a small volume of ethanol (if solubility is an issue) or directly in distilled water.
-
Target Concentration: 15 mg/L to 30 mg/L in drinking water.
-
-
Administration:
-
Provide ad libitum in amber glass bottles.
-
Critical Step: Measure water consumption daily to calculate exact mg/kg dosage. NMA taste aversion can reduce water intake, leading to dehydration and under-dosing.
-
-
Duration:
-
Administer for 20–24 weeks.
-
Monitor animals for weight loss (early sign of esophageal stenosis/dysphagia).
-
-
Necropsy:
-
At week 50-100 (or upon morbidity), excise the esophagus.
-
Histopathology: Look for hyperplasia -> papilloma -> carcinoma sequence.
-
References
-
Koepke, S. R., Kroeger-Koepke, M. B., & Michejda, C. J. (1991). Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline.[1] IARC Scientific Publications, (105), 346–350.
-
Lijinsky, W., & Kovatch, R. M. (1988). Comparative carcinogenesis by nitrosomethylalkylamines in Syrian hamsters.[2] Cancer Research, 48(23), 6648–6652.
-
Pylypiw, H. M., Jr, Zubroff, J. R., Magee, P. N., & Harrington, G. W. (1984). The metabolism of N-nitrosomethylaniline.[3] Journal of Cancer Research and Clinical Oncology, 108(1), 66–70.[3]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2011). Chemicals Known to the State to Cause Cancer or Reproductive Toxicity: N-Nitroso-N-methylaniline. California Environmental Protection Agency.
-
Stiborová, M., et al. (1999). N-Nitroso-N-methylaniline activated with microsomes forms DNA adducts.[2] Cancer Research.[2][3][4][5] (Contextual citation from OEHHA report).
Sources
- 1. Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. The metabolism of N-nitrosomethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Technical Support Center: HPLC Analysis of N-Nitroso-N-methylaniline (NMA)
Welcome to the technical support center for the analysis of N-Nitroso-N-methylaniline (NMA). This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the sensitive and accurate quantification of this potential impurity. NMA, like other N-nitrosamines, presents unique analytical challenges due to its reactivity and potential for artifactual formation during analysis.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established scientific principles and regulatory expectations.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the HPLC analysis of NMA. Each issue is broken down by potential causes and actionable solutions.
Issue 1: Extraneous or "Ghost" Peaks in the Chromatogram
You observe peaks in your blank injections or unexpected peaks in your sample chromatograms that do not correspond to NMA or other known components.
Potential Causes:
-
System Contamination: Carryover from previous injections, contaminated mobile phase reservoirs, or leaching from system components (e.g., pump seals, tubing) can introduce contaminants that appear as peaks.[1]
-
Mobile Phase Contamination: Even high-purity solvents can contain trace impurities that become concentrated on the column, especially during gradient elution, and then elute as ghost peaks.[1]
-
Sample Preparation Contamination: Contaminants can be introduced from glassware, vials, caps, or any materials used during sample handling.[1][2] This is a critical concern as trace levels of amines or nitrite from these sources could potentially form nitrosamines artifactually.
Recommended Solutions:
-
Systematic Blank Injections:
-
Inject a "true" blank (mobile phase from a fresh bottle).
-
Inject a "method" blank (solvent that has gone through the entire sample preparation process).
-
This helps isolate the source of contamination to either the HPLC system or the sample preparation workflow.
-
-
Thorough System Cleaning:
-
Flush the entire HPLC system, including the injector needle and loop, with a strong solvent wash sequence. A common sequence is to flush sequentially with water, methanol, isopropanol, and then re-equilibrate with your mobile phase.
-
Ensure mobile phase reservoirs are clean and regularly replaced.
-
-
Verify Consumable Purity:
-
Always use fresh, HPLC-grade or LC-MS-grade solvents and additives.
-
Test new batches of vials, caps, and filters to ensure they are not contributing contaminants.
-
Issue 2: Poor NMA Peak Shape (e.g., Tailing, Splitting, or Broadening)
The NMA peak is not symmetrical or is wider than expected, compromising resolution and integration accuracy.
Potential Causes:
-
Secondary Interactions: The slightly basic nature of the NMA molecule can lead to interactions with acidic silanol groups on the surface of silica-based C18 columns, causing peak tailing.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to fronting or tailing.
-
Conformational Isomers: N-nitrosamines can exist as syn/anti conformational isomers due to restricted rotation around the N-N bond. If the energy barrier to interconversion is high enough, these isomers can be partially or fully separated on the HPLC column, leading to peak broadening or distinct double peaks.[3]
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger (more eluting power) than the initial mobile phase, it can cause peak distortion.
Recommended Solutions:
-
Optimize Mobile Phase pH:
-
Adding a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase can suppress the ionization of residual silanol groups on the column, thereby improving peak shape.[4]
-
Conversely, for some separations, a slightly basic mobile phase (e.g., using ammonium hydroxide) might be effective, but this must be done with caution on appropriate pH-stable columns.[5]
-
-
Use High-Purity, End-Capped Columns:
-
Modern, high-purity silica columns that are thoroughly end-capped (e.g., InertSustain AQ-C18) are designed to minimize silanol interactions and are often recommended for retaining and separating polar compounds like nitrosamines.[6]
-
-
Address Conformational Isomerism:
-
Slightly increasing the column temperature (e.g., to 40°C) can sometimes provide enough energy to coalesce the two isomer peaks into a single, sharper peak.[4] Monitor for thermal degradation when increasing temperature.
-
-
Match Injection Solvent to Mobile Phase:
-
Ideally, the sample should be dissolved in the initial mobile phase. If a different solvent must be used, ensure it is weaker than or of equivalent strength to the mobile phase.
-
Issue 3: Low or Inconsistent NMA Recovery
The quantified amount of NMA is lower than expected or varies significantly between replicate injections or different samples.
Potential Causes:
-
Photodegradation: N-nitrosamines are notoriously susceptible to degradation by UV light.[7][8][9] Exposure to ambient laboratory light or the UV lamp in the detector flow cell (if positioned before the primary detector) can cleave the N-NO bond, leading to loss of the parent analyte.[9]
-
Thermal Degradation: NMA can decompose at elevated temperatures.[10][11] This is a concern in heated injector ports (more common in GC, but still a consideration for HPLC autosamplers with temperature control) or with excessively high column temperatures.[2]
-
Adsorption: NMA can adsorb to active sites in the sample flow path, including on glassware, vials, and within the HPLC system itself, especially if the system is not well-passivated.
-
pH Instability: Extreme pH conditions during sample preparation or in the mobile phase can lead to hydrolytic degradation of NMA.[12]
Recommended Solutions:
-
Protect Samples from Light:
-
Use amber glass vials or UV-protected vials for all standards and samples.
-
Cover the autosampler tray to shield it from ambient light.
-
Minimize the time samples spend in the autosampler before injection.
-
-
Control Temperature:
-
Maintain the autosampler at a cool, controlled temperature (e.g., 4-10°C) to slow potential degradation.
-
Use the lowest column temperature that provides adequate chromatography to minimize the risk of on-column thermal degradation.
-
-
Optimize Sample Preparation:
-
The sample preparation workflow should be efficient to minimize exposure to light and heat.[13]
-
Consider the use of silanized glassware to reduce adsorption.
-
Ensure the pH of the final sample solution is controlled and compatible with NMA stability.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What causes the in-situ or artifactual formation of NMA during analysis, and how can I prevent it?
Answer: Artifactual formation is a major concern in nitrosamine analysis and typically occurs when a secondary amine precursor (N-methylaniline) and a nitrosating agent (like nitrite) are present together under favorable conditions.[2][10]
Key Mechanisms & Prevention:
-
Acidic Conditions: The reaction is often catalyzed by acidic conditions (pH < 7), such as those in the stomach or potentially in an unbuffered sample matrix.[10]
-
Source of Nitrites: Nitrite contamination can come from excipients, reagents, water, or even leaching from container closures.
-
Prevention During Sample Prep: If the sample matrix is suspected to contain residual nitrites, the addition of a nitrosation inhibitor like ascorbic acid or sulfamic acid during sample preparation can be effective.[5]
-
Prevention During Chromatography: An unusual source of on-column nitrosation has been reported when using ammonium hydroxide and acetonitrile, where exposed metals in stainless steel frits can catalyze the oxidation of ammonia to a nitrosating agent.[14] Using biocompatible (e.g., PEEK) or metal-free systems can mitigate this specific risk if high-pH ammonia-based mobile phases are necessary.
Q2: What are the recommended starting HPLC conditions for NMA analysis?
Answer: While methods must be optimized for the specific sample matrix, a robust starting point for NMA analysis by reverse-phase HPLC is as follows. This method is based on common practices for separating small, polar nitrosamines.[4][6][15]
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl, InertSustain AQ-C18) | A C18 phase provides general-purpose hydrophobic retention. Phenyl or AQ-type columns can offer alternative selectivity and better retention for polar analytes.[4][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid controls pH to improve peak shape and is volatile, making it compatible with MS detection.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides better resolution and lower backpressure. Methanol can offer different selectivity. |
| Gradient | Start at 5-10% B, ramp to 90-95% B over 15-20 min, hold, and re-equilibrate | A gradient is typically necessary to elute NMA with good peak shape and to clean the column of more hydrophobic matrix components. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Adjust as needed based on column dimensions and desired analysis time. |
| Column Temp. | 30 - 40°C | Balances efficiency with the risk of thermal degradation. A slightly elevated temperature can improve peak shape for conformational isomers.[4] |
| Injection Vol. | 5 - 20 µL | Keep volume as low as possible to prevent peak distortion, especially if the sample solvent is not perfectly matched to the mobile phase. |
| Detection | UV at ~230-240 nm or Mass Spectrometry (MS) | N-nitrosamines have a characteristic UV absorbance around 230-240 nm.[2][5] For higher sensitivity and specificity, LC-MS/MS is the preferred regulatory method.[2][16] |
Q3: My method uses a UV detector. What are the limitations and how can I improve specificity?
Answer: While UV detection is accessible, it has significant limitations for trace nitrosamine analysis. The primary limitation is lack of specificity .[2] Many compounds in a typical sample matrix can absorb light in the 230-240 nm range, leading to potential interferences and false positives. Furthermore, the molar absorptivity of the N-NO group is relatively low, resulting in poor sensitivity compared to other detection methods.[2]
Strategies to Improve Specificity:
-
Post-Column Photolysis: A more advanced approach involves coupling the HPLC to a post-column reactor. The column eluent is passed through a UV photoreactor, which specifically cleaves the N-NO bond of nitrosamines to produce the nitrite ion.[7][9]
-
Griess Reaction: The nitrite generated from photolysis is then mixed with a Griess reagent (typically sulfanilamide and N-(1-naphthyl)ethylenediamine). This reaction forms a brightly colored azo dye that can be detected spectrophotometrically at a much more specific wavelength (~540 nm), significantly reducing matrix interference.[5][7]
-
Mass Spectrometry (MS): The most authoritative and widely accepted method for confirming the identity and quantity of nitrosamines is LC-MS/MS.[2][17][18] It offers unparalleled specificity (by monitoring parent-daughter ion transitions) and sensitivity, making it the gold standard for regulatory submissions.
Part 3: Protocols and Visualizations
Protocol 1: Sample Handling and Preparation to Minimize Artifacts
This protocol outlines the essential steps for preparing a drug product sample for NMA analysis while minimizing the risk of degradation and artifactual formation.
Steps:
-
Environment Setup: Perform all sample handling under yellow or amber light to prevent photodegradation. Use amber glassware and vials throughout the procedure.
-
Sample Weighing: Accurately weigh the sample (e.g., powdered tablets) into a clean, amber volumetric flask.
-
Solvent Addition: Add a pre-determined volume of diluent (e.g., methanol or a water/methanol mixture). Scientist's Note: If artifactual formation from nitrites in the sample is a concern, consider using a diluent fortified with an inhibitor like ammonium sulfamate.
-
Extraction: Sonicate the sample for 10-15 minutes to ensure complete dissolution and extraction of the analyte. Avoid excessive sonication times that could heat the sample.
-
Centrifugation/Filtration: Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pelletize excipients.
-
Final Dilution: Carefully transfer the supernatant to another amber volumetric flask. Dilute to the final volume with the diluent.
-
Filtering: Filter the final solution through a 0.22 µm PVDF syringe filter into an amber HPLC vial. Self-Validation Check: Run a filter blank to ensure no contaminants are leaching from the filter material.
-
Storage: Immediately place the vial in a cooled autosampler (4-10°C) and analyze as soon as possible.
Diagram 1: Troubleshooting Workflow for Unexpected Peaks
Caption: Major degradation pathways for NMA during analytical processing.
References
-
Akpabio, C. J., et al. (2013). N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. European Journal of Experimental Biology, 3(3), 362-369. [Link]
-
Conboy, J. J., & Hotchkiss, J. H. (1989). Analysis of N-nitrosamines by high-performance liquid chromatography with post-column photohydrolysis and colorimetric detection. Journal of Chromatography A, 465, 370-377. [Link]
-
Hauk, L. (2021). Literature review on Nitrosamines – Formation, Health and Environmental Impact and the Ways of Monitoring and Analysis. NTNU. [Link]
- Levy, L. B. (1999). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
-
Lee, C., Lee, Y., & Yoon, J. (2015). Analysis of N-nitrosamines and other nitro(so) compounds in water by high-performance liquid chromatography with post-column UV photolysis/Griess reaction. Water Research, 85, 464-472. [Link]
-
Pignatelli, B., et al. (2021). Development and Validation of RP‐HPLC Method for the Detection of N‐Nitroso Meglumine in Pharmaceutical Products. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
-
QCS Standards. (2023). How to Explain the "Liquid Chromatography Double Peaks" Caused by ?[Link]
-
GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18. [Link]
-
HPC Standards. (n.d.). High-Purity Nitroso-N-methylaniline for Accurate Residue Analysis. [Link]
-
USP. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
-
Al-Kaseem, M., et al. (2014). A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. Pharmacology & Pharmacy, 5, 298-308. [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitrosamine Impurity Assay by HPLC. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-N-nitrosoaniline. PubChem Compound Database. [Link]
-
Gousiadou, A., et al. (2023). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. Molecules, 28(14), 5371. [Link]
-
Docuchem. (n.d.). HPLC-MS Analysis of 15 Nitrosamines. [Link]
-
European Medicines Agency. (2023). Nitrosamine impurities. [Link]
-
Phenomenex. (2023). How to Identify Ghost Peaks in U/HPLC. [Link]
-
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
Kim, J., et al. (2018). Effect of pH on UV Photodegradation of N-Nitrosamines in Water. Journal of Environmental Engineering, 144(10). [Link]
-
Separation Science. (n.d.). Conquer Ghost Peaks in HPLC: Identification and Elimination. [Link]
-
Nudelman, R., et al. (2023). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development, 27(6), 977-996. [Link]
-
Chetwyn, N. P., et al. (2010). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Journal of Chromatography A, 1217(38), 5929-5936. [Link]
-
World Health Organization. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. [Link]
-
U.S. Food and Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]
-
SGS China. (2023). Nitrosamine Control: Understanding the New FDA and EMA Regulations. [Link]
-
Aurigene. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. [Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. pmda.go.jp [pmda.go.jp]
- 3. 2025V1 | How to Explain the "Liquid Chromatography Double Peaks" Caused by <Conformational Differences of Nitrosamines>? | QCS Standards [qcsrm.com]
- 4. HPLC-MS ANALAYSIS OF 15 NITROSAMINES - Docuchem | España [docuchem.com]
- 5. researchgate.net [researchgate.net]
- 6. glsciences.com [glsciences.com]
- 7. Analysis of N-nitrosamines by high-performance liquid chromatography with post-column photohydrolysis and colorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nva.sikt.no [nva.sikt.no]
- 9. researchgate.net [researchgate.net]
- 10. primescholars.com [primescholars.com]
- 11. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
- 12. oak.go.kr [oak.go.kr]
- 13. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. researchgate.net [researchgate.net]
- 15. hplc.eu [hplc.eu]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 18. fda.gov [fda.gov]
Technical Support Center: N-Nitroso-N-methylaniline (NMA) Experimental Variability and Control
Welcome to the technical support resource for N-Nitroso-N-methylaniline (NMA). This guide is designed for researchers, analytical scientists, and drug development professionals who work with or monitor this compound. NMA, a member of the N-nitrosamine class of compounds, is a significant process impurity and potential degradant that demands careful control and precise analytical measurement due to its classification as a probable human carcinogen.[1][2]
Navigating the complexities of NMA analysis and control can be challenging. Its sensitivity to environmental conditions and potential for in-situ formation can lead to significant experimental variability. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve consistent, accurate, and reliable results.
Section 1: Frequently Asked Questions (FAQs) - Core Knowledge
This section addresses fundamental questions regarding the properties, handling, and safety of N-Nitroso-N-methylaniline.
Q1: What is N-Nitroso-N-methylaniline (NMA) and why is it a concern? A: N-Nitroso-N-methylaniline (C₇H₈N₂O) is a semi-volatile organic compound belonging to the N-nitrosamine class.[3] In the pharmaceutical industry, it is considered a "cohort of concern" impurity because N-nitrosamines are classified as probable human carcinogens based on extensive animal studies.[1][2][4] Regulatory agencies like the U.S. FDA and EMA mandate strict control of such impurities to levels that pose a negligible cancer risk over a lifetime of exposure.[1][2] Its presence in drug products can arise from synthesis pathways, raw material impurities, or degradation during manufacturing and storage.[5]
Q2: What are the critical physical and chemical properties of NMA I should be aware of? A: NMA is typically a yellow liquid or a solid with a low melting point (approx. 14.7 °C).[3][6] It is sensitive to both light and moisture.[7] While considered stable under ideal conditions, it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7] Understanding these properties is crucial for preventing degradation of analytical standards and avoiding unintended formation in your samples.
| Property | Value | Significance for Handling & Analysis |
| Appearance | Yellow liquid or solid[3] | Visual confirmation of standard integrity. |
| Molecular Formula | C₇H₈N₂O[8] | Used for mass spectrometry calculations. |
| Molecular Weight | 136.15 g/mol [3][6] | Essential for preparing standard solutions. |
| Melting Point | 14.7 °C[3] | May be solid in cool storage; requires equilibration. |
| Boiling Point | 225 °C (with decomposition)[3] | Avoid high temperatures in GC inlets to prevent degradation. |
| Solubility | Insoluble in water; soluble in ethanol, methanol, DMSO, chloroform.[3][6][8] | Guides solvent selection for standards and sample extraction. |
| Stability | Sensitive to light and moisture.[7] | Requires protected storage and handling conditions. |
Q3: What are the mandatory safety precautions for handling NMA? A: Given its toxicity and carcinogenicity, all contact should be minimized.[6][7][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., PVC or nitrile), safety glasses with side shields or chemical goggles, and a lab coat.[7]
-
Ventilation: Handle NMA and its solutions exclusively within a certified chemical fume hood to prevent inhalation.[9]
-
Disposal: Dispose of all NMA-contaminated waste, including solvents, vials, and PPE, as hazardous waste according to local, state, and federal regulations.[7]
Q4: How should I properly store NMA analytical standards and stock solutions? A: Proper storage is paramount to prevent degradation and ensure analytical accuracy.
-
Primary Standard: Store neat NMA in its original container, tightly sealed, at -20°C in a freezer.[6][8]
-
Stock Solutions: Prepare stock solutions in high-purity solvents (e.g., ethanol, methanol).[8] Aliquot into amber glass vials with PTFE-lined caps to protect from light. Store these vials at -20°C. A stability of at least 2 years can be expected under these conditions.[8]
-
Working Solutions: Prepare fresh working solutions from the stock solution as needed. Avoid repeated freeze-thaw cycles of the main stock.
Section 2: Troubleshooting Guide - Analytical Variability
Inconsistent analytical results are a common challenge. This guide focuses on chromatographic and mass spectrometric issues. The primary analytical techniques for trace-level nitrosamine analysis are LC-MS/MS and GC-MS.[10][11]
Common Problems in NMA Analysis
| Problem / Symptom | Potential Root Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Analytical Signal | 1. NMA Degradation: Unstable in sample matrix, during sample prep (light/heat), or in the GC inlet/MS ion source. | 1a. Control Sample Prep: Work under yellow light, keep samples cool, and minimize processing time. 1b. Optimize GC Inlet: Use a lower inlet temperature (e.g., <200°C) and a fresh, deactivated liner. High temperatures can cause decomposition.[3] 1c. Optimize MS Source: For LC-MS, check for in-source fragmentation/degradation. Consider using a less energetic ionization technique like APCI if ESI is problematic. |
| Poor Peak Shape (Tailing, Broadening) | 1. Active Sites: Interaction with active sites in the GC/LC column, liner, or flow path. 2. Inappropriate pH: For LC, mobile phase pH can affect the analyte's interaction with the stationary phase. | 1a. System Inertness: Use ultra-inert GC liners and columns. For LC, ensure the column is properly conditioned and not fouled. 1b. Mobile Phase Modifier: For LC-MS, add a small amount of modifier (e.g., 0.1% formic acid) to the mobile phase to improve peak shape, but be aware that highly acidic conditions can promote nitrosamine formation if nitrites are present. |
| Inconsistent Results / Poor Reproducibility | 1. Matrix Effects: Co-eluting compounds from the sample matrix suppress or enhance the NMA signal in the MS source. 2. Adsorption: NMA adsorbs to containers or system components, leading to variable recovery. 3. Instability: Degradation occurs between sample preparation and injection. | 1a. Use Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS), such as N-Nitroso-N-(methyl-d3)-aniline, to compensate for matrix effects and recovery variations. This is a self-validating system. 1b. Deactivate Glassware: Silanize glass vials and inserts to reduce active sites. 1c. Control Sequence Time: Keep samples in the autosampler for the shortest time possible, preferably in a cooled tray (~4°C). Analyze a check standard at intervals to monitor for drift. |
| Carryover (Signal in Blank Injections) | 1. System Contamination: High concentration standards or samples adsorb onto the injector, column, or MS source. | 1a. Stronger Needle Wash: Use a multi-step needle wash with a strong, compatible solvent (e.g., isopropanol/acetonitrile). 1b. Bake-out/Flush: Perform a system bake-out (GC) or extended high-organic flush (LC) after analyzing high-concentration samples. 1c. Injection Order: Analyze blanks and low-level samples before high-level standards or samples. |
Workflow for Troubleshooting Analytical Variability
The following diagram outlines a logical approach to diagnosing and resolving inconsistent analytical results.
Caption: A logical workflow for diagnosing sources of NMA analytical variability.
Section 3: Control & Mitigation of NMA Formation
Controlling NMA levels requires preventing its formation in the first place. The primary formation pathway involves the reaction of a secondary amine precursor (N-methylaniline) with a nitrosating agent (e.g., nitrous acid, derived from nitrite salts).[5][12] This reaction is highly pH-dependent.
Q: How can I prevent the artificial formation of NMA in my samples during analysis or stability studies? A: The key is to control the chemical environment.
-
pH Modulation: The nitrosation of secondary amines is heavily favored under acidic conditions (typically pH 3-5). Maintaining neutral or, more effectively, alkaline conditions can significantly inhibit the reaction.[13] If your sample preparation or formulation allows, adjusting the pH to >7 can be a powerful mitigation strategy.[13][14]
-
Nitrite Scavengers: Introduce compounds that react with nitrosating agents faster than the amine precursor does. Commonly used scavengers include antioxidants.[14][15]
-
Ascorbic Acid (Vitamin C): Reduces nitrite (NO₂⁻) to nitric oxide (NO), which is less reactive as a nitrosating agent in this context.[14]
-
Alpha-Tocopherol (Vitamin E): Acts similarly to inhibit nitrosation.[15] The addition of these inhibitors to a drug product formulation is a recognized mitigation strategy to prevent NMA formation during its shelf life.[13][15]
-
NMA Formation & Mitigation Pathway
This diagram illustrates the key reaction and the points where mitigation strategies can intervene.
Caption: Chemical pathway for NMA formation and key intervention points.
Section 4: Protocols & Methodologies
This section provides a representative protocol for a common analytical task. Note: This is a template and must be fully validated for your specific matrix and instrumentation.
Protocol: LC-MS/MS Analysis of NMA in a Low-Dose Drug Product
This protocol is designed for trace-level quantification and incorporates best practices for stability and accuracy.
1. Materials and Reagents
-
N-Nitroso-N-methylaniline (NMA) certified reference standard.[16]
-
N-Nitroso-N-(methyl-d3)-aniline (NMA-d3) internal standard (IS).
-
LC-MS grade water, methanol, and acetonitrile.
-
Ammonium formate (LC-MS grade).
-
Drug product tablets/capsules.
-
Class A volumetric flasks, amber.
-
Autosampler vials, amber, with PTFE-lined caps.
2. Standard Preparation (Perform under yellow light)
-
NMA Stock (100 µg/mL): Accurately weigh ~10 mg of NMA standard into a 100 mL amber volumetric flask. Dissolve and dilute to volume with methanol. Store at -20°C.
-
IS Stock (100 µg/mL): Prepare NMA-d3 stock solution similarly.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the NMA stock solution in 50:50 (v/v) methanol:water. Spike each standard with the IS to a final concentration of 10 ng/mL.
3. Sample Preparation (Perform under yellow light)
-
Sample Solution: Accurately weigh a quantity of powdered tablets/capsules equivalent to one dose into a volumetric flask. Add a diluent (e.g., 50:50 methanol:water).
-
Internal Standard Spiking: Add a precise volume of the IS stock solution to achieve a final concentration of 10 ng/mL.
-
Extraction: Sonicate for 15 minutes, then shake for 30 minutes to ensure complete extraction.
-
Clarification: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Final Dilution: Transfer the supernatant to an amber autosampler vial for analysis.
4. LC-MS/MS Instrumental Conditions (Example)
-
LC System: UPLC/UHPLC system.
-
Column: C18 column suitable for polar compounds (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: Start at 10% B, ramp to 95% B, hold, and re-equilibrate. (Optimize for separation from matrix components).
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
NMA: Q1: 137.1 -> Q3: 107.1 (Quantifier), 137.1 -> 77.1 (Qualifier).
-
NMA-d3: Q1: 140.1 -> Q3: 110.1. (Note: Transitions must be empirically optimized on your instrument).
-
5. System Suitability & Validation
-
Calibration Curve: Analyze calibration standards to generate a linear curve (r² > 0.995).
-
Blank: Inject a diluent blank to check for carryover.
-
Accuracy & Precision: Analyze spiked matrix samples at multiple levels (e.g., 50%, 100%, 150% of the specification limit) to confirm recovery and reproducibility. The use of the SIL-IS provides a self-validating check on the method's performance for each sample.
References
- N-Nitroso-N-methylaniline - Santa Cruz Biotechnology. (n.d.).
-
N-Methyl-N-nitrosoaniline | C7H8N2O. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Ponnapalli, R., Sheshala, R., & Gorajana, A. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved February 7, 2026, from [Link]
-
Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research. (2025). American Chemical Society. Retrieved February 7, 2026, from [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Retrieved February 7, 2026, from [Link]
-
N-Nitroso-N-methylaniline. (n.d.). MySkinRecipes. Retrieved February 7, 2026, from [Link]
-
Safety Data Sheet: N-Methyl-N-nitrosoaniline. (2021). Chemos GmbH & Co.KG. Retrieved February 7, 2026, from [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (2023). FDA. Retrieved February 7, 2026, from [Link]
-
N-Nitroso-N-Methylaniline Health Hazard Assessment. (2011). OEHHA. Retrieved February 7, 2026, from [Link]
-
Nitrosamine impurities. (2025). European Medicines Agency (EMA). Retrieved February 7, 2026, from [Link]
-
Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products. (2021). FDA. Retrieved February 7, 2026, from [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). FDA. Retrieved February 7, 2026, from [Link]
-
6 Steps to reduce nitrosamines impurities in Pharma industry. (2024). Retrieved February 7, 2026, from [Link]
-
Annex 2. (n.d.). World Health Organization (WHO). Retrieved February 7, 2026, from [Link]
-
Control strategy of Nitrosamine impurities in Pharmaceutical Drugs. (n.d.). IJNRD. Retrieved February 7, 2026, from [Link]
-
Control strategy of Nitrosamine impurities in Pharmaceutical Drugs. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. N-NITROSO-N-METHYLANILINE | 614-00-6 [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. chemos.de [chemos.de]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fda.gov [fda.gov]
- 16. hpc-standards.com [hpc-standards.com]
Validation & Comparative
A Comparative Guide to N-Nitroso-N-methylaniline and Other Nitrosamines in Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-nitrosamines are a significant class of potent carcinogens, demanding rigorous investigation to understand their mechanisms and mitigate their risks.[1] While structurally similar, individual nitrosamines exhibit distinct profiles in terms of metabolic activation, target organ specificity, and carcinogenic potency. This guide provides a detailed comparison of N-Nitroso-N-methylaniline (NMA), a potent esophageal carcinogen, with other well-characterized nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). We delve into the causal mechanisms of their carcinogenicity, present comparative experimental data, and provide validated protocols for their assessment, aiming to equip researchers with the foundational knowledge required for nuanced cancer research and drug development safety assessments.
Introduction: The Carcinogenic Mechanism of N-Nitrosamines
N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine. Over 90% of the more than 300 nitrosamines tested have been shown to be carcinogenic in animal bioassays.[1] Their carcinogenicity is not inherent to the parent molecule but arises from metabolic activation, a process predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues.[2][3]
This bioactivation process, typically involving α-hydroxylation, converts the chemically stable nitrosamine into a highly reactive, unstable α-hydroxynitrosamine.[2] This intermediate spontaneously decomposes to form electrophilic diazonium or carbocation ions. These reactive species then readily bind to nucleophilic sites on cellular macromolecules, most critically, DNA.[2] The formation of these DNA adducts, if not repaired by cellular mechanisms, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[1] The specific type of DNA adduct and the target organ for tumor induction vary significantly between different nitrosamines, a key theme of this guide.
A Deep Dive into N-Nitroso-N-methylaniline (NMA)
N-Nitroso-N-methylaniline (NMA) stands out due to its potent and specific carcinogenicity towards the esophagus in rats.[4][5] This organotropism is a direct consequence of its unique metabolic activation pathway.
Metabolic Activation and DNA Adduct Formation
Unlike many simple alkyl nitrosamines, the carcinogenic activity of NMA is initiated by cytochrome P450-catalyzed N-demethylation.[4] This reaction produces a relatively stable but highly reactive electrophile: the benzenediazonium ion (BDI) .[5] Specifically, CYP enzymes such as CYP2B1 have been shown to catalyze this activation step.[5]
The BDI then reacts with DNA, forming an unstable triazene coupling product, primarily at the N6-position of adenine residues.[4][6] This adduct is hydrolytically unstable, which historically made its detection challenging and led to initial beliefs that NMA might be a non-genotoxic carcinogen.[6][7] However, advanced techniques have confirmed the formation of this adduct in the liver DNA of rats treated with NMA, solidifying its genotoxic mechanism.[4]
Interestingly, NMA often shows negative results in standard Salmonella typhimurium reverse mutation assays (Ames test), which contributed to early misconceptions about its genotoxicity.[7][8] This highlights a crucial point for researchers: the selection of appropriate assay systems is paramount, as standard screens may not possess the specific metabolic competency to activate certain pro-carcinogens.
Comparative Analysis: NMA vs. Other Key Nitrosamines
To contextualize the properties of NMA, it is essential to compare it with other widely studied nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These compounds are frequently detected as environmental contaminants and impurities in pharmaceuticals.[9][10]
| Feature | N-Nitroso-N-methylaniline (NMA) | N-Nitrosodimethylamine (NDMA) | N-Nitrosodiethylamine (NDEA) |
| Primary Target Organ(s) | Esophagus (in rats)[4] | Liver, Kidney, Lung[1][11] | Liver, Respiratory Organs[11][12] |
| Activating Enzyme(s) | CYP2B1[5] | CYP2E1 | CYP2E1, CYP2B1[2] |
| Reactive Intermediate | Benzenediazonium ion[4] | Methyldiazonium ion | Ethyldiazonium ion |
| Primary DNA Adducts | N6-phenyltriazeno-adenine[4] | O6-methylguanine, N7-methylguanine | O6-ethylguanine, N7-ethylguanine |
| Carcinogenic Potency (TD50) | Potent (TD50 as low as 0.106 mg/kg/day)[13] | Potent | Very Potent[12] |
| Ames Test Mutagenicity | Often negative in standard assays[8] | Positive with S9 activation[14] | Positive with S9 activation[14] |
Causality Behind Experimental Observations:
-
Organ Specificity: The pronounced esophageal carcinogenicity of NMA in rats is attributed to the high expression and activity of specific CYP isozymes in the esophageal mucosa capable of its activation. In contrast, NDMA and NDEA are primarily metabolized in the liver, leading to hepatocellular carcinomas as a common outcome.[1][11]
-
Potency and DNA Adducts: While all three form DNA adducts, the specific nature of the adduct and the efficiency of its repair influence carcinogenic potency. For instance, O6-alkylguanine adducts formed by NDMA and NDEA are known to be highly miscoding, leading to G:C to A:T transition mutations, a common signature in tumors induced by these agents. The unstable triazene adduct from NMA also effectively disrupts DNA integrity, leading to its high carcinogenic potential.[13]
-
Ames Test Discrepancy: The frequent failure of the standard Ames test to detect NMA's mutagenicity is a critical lesson in experimental design. The standard rat liver S9 fraction used for metabolic activation in this assay may lack the specific CYP2B1 activity at sufficient levels to efficiently generate the mutagenic BDI. This underscores the need for "enhanced" Ames test protocols, for example, using S9 from hamsters or from rats pre-treated with CYP inducers like phenobarbital, when assessing nitrosamines.[15][16]
Experimental Protocols for Nitrosamine Carcinogenicity Assessment
Assessing the genotoxic and carcinogenic potential of nitrosamines requires a multi-tiered approach, combining in vitro and in vivo assays. Here, we detail a representative in vitro protocol and provide a workflow diagram.
Experimental Workflow: In Vitro Genotoxicity Assessment
A logical workflow ensures comprehensive data generation, starting with a sensitive mutagenicity screen and progressing to chromosomal damage assessment.
Protocol: In Vitro Micronucleus Assay for Nitrosamines
The in vitro micronucleus (MNvit) assay is a robust method for detecting both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[17] This protocol is adapted for testing compounds like nitrosamines that require metabolic activation.
Objective: To determine the potential of a test nitrosamine to induce chromosomal damage in mammalian cells.
Materials:
-
Mammalian cell line (e.g., CHO-K1, V79, TK6, or human peripheral blood lymphocytes)
-
Culture medium, fetal bovine serum (FBS), antibiotics
-
Test nitrosamine, solvent (e.g., DMSO)
-
Metabolic activation system: Aroclor-1254 or Phenobarbital/β-naphthoflavone induced rat liver S9 fraction and cofactor-containing buffer (NADP, G6P)
-
Positive Controls:
-
Without S9: Mitomycin C (a clastogen)
-
With S9: Cyclophosphamide (requires activation)
-
-
Cytochalasin B (Cyt-B)
-
Hypotonic KCl solution
-
Fixative (Methanol:Acetic Acid, 3:1)
-
Staining solution (e.g., Giemsa or Acridine Orange)
-
Microscope slides, microscopy equipment
Methodology:
-
Cell Culture: Plate cells at an appropriate density to be in logarithmic growth phase at the time of treatment.
-
Treatment Preparation:
-
Prepare a range of concentrations of the test nitrosamine. A preliminary cytotoxicity assay is crucial to determine the appropriate concentration range.
-
Prepare the S9 mix according to the manufacturer's instructions. The final concentration of S9 in the culture medium is typically 1-10%.
-
-
Exposure:
-
With S9 Activation: Remove the culture medium from cells and add the medium containing the test compound and the S9 mix. Incubate for a short period (e.g., 3-6 hours).
-
Without S9 Activation: Add the test compound directly to the culture medium and incubate for a longer period (e.g., 24 hours).
-
Include solvent controls and positive controls in parallel.
-
-
Removal of Test Compound: After the exposure period, wash the cells with fresh medium to remove the test compound and S9 mix.
-
Cytokinesis Block: Add fresh medium containing Cytochalasin B. The concentration and timing are critical and cell-line dependent, aiming to capture cells that have completed one nuclear division. This is a key step to ensure only cells that have divided are scored.[18][19]
-
Harvesting: After an incubation period equivalent to 1.5-2.0 normal cell cycles, harvest the cells by trypsinization.
-
Slide Preparation:
-
Treat cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells using the methanol:acetic acid fixative.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining and Scoring:
-
Stain the slides with Giemsa or a fluorescent dye.
-
Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments separate from the main nuclei within the cytoplasm of a binucleated cell.[18]
-
-
Data Analysis: Calculate the frequency of micronucleated binucleated cells for each concentration. A statistically significant, dose-dependent increase in micronuclei frequency compared to the solvent control indicates a positive result.
Trustworthiness and Self-Validation: The inclusion of both positive and negative (solvent) controls is non-negotiable. The positive controls validate that the assay system is sensitive and, in the case of the S9-dependent control, that the metabolic activation system is functional. The cytokinesis-block method ensures that the scored cells have successfully undergone mitosis, a prerequisite for the formation of micronuclei from chromosome fragments or lagging chromosomes.[19]
Signaling Pathways in Nitrosamine-Induced Carcinogenesis
Nitrosamine-induced DNA damage triggers a cascade of cellular stress responses. Key signaling pathways, such as the p53 tumor suppressor pathway, are activated to orchestrate decisions between cell cycle arrest, DNA repair, and apoptosis.
When DNA damage is detected by sensor proteins (e.g., ATM/ATR), they phosphorylate and activate p53. Activated p53 acts as a transcription factor, upregulating genes involved in:
-
Cell Cycle Arrest (e.g., p21): This provides time for the cell to repair the DNA damage before replication.
-
DNA Repair (e.g., GADD45): This directly recruits the machinery to fix the DNA adducts.
-
Apoptosis (e.g., BAX): If the damage is too extensive to be repaired, p53 triggers programmed cell death to eliminate the potentially cancerous cell.
Chronic exposure to nitrosamines can lead to mutations in the TP53 gene itself, disabling this crucial protective mechanism and allowing cells with damaged DNA to proliferate, a key step in tumor progression.
Conclusion and Future Research Directions
N-Nitroso-N-methylaniline, through its unique metabolic activation to a benzenediazonium ion and subsequent formation of unstable adenine adducts, serves as a powerful model for organ-specific carcinogenesis. Its comparison with other nitrosamines like NDMA and NDEA underscores that while the general principle of metabolic activation holds true, the specific enzymes, reactive intermediates, and resulting DNA adducts dictate the ultimate biological outcome.
For professionals in drug development, this highlights the inadequacy of a one-size-fits-all approach to nitrosamine impurity risk assessment. Structure-activity relationships, while useful, must be confirmed with empirical data from carefully selected and validated assays that can account for compound-specific metabolic requirements. Future research should focus on developing more sensitive analytical methods for detecting unstable DNA adducts and creating high-throughput in vitro systems that incorporate a wider range of metabolic enzymes to better predict human-relevant genotoxicity and carcinogenicity.
References
-
Ishinishi, N., Tanaka, A., Hisanaga, A., Inamasu, T., & Hirata, M. (1988). Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-n-propylamine to the lung of Syrian golden hamsters following intermittent instillations to the trachea. Carcinogenesis, 9(6), 947–950. [Link]
-
Koepke, S. R., Kroeger-Koepke, M. B., & Michejda, C. J. (1991). Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline. IARC Scientific Publications, (105), 346–350. [Link]
-
U.S. Food and Drug Administration. (n.d.). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. FDA.gov. [Link]
-
Gautam, P. (2021). Literature review on Nitrosamines – Formation, Health and Environmental Impact and the Ways of Monitoring and Analysis. NTNU Open. [Link]
-
Stiborová, M., Asfaw, B., Frei, E., Schmeiser, H. H., & Wiessler, M. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Cancer Letters, 113(1-2), 143–148. [Link]
-
Kyushu University. (n.d.). Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodhnethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-N-propylamine to the lung of syrian golden hamsters following intermittent instillations to the trachea. Kyushu University Pure Portal Site. [Link]
-
Koepke, S. R., Kroeger-Koepke, M. B., Tondeur, Y., & Michejda, C. J. (1988). Evidence for an Unstable DNA Adduct From N-nitroso-N-methylaniline. Chemical Research in Toxicology, 1(2), 115–118. [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2011). N-Nitroso-N-Methylaniline. oehha.ca.gov. [Link]
-
European Medicines Agency (EMA). (2023). Appendix 2 to Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No. 726/2004 referral on nitrosamine impurities in human medicinal products. ema.europa.eu. [Link]
-
He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]
-
European Medicines Agency (EMA). (2020). Assessment report: Nitrosamine impurities in human medicinal products. ema.europa.eu. [Link]
-
Appel, K. E., Schrenk, D., Schwarz, M., & Kunz, H. W. (1985). Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. Cancer Letters, 28(1), 21–27. [Link]
-
Corvi, R., & Vanparys, P. (2011). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutation Research/Reviews in Mutation Research, 723(2), 93–103. [Link]
-
Snodin, D. J., & Elder, D. P. (2021). Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities. Regulatory Toxicology and Pharmacology, 125, 105005. [Link]
-
European Medicines Agency (EMA). (2024). Appendix 3 to Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. ema.europa.eu. [Link]
-
Elespuru, R. K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1146248. [Link]
-
Akpabio, C. J., et al. (2012). N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. European Journal of Experimental Biology, 2(5), 1563-1567. [Link]
-
Johnson, G. E., et al. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutagenesis, 38(1-2), 1–13. [Link]
-
Stiborová, M., et al. (1999). Direct evidence for the formation of deoxyribonucleotide adducts from carcinogenic N-nitroso-N-methylaniline revealed by the 32P-postlabeling technique. Cancer Letters, 138(1-2), 61–66. [Link]
-
Lijinsky, W., & Singer, G. M. (1983). The metabolism of N-nitrosomethylaniline. Ecotoxicology and Environmental Safety, 7(2), 209–215. [Link]
-
Quan, Z., Khan, S., & O'Brien, P. J. (1992). Role of cytochrome P-450IIE1 in N-nitroso-N-methylaniline induced hepatocyte cytotoxicity. Chemical-Biological Interactions, 83(3), 221–233. [Link]
-
Wikipedia. (n.d.). Micronucleus test. en.wikipedia.org. [Link]
-
Farooq, M. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Molecules, 28(19), 6749. [Link]
-
Preiss, P., et al. (2024). Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. Mutagenesis. [Link]
-
Lappin, G., & Stachulski, A. V. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. [Link]
-
Koepke, S. R., et al. (1988). Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline. Chemical research in toxicology, 1(2), 115-118. [Link]
-
Johnson, G., et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Authorea Preprints. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. nva.sikt.no [nva.sikt.no]
- 10. ema.europa.eu [ema.europa.eu]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-n-propylamine to the lung of Syrian golden hamsters following intermittent instillations to the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. Micronucleus test - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Carcinogenicity of N-Nitroso-N-methylaniline (NMA) and N-Nitrosodimethylamine (NDMA)
Executive Summary
N-nitrosamines are a class of potent genotoxic carcinogens of significant concern in the pharmaceutical and food safety sectors. This guide provides a detailed comparative analysis of two prominent members of this class: N-Nitrosodimethylamine (NDMA) and N-Nitroso-N-methylaniline (NMA). While both are pro-carcinogens requiring metabolic activation, their carcinogenic profiles differ substantially in terms of potency, target organ specificity, and regulatory status. NDMA is a well-characterized, potent hepatocarcinogen classified as "probably carcinogenic to humans" (IARC Group 2A) with a stringent acceptable intake limit of 96 ng/day. In contrast, NMA is a potent esophageal carcinogen in animal models that currently lacks a formal classification by major international bodies like IARC or the US EPA. This guide synthesizes key experimental data to elucidate these differences, explores the distinct bioactivation pathways that dictate their organ-specific effects, and provides validated experimental protocols for their assessment, offering a critical resource for researchers in toxicology and drug development.
Introduction: The N-Nitrosamine Challenge
N-nitrosamines (NAs) are chemical compounds characterized by a nitroso group bonded to an amine (R1N(-R2)-N=O). Their formation from precursor amines and nitrosating agents (like nitrites) is a known risk in drug manufacturing, food processing, and even endogenous metabolism.[1] The discovery of NA impurities such as NDMA in common medications has triggered widespread recalls and intensified regulatory scrutiny, compelling the pharmaceutical industry to implement rigorous risk assessment and control strategies.[2]
This guide focuses on a comparative analysis of two structurally related yet toxicologically distinct nitrosamines:
-
N-Nitrosodimethylamine (NDMA): A small, symmetrical aliphatic nitrosamine, NDMA is one of the most well-studied and potent carcinogens in its class. It has been the primary focus of recent regulatory actions concerning impurities in sartan- and ranitidine-containing drugs.[3]
-
N-Nitroso-N-methylaniline (NMA): An aromatic nitrosamine, NMA contains a phenyl group attached to the nitrogen atom. While also a potent carcinogen in animal studies, its toxicological profile and regulatory landscape are less defined than those of NDMA.
Understanding the fundamental differences in their carcinogenic mechanisms and potency is paramount for accurate risk assessment and the development of safe pharmaceutical products.
Regulatory Landscape and Carcinogenicity Classification
The regulatory status of a compound is a direct reflection of the weight of evidence for its carcinogenicity. NDMA has been extensively evaluated by global health organizations, whereas NMA has received less formal attention, creating a significant disparity in their regulatory oversight.
| Feature | N-Nitrosodimethylamine (NDMA) | N-Nitroso-N-methylaniline (NMA) |
| IARC Classification | Group 2A: Probably carcinogenic to humans[4] | Not formally classified |
| US EPA Classification | Group B2: Probable human carcinogen[5] | Not formally classified |
| US NTP Classification | Reasonably anticipated to be a human carcinogen[6] | Not listed |
| FDA Acceptable Intake (AI) | 96 ng/day[7] | No official limit; an AI of 106 ng/day has been derived from TD50 data in scientific literature[8] |
This table highlights that while both compounds show clear evidence of carcinogenicity in animals, NDMA is recognized as a probable human carcinogen and is therefore subject to strict regulatory limits. The absence of a formal classification for NMA does not imply a lack of risk, but rather a gap in formal evaluation by these specific agencies.
Comparative Carcinogenicity: Potency and Organ Specificity
The carcinogenic potential of NDMA and NMA has been extensively studied in animal models. While both are potent, they exhibit crucial differences in potency and the organs they affect.
Carcinogenic Potency (TD50)
The TD50 value—the chronic daily dose rate in mg/kg body weight/day that would induce tumors in 50% of animals that would otherwise have been tumor-free—is a standardized metric for comparing carcinogenic potency.
| Compound | Species/Sex | Target Organ | TD50 (mg/kg/day) | Reference |
| NDMA | Rat (Female) | Liver | 0.0566 | [7] |
| NMA | Rat (Male/Female) | Esophagus | 0.106 | [8][9] |
Analysis: Based on these TD50 values from rat studies, NDMA is approximately twice as potent a carcinogen as NMA . It is crucial to note, however, that this comparison is across different target organs, reflecting their distinct mechanisms of action.
Organ Specificity and Supporting Animal Data
The most striking difference between the two compounds is their target organ specificity. NDMA is a classic hepatocarcinogen, while NMA primarily induces tumors in the upper digestive tract.
-
NDMA: There is conclusive evidence that NDMA is a potent liver carcinogen across numerous animal species, including mice, rats, and hamsters.[4] It also induces tumors of the kidney and respiratory tract.[6][10] Epidemiological studies, though limited, suggest a possible association between dietary NDMA exposure and gastric or colorectal cancers in humans.[10]
-
NMA: NMA is a potent and specific esophageal carcinogen in rats.[11] Studies have demonstrated the induction of esophageal, pharyngeal, and tongue tumors when administered in drinking water or via oral gavage.[12] In Syrian golden hamsters, NMA induces a low incidence of liver and spleen tumors, indicating its carcinogenic activity is not exclusively limited to the esophagus but is significantly weaker in other organs.[10]
The following table summarizes key quantitative data from long-term rodent bioassays.
| Compound | Species | Dosing Regimen | Tumor Site | Tumor Incidence | Reference |
| NDMA | Rat | 1 ppm in drinking water (lifespan) | Liver Neoplasms | ~25% | [13] |
| NMA | Rat | 0.3 mg/kg/day in drinking water (lifespan) | Esophageal Tumors | 80% | [9] |
| NMA | Rat | 1.5 mg/kg/day in drinking water (lifespan) | Esophageal Tumors | 87% | [9] |
Causality Behind Organ Specificity: The distinct organ tropism is not arbitrary; it is a direct consequence of the biochemical pathway each molecule undergoes. The metabolic activation of these nitrosamines, primarily occurring in the liver but also possible in other tissues like the esophagus, produces different ultimate carcinogenic species with varying stability and reactivity. This critical process is detailed in the following section.
Mechanism of Carcinogenicity: The Decisive Role of Metabolic Activation
Neither NMA nor NDMA is directly carcinogenic. They are pro-carcinogens that require metabolic activation, a process catalyzed by Cytochrome P450 (CYP) enzymes, to exert their genotoxic effects.[14] The key mechanistic step is α-hydroxylation—the enzymatic addition of a hydroxyl group to the carbon atom immediately adjacent to the nitroso group. This initial step triggers a chemical cascade that produces a highly reactive electrophilic species capable of alkylating DNA.
The Bioactivation Pathways
The structural difference between the aliphatic NDMA and the aromatic NMA leads to the formation of two distinct ultimate carcinogens.
-
NDMA Bioactivation: The α-hydroxylation of one of NDMA's methyl groups forms an unstable intermediate, N-nitroso-(hydroxymethyl)methylamine. This molecule spontaneously decomposes, releasing formaldehyde and generating the highly reactive methyldiazonium ion . This ion is a powerful methylating agent that readily transfers a methyl group to nucleophilic sites on DNA bases, with O⁶-methylguanine being a primary pro-mutagenic lesion.[13]
-
NMA Bioactivation: Similarly, α-hydroxylation of NMA's methyl group initiates its activation. However, the subsequent decomposition releases formaldehyde and generates the benzenediazonium ion .[3][15] While still a potent electrophile, the benzenediazonium ion is more stable than its aliphatic counterpart. This ion reacts with DNA bases, notably forming an unstable triazene adduct with adenine.[16]
The differing stability and chemical nature of the methyldiazonium ion versus the benzenediazonium ion are fundamental to the observed differences in potency and organ specificity.
Visualization of Activation Pathways
The following diagrams illustrate the distinct bioactivation pathways for NDMA and NMA.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Diazonium compound - Wikipedia [en.wikipedia.org]
- 3. Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Nitrosodimethylamine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 6. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. N-nitrosodimethylamine: Carcinogenic Potency Database [leadscope.com]
- 8. Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative carcinogenesis by nitrosomethylalkylamines in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of substituents in the aromatic ring on carcinogenicity of N-nitrosomethylaniline in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopic Labeling of N-Nitroso-N-methylaniline for Metabolic Investigation
For researchers, scientists, and drug development professionals dedicated to unraveling the metabolic fate of N-Nitroso-N-methylaniline (NMA), a known carcinogen, this guide provides an in-depth comparison of isotopic labeling strategies. We will explore the nuances of utilizing stable isotopes, particularly carbon-13 (¹³C) and deuterium (²H), to trace the biotransformation of NMA, and contrast these powerful techniques with traditional unlabeled analytical approaches. This document is designed to empower you with the technical insights and practical methodologies necessary to make informed decisions for your metabolic studies.
The Critical Need for Understanding NMA Metabolism
N-Nitroso-N-methylaniline is a potent esophageal carcinogen in animal models, and its presence in some industrial settings and consumer products necessitates a thorough understanding of its metabolic activation and detoxification pathways.[1] Metabolic studies are paramount in identifying the reactive intermediates responsible for its carcinogenicity and in developing strategies to mitigate its toxic effects. The primary metabolic pathways of NMA include α-hydroxylation, leading to the formation of a reactive benzenediazonium ion that can form DNA adducts, and denitrosation, which can be considered a detoxification route.[2][3]
Isotopic Labeling: A Precision Tool for Metabolic Tracking
Isotopic labeling involves the incorporation of a stable, heavier isotope of an element into a molecule of interest. This "tagging" allows for the unambiguous differentiation of the compound and its metabolites from endogenous molecules within a biological system. For NMA, labeling the methyl group is a common and effective strategy.
Comparison of ¹³C and Deuterium Labeling Strategies
The choice between carbon-13 and deuterium for labeling the methyl group of NMA has significant implications for the experimental outcomes.
| Feature | Carbon-13 (¹³C) Labeling | Deuterium (D or ²H) Labeling |
| Isotopic Effect | Minimal to negligible. The larger mass difference between ¹²C and ¹³C has a smaller relative impact on bond strength and reaction kinetics.[4] | Can be significant. The doubling of the mass of hydrogen can alter bond energies and enzymatic reaction rates, potentially leading to different metabolic profiles compared to the unlabeled compound.[4] |
| Analytical Detection | Primarily by mass spectrometry, where the +1 mass shift is easily detected. ¹³C NMR can also be used for structural elucidation.[5] | Detectable by mass spectrometry (+3 mass shift for a -CD₃ group) and specialized NMR techniques. |
| Metabolic Stability of Label | The carbon-carbon bond is stable, ensuring the label is retained throughout most metabolic transformations of the methyl group. | C-D bonds are stronger than C-H bonds, which can sometimes slow down metabolism at the labeled site (kinetic isotope effect). However, the label can be lost through certain metabolic reactions. |
| Cost | Generally more expensive than deuterium-labeled precursors. | More cost-effective compared to ¹³C-labeled starting materials. |
| Recommendation | Preferred for quantitative metabolic studies where an accurate representation of the native metabolic fate is crucial. The minimal isotopic effect ensures that the metabolic pathways are not significantly perturbed.[4][6] | A viable alternative, particularly for qualitative metabolite identification and when cost is a primary concern. Researchers must be mindful of potential kinetic isotope effects. |
Experimental Workflows: A Comparative Overview
To provide a practical framework, we present a comparison of experimental workflows for studying NMA metabolism using both isotopically labeled and unlabeled approaches.
Caption: Comparative workflows for NMA metabolic studies.
Detailed Experimental Protocols
PART 1: Synthesis of Isotopically Labeled N-Nitroso-N-methylaniline
A robust synthesis of isotopically labeled NMA is foundational to successful metabolic studies. The following protocols outline the synthesis of the labeled precursor, N-methylaniline, followed by nitrosation.
The synthesis of the labeled N-methylaniline precursor can be achieved through the alkylation of aniline with an isotopically labeled methylating agent.
Protocol 1: Synthesis of Labeled N-methylaniline
-
Reaction Setup: In a round-bottom flask, dissolve aniline in a suitable solvent such as methanol.
-
Alkylation: Add a molar equivalent of either [¹³C]-methyl iodide or [D₃]-methyl iodide to the aniline solution. The reaction can be performed at room temperature with stirring.[7]
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure labeled N-methylaniline.[8]
The final step is the nitrosation of the isotopically labeled N-methylaniline.
Protocol 2: Nitrosation to form Labeled NMA
-
Dissolution: Dissolve the synthesized [¹³C-methyl]-N-methylaniline or [D₃-methyl]-N-methylaniline in a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Nitrosating Agent: Slowly add a solution of sodium nitrite in water to the cooled amine solution while maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Extraction: Extract the product with an organic solvent such as dichloromethane.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the isotopically labeled N-Nitroso-N-methylaniline.
PART 2: In Vitro Metabolic Study Using Rat Liver Microsomes
This protocol details the incubation of NMA (labeled or unlabeled) with rat liver microsomes to generate metabolites.
Protocol 3: Microsomal Incubation
-
Microsome Preparation: Obtain commercially available pooled rat liver microsomes or prepare them from fresh rat liver tissue by differential centrifugation.
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Rat liver microsomes (typically 0.5-1.0 mg/mL protein concentration)
-
N-Nitroso-N-methylaniline (labeled or unlabeled, typically 10-100 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol. This will precipitate the proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
PART 3: LC-MS/MS Analysis of NMA and its Metabolites
The following provides a general framework for the LC-MS/MS analysis. Instrument parameters should be optimized for the specific system being used.
Protocol 4: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for separating NMA and its more polar metabolites.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is typically used.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for NMA and its primary metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantitative analysis due to its high selectivity and sensitivity. Specific parent-to-fragment ion transitions for NMA, aniline, and p-methylaminophenol (and their labeled counterparts) should be determined and optimized.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Nitroso-N-methylaniline | 137.1 | 77.1 |
| Aniline | 94.1 | 66.1 |
| p-Methylaminophenol | 124.1 | 108.1 |
| [¹³C-methyl]-NMA | 138.1 | 77.1 |
| [D₃-methyl]-NMA | 140.1 | 77.1 |
| [¹³C]-Aniline (from ¹³C-NMA) | 95.1 | 67.1 |
| [¹³C]-p-Methylaminophenol | 125.1 | 109.1 |
Unlabeled Approach: A Viable Alternative with Caveats
Metabolic studies without isotopic labeling are also feasible and widely practiced. This approach relies on high-resolution mass spectrometry to identify potential metabolites based on their accurate mass and fragmentation patterns.
Advantages of the Unlabeled Approach:
-
Cost-Effective: Eliminates the need for expensive and time-consuming synthesis of labeled compounds.
-
Broader Metabolite Discovery: Can potentially identify unexpected metabolites without the bias of a specific label.
Disadvantages of the Unlabeled Approach:
-
Ambiguity in Metabolite Identification: Differentiating between drug-derived metabolites and endogenous compounds with similar masses can be challenging.
-
Lower Sensitivity and Specificity: Background noise from the biological matrix can interfere with the detection of low-abundance metabolites.
-
Difficult Quantification: Accurate quantification is more complex without a stable isotope-labeled internal standard.
Concluding Remarks for the Informed Researcher
The choice between isotopic labeling and an unlabeled approach for studying N-Nitroso-N-methylaniline metabolism hinges on the specific research question and available resources.
-
For definitive metabolite identification and accurate quantification, ¹³C-labeling is the gold standard. Its minimal isotopic effect provides the most biologically relevant data.
-
Deuterium labeling offers a more economical alternative for qualitative and semi-quantitative studies, provided the potential for kinetic isotope effects is carefully considered.
-
Unlabeled approaches, while less precise, can be valuable for initial metabolite screening and discovery.
By carefully weighing the advantages and disadvantages of each method and employing the robust protocols outlined in this guide, researchers can confidently advance their understanding of NMA's metabolic fate and its toxicological implications.
References
-
Stiborová, M., Schmeiser, H. H., Wiessler, M., & Frei, E. (1999). Direct evidence for the formation of deoxyribonucleotide adducts from carcinogenic N-nitroso-N-methylaniline revealed by the 32P-postlabeling technique. Cancer letters, 138(1-2), 145–152. [Link]
- Michejda, C. J., Kroeger-Koepke, M. B., Koepke, S. R., Magee, P. N., & Chu, C. (1982). Nitrogen formation during in vivo and in vitro metabolism of N-nitrosamines. In Banbury Report 12: Nitrosamines and Human Cancer (pp. 69-85).
- Lijinsky, W., & Kovatch, R. M. (1988). Comparative carcinogenesis by nitrosomethylalkylamines in Syrian hamsters. Cancer research, 48(23), 6648–6652.
-
Berg, T., Strand, D. H., & Vindenes, H. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1345, 125–132. [Link]
-
Bluck, L. J., & Coward, W. A. (2005). 13C- and 2H-labelled glucose compared for minimal model estimates of glucose metabolism in man. Clinical science (London, England : 1979), 109(4), 387–394. [Link]
-
Vibzzlab. (2021, September 29). Dimethylaniline : Synthesis [Video]. YouTube. [Link]
-
Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 533. [Link]
-
Scheper, T., Appel, K. E., Schunack, W., Somogyi, A., & Hildebrandt, A. G. (1991). Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. Chemico-biological interactions, 77(1), 81–96. [Link]
-
PrepChem.com. (n.d.). Preparation of N-methylaniline. Retrieved February 7, 2026, from [Link]
-
Swann, P. F., & Magee, P. N. (1985). The metabolism of N-nitrosomethylaniline. IARC scientific publications, (57), 577–582. [Link]
-
Stiborová, M., Hansíková, H., & Frei, E. (1996). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Cancer letters, 110(1-2), 11–17. [Link]
-
Abdel-Baky, S., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Metabolites, 14(9), 123. [Link]
-
Office of Environmental Health Hazard Assessment. (2011, July). N-Nitroso-N-Methylaniline. [Link]
- Zhang, J., et al. (2018). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Organic Letters, 20(10), 2943-2947.
- Anderson, M. M., Mays, J. B., Mitchum, R. K., & Hinson, J. A. (1983). Metabolism of 4-nitroaniline by rat liver microsomes.
-
Alves, E. A., et al. (2024). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. Journal of Xenobiotics, 14(1), 1-14. [Link]
Sources
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. 13C- and 2H-labelled glucose compared for minimal model estimates of glucose metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of N-Nitroso-N-methylaniline: From Classical Methods to Modern Alternatives
Introduction: The Dual Identity of N-Nitroso-N-methylaniline
N-Nitroso-N-methylaniline (NMA) is a compound of significant interest in chemical research and toxicology. Structurally, it is a simple N-nitrosamine derived from the secondary aromatic amine, N-methylaniline. Historically, NMA and its congeners have been utilized as intermediates in organic synthesis. However, the broader class of N-nitrosamines has gained considerable attention due to their classification as potent carcinogens.[1][2] This dual identity makes the synthesis of N-Nitroso-N-methylaniline a critical area of study, not only for its applications in synthetic chemistry but also for understanding its formation as a potential contaminant in various consumer products and pharmaceutical ingredients.[1] This guide provides a comparative analysis of the primary methods for synthesizing N-Nitroso-N-methylaniline, offering researchers, scientists, and drug development professionals a comprehensive overview of the available techniques, their underlying principles, and practical considerations.
The Chemistry of N-Nitrosation: A Mechanistic Overview
The synthesis of N-Nitroso-N-methylaniline invariably proceeds through the N-nitrosation of N-methylaniline. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the secondary amine. The key electrophilic species in this transformation is the nitrosonium ion (NO⁺) or a carrier thereof.[3] The general mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of N-methylaniline on the nitrosonium ion, followed by deprotonation to yield the stable N-nitrosamine.
The choice of nitrosating agent and reaction conditions significantly impacts the efficiency, selectivity, and safety profile of the synthesis. This guide will focus on two primary methodologies: the classical approach using nitrous acid and a modern, milder alternative employing tert-butyl nitrite.
Method 1: The Classical Approach - Nitrosation with Nitrous Acid
The most traditional and widely documented method for the synthesis of N-Nitroso-N-methylaniline involves the in-situ generation of nitrous acid (HNO₂) from an alkali metal nitrite, typically sodium nitrite (NaNO₂), in the presence of a strong mineral acid, such as hydrochloric acid (HCl).[4]
Causality Behind Experimental Choices
The use of a strong acid is crucial for the protonation of the nitrite ion to form nitrous acid.[3][5] In the acidic medium, nitrous acid can be further protonated and lose a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating agent.[3] The reaction is typically carried out at low temperatures (0-10 °C) to minimize the decomposition of the thermally unstable nitrous acid and to control the exothermic nature of the reaction.
Experimental Protocol: Nitrosation of N-methylaniline with Sodium Nitrite and HCl
-
Reagents and Equipment:
-
N-methylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ice
-
Benzene (or a suitable alternative solvent for extraction like dichloromethane)
-
Mechanical stirrer
-
Separatory funnel
-
Distillation apparatus
-
-
Procedure: [4]
-
In a flask equipped with a mechanical stirrer, a mixture of N-methylaniline (1 mole equivalent), concentrated hydrochloric acid, and crushed ice is prepared.
-
The mixture is stirred vigorously to ensure efficient mixing and cooling. The temperature should be maintained at or below 10 °C throughout the addition of the nitrite solution.
-
A solution of sodium nitrite (1 mole equivalent) in water is added slowly to the stirred mixture over a period of 5-10 minutes.
-
After the addition is complete, stirring is continued for an additional hour to ensure the reaction goes to completion.
-
The oily layer of N-Nitroso-N-methylaniline is then separated. The aqueous layer is extracted with a suitable organic solvent (e.g., benzene or dichloromethane) to recover any dissolved product.
-
The organic extracts are combined with the initial oily layer, washed, and dried.
-
The solvent is removed by distillation at atmospheric pressure, and the crude N-Nitroso-N-methylaniline is purified by vacuum distillation.
-
Performance and Limitations
This classical method is known for its high yields, often in the range of 87-93%, and the use of readily available, inexpensive reagents.[4] However, the use of strong acids can be a significant limitation, especially for substrates containing acid-sensitive functional groups. The generation of nitrous fumes and the potential for side reactions are also important safety considerations.
Method 2: A Modern Alternative - Nitrosation with tert-Butyl Nitrite (TBN)
In recent years, tert-butyl nitrite (TBN) has emerged as a versatile and mild nitrosating agent for secondary amines, offering a valuable alternative to the classical acidic conditions.[6][7] TBN can deliver the nitroso group under neutral or even basic conditions, significantly broadening the substrate scope and improving the safety profile of the reaction.
Causality Behind Experimental Choices
tert-Butyl nitrite acts as an efficient source of the nitrosonium ion or a related nitrosating species without the need for a strong acid.[8] The reaction can be performed under solvent-free conditions or in a variety of aprotic or protic solvents.[8] The choice of solvent can influence the reaction rate, with aprotic solvents generally leading to faster conversions.[8] The reaction is often carried out at room temperature, highlighting the mildness of this methodology.
Experimental Protocol: Nitrosation of N-methylaniline with tert-Butyl Nitrite
-
Reagents and Equipment:
-
N-methylaniline
-
tert-Butyl Nitrite (TBN)
-
Optional: A suitable aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure (General): [6]
-
To a stirred solution of N-methylaniline (1 mole equivalent) in an appropriate solvent (or neat), tert-butyl nitrite (typically 1.1-1.5 mole equivalents) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for a specified period (ranging from minutes to a few hours, depending on the scale and solvent).
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess TBN are removed under reduced pressure using a rotary evaporator to yield the crude N-Nitroso-N-methylaniline.
-
Further purification, if necessary, can be achieved by column chromatography or vacuum distillation.
-
Performance and Advantages
The use of TBN for the nitrosation of N-methylaniline offers several key advantages:
-
Mild, Acid-Free Conditions: This method is compatible with substrates containing acid-labile functional groups.[6]
-
High Yields: Excellent to quantitative yields have been reported for the nitrosation of secondary aromatic amines.[8]
-
Simplified Work-up: The work-up procedure is often straightforward, involving the removal of the solvent and volatile byproducts.[6]
-
Solvent-Free Option: The reaction can be performed without a solvent, aligning with the principles of green chemistry.[6]
Comparative Analysis of Synthesis Methods
| Feature | Method 1: Nitrous Acid | Method 2: tert-Butyl Nitrite (TBN) |
| Nitrosating Agent | Nitrous Acid (from NaNO₂ + Acid) | tert-Butyl Nitrite |
| Reaction Conditions | Strongly acidic, low temperature (0-10 °C) | Neutral, room temperature |
| Yield | 87-93%[4] | Excellent to quantitative[8] |
| Substrate Scope | Limited by acid sensitivity | Broad, tolerates acid-labile groups[6] |
| Work-up | Aqueous work-up, extraction, distillation | Simple evaporation, optional chromatography |
| Safety Concerns | Use of strong acids, nitrous fumes | TBN is flammable and should be handled with care |
| Green Chemistry | Use of hazardous acid, solvent for extraction | Solvent-free option available, milder conditions[6] |
Visualizing the Synthesis Workflows
Workflow for Classical Nitrous Acid Method
Caption: Workflow for the synthesis of N-Nitroso-N-methylaniline using the classical nitrous acid method.
Workflow for tert-Butyl Nitrite (TBN) Method
Caption: Workflow for the synthesis of N-Nitroso-N-methylaniline using the modern tert-butyl nitrite method.
Conclusion and Future Perspectives
The synthesis of N-Nitroso-N-methylaniline can be effectively achieved through both classical and modern methodologies. The traditional approach using nitrous acid remains a robust and high-yielding method, particularly when cost and scale are primary considerations. However, its reliance on harsh acidic conditions limits its applicability for more complex or sensitive substrates.
The use of tert-butyl nitrite represents a significant advancement, offering a mild, efficient, and versatile alternative. Its compatibility with a broader range of functional groups and the option for solvent-free conditions make it an attractive choice for modern organic synthesis, aligning with the growing emphasis on green and sustainable chemistry.
For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of factors such as substrate compatibility, desired purity, scale, and safety considerations. As the scrutiny of N-nitrosamine impurities in pharmaceutical products intensifies, the development and optimization of mild and highly controlled synthetic methods will continue to be an area of paramount importance. Further research into other novel nitrosating agents, such as the [NO+·Crown·H(NO3)2-] complex, may offer even more refined solutions for the synthesis of N-nitrosamines with exceptional control and efficiency.[9]
References
-
Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(8), 2323-2330. [Link]
-
Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(8), 2323–2330. [Link]
-
Guo, W. (2017). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers, 4(11), 2243-2247. [Link]
-
Hartman, W. W., & Roll, L. J. (1943). N-NITROSOMETHYLANILINE. Organic Syntheses, 23, 66. [Link]
-
Loeppky, R. N. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2037–2057. [Link]
-
Reddy, K. L. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769–5781. [Link]
-
Zolfigol, M. A., Zebarjadian, M. H., Chehardoli, G., Keypour, H., Salehzadeh, S., & Shamsipur, M. (2001). A practical and efficient N-nitrosation of secondary amines was achieved using the [NO+·Crown·H(NO3)2-] complex. The Journal of Organic Chemistry, 66(10), 3619–3620. [Link]
-
Unknown author. (n.d.). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. ORCA - Cardiff University. [Link]
-
Unknown author. (2023). Nitrosation. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
A Comparative Guide to Nitric Oxide Donors: Evaluating the Efficacy and Utility of N-Nitroso-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nitric oxide (NO) research, the choice of an appropriate NO donor is paramount to the success and reproducibility of experimental outcomes. This guide provides a detailed comparison of N-Nitroso-N-methylaniline (NMA) as a potential NO donor against more established compounds such as sodium nitroprusside (SNP), S-nitrosothiols (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP), and diazeniumdiolates (NONOates). Our analysis delves into the mechanisms of NO release, the requisite triggers for this release, kinetic profiles, and crucial toxicological considerations, offering a comprehensive resource for informed decision-making in your research endeavors.
Introduction: The Critical Role of Nitric Oxide Donors
Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The ephemeral nature of NO necessitates the use of donor compounds that can release it in a controlled and predictable manner for therapeutic and research applications. An ideal NO donor would exhibit stability, controlled release kinetics, and minimal off-target effects. This guide will explore the unique characteristics of NMA and situate its potential as an NO donor within the broader context of widely used alternatives.
N-Nitroso-N-methylaniline (NMA): A Conditional NO Donor with Significant Caveats
N-Nitroso-N-methylaniline (NMA) is an N-nitrosamine that has been utilized in laboratory settings for the study of enzymatic denitrosation.[2] Unlike many conventional NO donors, NMA does not spontaneously release nitric oxide under physiological conditions. Its ability to act as an NO source is contingent upon specific external triggers, namely enzymatic action or photo-stimulation.
Mechanism of NO Release from NMA
The liberation of a nitroso group from NMA, which can subsequently lead to the formation of NO, is primarily achieved through two distinct pathways:
-
Enzymatic Denitrosation: In biological systems, NMA can undergo enzymatic denitrosation, a process that has been observed in liver microsomes.[3] This metabolic pathway results in the formation of amine metabolites, implying the cleavage of the N-NO bond.[3] However, it is crucial to note that the primary focus of research on NMA's metabolism has been its role in carcinogenesis. The metabolic activation of NMA can lead to the formation of the benzenediazonium ion, which can form DNA adducts, highlighting its potent carcinogenic properties.[4]
-
Photochemical Release: NMA and other N-nitrosoanilines can be induced to release NO upon exposure to light.[5] This process involves the photolytic cleavage of the N-NO bond. The efficiency of this photochemical release is quantified by the quantum yield (Φ), which represents the number of NO molecules released per photon absorbed. For some N-nitrosoaniline derivatives, these quantum yields are on the order of 10-3.[5]
The Double-Edged Sword: Carcinogenicity of NMA
A significant and overriding consideration for the use of NMA is its well-documented carcinogenicity.[6] Classified as a probable human carcinogen, NMA has been shown to induce tumors in animal models.[6][7] This severe toxicity profile strictly limits its therapeutic potential and necessitates extreme caution when handled in a research setting.
A Comparative Analysis of NO Donors
To provide a clear perspective on the utility of NMA, it is essential to compare its properties with those of established NO donors. The following sections detail the characteristics of sodium nitroprusside (SNP), S-nitrosothiols (SNAP), and diazeniumdiolates (NONOates).
Sodium Nitroprusside (SNP)
Sodium nitroprusside is a potent vasodilator that has been used clinically for the management of hypertensive crises.[8]
-
Mechanism of Release: SNP releases NO through a complex process that can be initiated by light or through interaction with sulfhydryl-containing molecules like cysteine and glutathione.[9][10]
-
Kinetics: The release of NO from SNP is rapid, with effects observed almost immediately upon administration.[8]
-
Toxicity: A major drawback of SNP is the potential for cyanide toxicity, as five cyanide ions are present in its structure for every nitrosyl group.[8]
S-Nitrosothiols (e.g., SNAP)
S-nitrosothiols are a class of NO donors characterized by an S-NO bond. S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a commonly used example.
-
Mechanism of Release: The release of NO from S-nitrosothiols is catalyzed by various factors, including light, heat, and transition metal ions (e.g., Cu2+).[11] It can also be facilitated by enzymatic action.[12]
-
Kinetics: The rate of NO release from S-nitrosothiols can be modulated by the specific compound and the conditions of the medium, offering a degree of control over the release profile.[13]
-
Considerations: The stability of S-nitrosothiols can be a concern, and their decomposition can be influenced by the experimental environment.
Diazeniumdiolates (NONOates)
Diazeniumdiolates, also known as NONOates, are a versatile class of NO donors that release NO spontaneously under physiological conditions.
-
Mechanism of Release: NONOates decompose in aqueous solutions at physiological pH and temperature to release two molecules of NO per molecule of the parent compound.[1][14]
-
Kinetics: The rate of NO release is highly predictable and follows first-order kinetics.[15][16] The half-life of NO release can be tuned from seconds to hours by modifying the chemical structure of the amine to which the N2O2- group is attached.[1]
-
Advantages: The predictable and spontaneous nature of NO release from NONOates, without the need for external triggers, makes them valuable tools for a wide range of in vitro and in vivo studies.
Quantitative Comparison of NO Donor Properties
The following table summarizes the key properties of NMA and the other NO donor classes for a side-by-side comparison.
| Feature | N-Nitroso-N-methylaniline (NMA) | Sodium Nitroprusside (SNP) | S-Nitrosothiols (e.g., SNAP) | Diazeniumdiolates (NONOates) |
| NO Release Trigger | Enzymatic action, Light | Light, Sulfhydryl compounds | Light, Heat, Metal ions, Enzymes | Spontaneous at physiological pH |
| Release Mechanism | Enzymatic denitrosation, Photolytic N-NO bond cleavage | Reduction and decomposition | S-NO bond cleavage | Spontaneous decomposition |
| Kinetics of Release | Dependent on enzyme kinetics or light intensity | Rapid | Variable, depends on compound and conditions | Predictable, first-order kinetics |
| Byproducts | Amine metabolites, Benzenediazonium ion | Cyanide ions | Disulfides, parent thiol | Parent amine |
| Toxicity Concerns | High (Carcinogen) | High (Cyanide toxicity) | Generally lower, but compound-dependent | Generally lower, but compound-dependent |
| Primary Application | Laboratory studies of denitrosation (with caution) | Antihypertensive agent (clinical) | Research tool, potential therapeutics | Research tool, potential therapeutics |
Experimental Protocols
For researchers aiming to quantify and compare NO release from different donors, the following standardized protocols are provided.
Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method for the indirect quantification of NO through the measurement of its stable breakdown product, nitrite (NO₂⁻).
Principle: In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound with a maximum absorbance at approximately 540 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 1 mM) and create a series of dilutions (e.g., 0-100 µM) to generate a standard curve.
-
-
Sample Preparation:
-
Incubate the NO donor in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for the desired time period.
-
For NMA, include the necessary enzymatic components (e.g., liver microsomes and NADPH) or provide a light source for photochemical activation.
-
-
Assay Procedure:
-
To 50 µL of each standard and sample in a 96-well plate, add 50 µL of Griess Reagent A.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Electrochemical Detection of Nitric Oxide
Electrochemical sensors provide a direct and real-time measurement of NO release.
Principle: An NO-selective electrode is used to measure the current generated by the oxidation or reduction of NO at the electrode surface. This current is directly proportional to the concentration of NO.[17]
Step-by-Step Methodology:
-
Sensor Calibration:
-
Calibrate the NO sensor according to the manufacturer's instructions using standard solutions of a known NO donor (e.g., S-nitrosoglutathione) or by bubbling NO gas of a known concentration through the buffer.
-
-
Experimental Setup:
-
Place the NO sensor in a thermostatted reaction vessel containing the desired buffer at 37°C.
-
Allow the baseline current to stabilize.
-
-
Measurement:
-
Introduce the NO donor into the reaction vessel.
-
For NMA, initiate NO release through the addition of enzymatic cofactors or by activating the light source.
-
Record the change in current over time.
-
-
Data Analysis:
-
Convert the measured current to NO concentration using the calibration curve.
-
Analyze the kinetic profile of NO release.
-
Visualizing the Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the NO release pathways and the experimental workflow for NO quantification.
Caption: Mechanisms of Nitric Oxide (NO) release from different donor compounds.
Sources
- 1. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. tandfonline.com [tandfonline.com]
- 9. Sodium nitroprusside: mechanism of NO release mediated by sulfhydryl-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of nitric oxide release from nitrovasodilators in aqueous solution: reaction of the nitroprusside ion ([Fe(CN)5NO]2-) with L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of nitric oxide release from S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemistry of the diazeniumdiolates. 2. Kinetics and mechanism of dissociation to nitric oxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Guide: Optimizing Reproducibility in N-Nitroso-N-methylaniline (NMA) Carcinogenesis Models
Executive Summary
N-Nitroso-N-methylaniline (NMA) is a critical reagent for inducing esophageal and pharyngeal squamous cell carcinomas in rodent models. However, experimental reproducibility is frequently compromised by three variables: photolytic instability , strain-dependent metabolic activation (CYP450 variability) , and volatile loss during administration.
This guide moves beyond standard safety data sheets to provide a comparative performance analysis of NMA against its primary alternatives (NMBA and NDEA). It establishes a self-validating protocol designed to minimize inter-study variance, ensuring that "negative" results reflect biological reality rather than method failure.
Part 1: Mechanistic Basis & Stability (The "Why")
To ensure reproducibility, one must control the mechanism of action. NMA is a pro-carcinogen ; it is biologically inert until metabolically activated.
The Metabolic Bottleneck
Unlike direct-acting alkylating agents, NMA requires
-
The Failure Point: If your animal strain (e.g., certain Wistar substrains vs. F344) has low esophageal CYP expression, NMA will be cleared hepatically without inducing the target esophageal pathology.
-
The Mechanism: The hydroxylation leads to the formation of the benzenediazonium ion , a reactive electrophile that alkylates DNA at the N6-position of adenine.
Photolytic Instability
Nitrosamines are inherently photosensitive. NMA possesses a N-NO bond that cleaves under UV/Vis light (homolytic fission).
-
Impact: Solutions left in clear water bottles or on bench tops under fluorescent light can lose 10-40% potency within 24 hours, leading to under-dosing and "false negative" tumor yields.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical activation steps. Note that the Benzenediazonium Ion is the ultimate carcinogen; preventing its formation (via CYP inhibition or degradation) halts the model.
Figure 1: The obligate metabolic pathway for NMA carcinogenesis. Reproducibility depends on sustaining the CYP activation step.
Part 2: Comparative Performance (NMA vs. Alternatives)
Selecting the wrong nitrosamine is a common cause of study failure. Use the table below to determine if NMA is the correct agent for your specific target tissue.
Table 1: Comparative Efficacy of Esophageal Carcinogens
| Feature | NMA (N-Nitroso-N-methylaniline) | NMBA (N-Nitrosomethylbenzylamine) | NDEA (N-Nitrosodiethylamine) |
| Primary Target | Esophagus, Pharynx, Tongue | Esophagus (Specific) | Liver , Kidney (Esophagus at low dose) |
| Potency (Rat) | Moderate | High (Gold Standard) | High (Systemic) |
| Tumor Latency | 25–40 Weeks | 15–20 Weeks | 20–30 Weeks |
| Solubility | Ethanol/DMSO required | Water soluble (poor), DMSO preferred | Water soluble |
| Metabolic Req. | CYP2E1 / CYP2A6 | CYP2A6 (High affinity) | CYP2E1 |
| Best Use Case | Studying upper GI/Pharyngeal cancers; Tobacco-specific models. | Rapid induction of esophageal tumors; Chemoprevention studies. | Hepatocellular carcinoma models. |
Expert Insight:
-
Choose NMBA if your sole goal is to generate esophageal tumors quickly to test a therapeutic drug. It is more potent and specific.
-
Choose NMA if you are studying the biology of tobacco-related cancers (as NMA is a tobacco constituent) or require a model that includes pharyngeal/tongue involvement, which NMBA induces less frequently.
Part 3: Protocols for Reproducibility
To guarantee data integrity, the following protocols must be treated as a Closed-Loop System .
Reagent Preparation & Handling
-
Solvent: Dissolve NMA in a small volume of Ethanol or DMSO before diluting in water. NMA is hydrophobic compared to NDMA.
-
Light Shielding (Critical): All preparation must occur under yellow light or in amber glassware wrapped in aluminum foil.
-
Storage: Store neat standard at -20°C. Once in solution, use within 24 hours.
Validated Administration Workflow
Oral Gavage vs. Drinking Water: For NMA, Oral Gavage is strongly recommended over drinking water.
-
Reasoning: NMA is volatile. In a drinking water bottle, the concentration fluctuates due to evaporation and photolysis over the 3-4 days between water changes. Gavage ensures an exact, reproducible bolus dose (e.g., 15 mg/kg bw).
Analytical Verification (The "Self-Validating" Step)
Never assume the concentration in the bottle is the concentration delivered.
-
Requirement: Use Deuterated Internal Standards (NMA-d3) for LC-MS/MS verification of dosing solutions.
Visualization: Optimized Experimental Workflow
This workflow integrates Quality Control (QC) steps often skipped in academic protocols.
Figure 2: Step-by-step workflow integrating analytical QC to prevent dosage errors.
References
-
Koepke, S. R., et al. (1991).[1] Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline.[1] IARC Scientific Publications.[1][2]
-
Cayman Chemical. (n.d.). N-Nitroso-N-methylaniline Product Information & Toxicity Data.[1][2][3]
-
OEHHA. (2011). Chemical for Carcinogen Identification Committee Consultation: N-Nitroso-N-methylaniline.[2] California Office of Environmental Health Hazard Assessment.
-
Hecht, S. S., et al. (1989). Comparative tumorigenicity of N-nitroso-2-hydroxymorpholine, N-nitrosodiethanolamine and N-nitrosomorpholine. Carcinogenesis.[1][2][3][4][5][6][7]
-
Stiborová, M., et al. (1999).[2] Metabolic activation of carcinogenic N-nitroso-N-methylaniline to DNA binding products by rat liver microsomes. General Physiology and Biophysics.
Sources
- 1. Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Comparative tumorigenicity of N-nitroso-2-hydroxymorpholine, N-nitrosodiethanolamine and N-nitrosomorpholine in A/J mice and F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Comparative investigations on the organotropic carcinogenic effect of different N-nitroso compounds with rat after single and chronic treatment (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Comparison of N-Nitroso-N-methylaniline (NMPh) Analysis in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for global regulatory bodies and drug manufacturers due to their potential carcinogenic effects.[1][2] N-Nitroso-N-methylaniline (NMPh), among other nitrosamines, requires highly sensitive and selective analytical methods for accurate detection and quantification at trace levels to ensure patient safety.[1][3] This guide provides an in-depth comparison of analytical methodologies for NMPh, emphasizing the importance of inter-laboratory studies to ensure the reliability and consistency of these methods.
The Critical Need for Robust Analytical Methods
The discovery of nitrosamine impurities in widely used medications has led to product recalls and heightened regulatory scrutiny.[1][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent acceptable intake (AI) limits for nitrosamines, often in the nanogram per day range.[1][5][6] This necessitates the development and validation of analytical methods capable of achieving low limits of detection (LOD) and quantification (LOQ).[7][8]
Inter-laboratory comparison studies are crucial for validating the performance and reproducibility of these analytical methods across different laboratories and instrumental platforms.[9][10] Such studies help to identify potential sources of variability and establish best practices for nitrosamine analysis.
Core Analytical Techniques for NMPh Analysis
The primary analytical techniques for the determination of NMPh and other nitrosamines are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like many nitrosamines.[11] Its high selectivity and low detection limits make it a suitable choice.[11] For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is often employed.[12] Headspace GC-MS is a common approach for volatile nitrosamines, minimizing sample matrix effects.[2]
Causality Behind Experimental Choices in GC-MS:
-
Injection Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, typically provides good separation for a range of nitrosamines.
-
Ionization: Electron ionization (EI) is the standard, but for certain applications, chemical ionization (CI) may offer enhanced sensitivity for specific compounds.
-
Detection: Selected Ion Monitoring (SIM) in single quadrupole MS or Multiple Reaction Monitoring (MRM) in tandem MS is used to achieve the necessary sensitivity and selectivity.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly versatile and suitable for a broader range of nitrosamines, including those that are less volatile or thermally labile.[2][5] High-resolution mass spectrometry (LC-HRMS) can also be employed for accurate mass measurements, aiding in compound identification.[13]
Causality Behind Experimental Choices in LC-MS:
-
Column Chemistry: Reversed-phase chromatography with a C18 column is the most common approach. The choice of particle size (e.g., sub-2 µm for UHPLC) can significantly impact resolution and analysis time.
-
Mobile Phase: A combination of water and an organic solvent like methanol or acetonitrile, often with a modifier such as formic acid, is used to achieve optimal separation and ionization.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are the most common sources. APCI can be more suitable for less polar compounds, while ESI is generally effective for a wider range of polarities.
-
Detection: Similar to GC-MS/MS, MRM is the gold standard for quantification in LC-MS/MS due to its high selectivity and sensitivity.
Inter-laboratory Comparison: A Framework for Method Validation
An inter-laboratory comparison study is a powerful tool to assess the performance of analytical methods in real-world scenarios.[9] The results of such studies provide insights into the accuracy, precision (repeatability and reproducibility), and overall reliability of the methods.[9] A recent collaborative study involving international regulatory agencies demonstrated that accurate and precise quantification of trace-level nitrosamines can be achieved using different validated MS-based analytical procedures.[9]
Key Performance Indicators in Inter-laboratory Studies:
-
Accuracy: Often assessed through the analysis of spiked samples or certified reference materials.
-
Precision:
-
Repeatability (Intra-laboratory precision): The agreement between results of successive measurements of the same sample carried out under the same conditions.
-
Reproducibility (Inter-laboratory precision): The agreement between the results of measurements of the same sample carried out under different conditions (different laboratories, operators, instruments).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
The following diagram illustrates a typical workflow for an inter-laboratory comparison study.
Caption: Workflow of an inter-laboratory comparison study.
Comparative Performance Data
The performance of analytical methods for nitrosamines can vary depending on the specific compound, the matrix, and the instrumentation used. Below is a summary of typical performance characteristics for GC-MS/MS and LC-MS/MS methods.
| Parameter | GC-MS/MS | LC-MS/MS |
| Applicability | Volatile & semi-volatile nitrosamines | Wide range of nitrosamines, including non-volatile and thermally labile compounds |
| Typical LOQ | Low ppb to sub-ppb levels | Low ppb to sub-ppb levels |
| Precision (RSD) | Typically <15% | Typically <15% |
| Accuracy (Recovery) | 70-130% | 70-130% |
| Matrix Effects | Can be significant, often mitigated by headspace or robust sample cleanup | Can be significant, often mitigated by appropriate sample preparation and use of internal standards |
Note: The values presented are typical and can vary based on the specific application and laboratory.
Experimental Protocols
Below are generalized, step-by-step methodologies for the analysis of NMPh in a drug substance. Note: These protocols must be fully validated by the user for their specific product and matrix.[11][14]
Protocol 1: GC-MS/MS Analysis of NMPh
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a suitable vial.
-
Add an appropriate volume of a suitable solvent (e.g., dichloromethane) to dissolve the sample.
-
Spike with an internal standard (e.g., NMPh-d5) at a known concentration.
-
Vortex to ensure complete dissolution.
-
If necessary, perform a sample cleanup step such as solid-phase extraction (SPE) to remove matrix interferences.
-
-
Instrumental Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS/MS system.
-
GC Conditions (Example):
-
Inlet: Splitless, 250 °C
-
Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Oven Program: Start at 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
-
MS/MS Conditions (Example):
-
Ionization: Electron Ionization (EI), 70 eV
-
Source Temperature: 230 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor appropriate precursor and product ions for NMPh and its internal standard.
-
-
-
Data Analysis:
-
Quantify NMPh based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 2: LC-MS/MS Analysis of NMPh
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the drug substance into a suitable vial.
-
Add an appropriate volume of a suitable diluent (e.g., 50:50 methanol:water) to dissolve the sample.
-
Spike with an internal standard (e.g., NMPh-d5) at a known concentration.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample through a 0.22 µm filter prior to injection.
-
-
Instrumental Analysis:
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18, 100 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions (Example):
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Source Temperature: 350 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor appropriate precursor and product ions for NMPh and its internal standard.
-
-
-
Data Analysis:
-
Quantify NMPh based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Challenges and Considerations in NMPh Analysis
Several challenges can arise during the analysis of NMPh and other nitrosamines, which can be sources of inter-laboratory variability.[7][15][16]
-
Sensitivity: Achieving the low detection limits required by regulatory agencies can be challenging.[7][15]
-
Matrix Effects: Excipients and the active pharmaceutical ingredient (API) can interfere with the analysis, leading to ion suppression or enhancement in LC-MS.[16]
-
Sample Preparation: The extraction and cleanup of samples are critical steps to remove interferences and concentrate the analytes.[7]
-
Method Transfer: Transferring a validated method from one laboratory to another can be difficult due to differences in instrumentation and laboratory practices.[16]
-
False Positives: Care must be taken to avoid false positives, which can arise from contamination or matrix interferences.[16]
Conclusion
The accurate and reliable analysis of N-Nitroso-N-methylaniline in pharmaceutical products is essential for ensuring patient safety. Both GC-MS/MS and LC-MS/MS are powerful techniques capable of achieving the required sensitivity and selectivity. Inter-laboratory comparison studies play a vital role in validating the performance of these methods and ensuring consistency across the pharmaceutical industry. By understanding the principles behind the analytical choices, adhering to robust, validated protocols, and being aware of the potential challenges, researchers and scientists can contribute to the effective control of nitrosamine impurities in medicines.
References
-
Gogineni, S., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega, 8(34), 30741-30758. [Link]
-
Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Retrieved from [Link]
-
Patel, D., et al. (2022). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Quality Assurance, 13(3), 263-270. [Link]
-
Li, Y., et al. (2022). High resolution GC–Orbitrap MS for nitrosamines analysis: Method performance, exploration of solid phase extraction regularity, and screening of children's products. Journal of Hazardous Materials, 436, 129210. [Link]
-
LCGC International. (2024). Experts Discuss the Complexities of Nitrosamine Analysis. LCGC International, 37(6), 22-25. [Link]
-
Valte, K., & Kumar, A. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579. [Link]
-
ResolveMass Laboratories Inc. (2024). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Retrieved from [Link]
-
Kalauz, A., et al. (2023). Simultaneous determination of low molecular weight nitrosamines in pharmaceutical products by fast gas chromatography mass spectrometry. Journal of Chromatography A, 1707, 464323. [Link]
-
LinkedIn. (2023). Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. Retrieved from [Link]
-
INTERLABOR BELP AG. (n.d.). Contamination of nitrosamines in active pharmaceutical ingredients (API) and finished products. Retrieved from [Link]
-
Singh, G., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Journal of Pharmaceutical and Biomedical Analysis, 243, 116039. [Link]
-
European Medicines Agency (EMA). (n.d.). Nitrosamine impurities. Retrieved from [Link]
-
Agilent Technologies. (2025). Emerging Trends in Nitrosamine Analysis for Pharma. LCGC International. [Link]
-
Thomas, A. A., et al. (2023). Drawing a Line: Where Might the Cohort of Concern End? Organic Process Research & Development, 27(9), 1545-1557. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. Retrieved from [Link]
-
Separation Science. (n.d.). Detection and Quantification Challenges of Trace Level Impurities in Pharmaceutical Products - Mutagenic Nitrosamines and Beyond. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. Retrieved from [Link]
-
Schmezer, P., et al. (1987). Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. Cancer Letters, 34(3), 229-235. [Link]
-
World Health Organization (WHO). (2022). Annex 2: Good manufacturing practices: guidance on marketing authorization requirements for variations to approved pharmaceutical products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-sixth report (WHO Technical Report Series, No. 1044). [Link]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Simultaneous determination of low molecular weight nitrosamines in pharmaceutical products by fast gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interlabor.ch [interlabor.ch]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. fda.gov [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 10. Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. ajpaonline.com [ajpaonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. agilent.com [agilent.com]
- 16. sepscience.com [sepscience.com]
A Comparative Analysis of N-Nitroso-N-methylaniline's Carcinogenic Profile
This guide provides a comprehensive benchmark of N-Nitroso-N-methylaniline (NMA) against other well-characterized carcinogens. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative carcinogenic potency, mechanisms of action, and the standardized methodologies used for their evaluation. Our objective is to furnish an in-depth technical resource that is both scientifically rigorous and practically applicable in a research and development setting.
Introduction to N-Nitroso-N-methylaniline (NMA)
N-Nitroso-N-methylaniline is an N-nitrosamine, a class of compounds that has garnered significant attention due to the carcinogenic potential of many of its members.[1] NMA has been identified in various environmental and dietary sources, including smoked meats and rubber manufacturing processes.[2] In experimental models, NMA is a potent esophageal carcinogen, primarily in rats, where it induces the formation of esophageal, pharyngeal, and tongue tumors.[2] Its study provides a critical framework for understanding the broader risks associated with nitrosamine exposure.
Comparative Analysis of Carcinogenic Potency
The carcinogenic potency of a chemical is a quantitative measure of its ability to cause cancer. A commonly used metric is the TD50, which is the daily dose rate in mg/kg of body weight per day that would cause tumors in 50% of animals that would have otherwise remained tumor-free. The International Agency for Research on Cancer (IARC) provides a qualitative classification of carcinogenicity.
Below is a comparative summary of NMA and other benchmark carcinogens.
| Carcinogen | Chemical Class | IARC Classification | Carcinogenic Potency (TD50, Rat, Oral) | Primary Target Organs (in Rats) |
| N-Nitroso-N-methylaniline (NMA) | N-Nitrosamine | Group 2B (Possibly carcinogenic to humans) | 0.106 mg/kg/day | Esophagus, Pharynx, Tongue[2] |
| Aflatoxin B1 | Mycotoxin | Group 1 (Carcinogenic to humans)[3][4][5] | 0.0032 mg/kg/day[6] | Liver |
| Benzo[a]pyrene | Polycyclic Aromatic Hydrocarbon (PAH) | Group 1 (Carcinogenic to humans)[7][8][9][10] | 1.7 (mg/kg/day)⁻¹ (Oral Slope Factor) | Stomach, Esophagus, Larynx[11][12] |
| N-Nitrosodimethylamine (NDMA) | N-Nitrosamine | Group 2A (Probably carcinogenic to humans) | Not uniformly established, high potency | Liver, Kidney, Lung |
Note: Benzo[a]pyrene's potency is often expressed as an Oral Slope Factor by agencies like the U.S. EPA, which represents the upper-bound excess cancer risk per mg/kg/day. A higher slope factor indicates greater potency.
Section 1: Mechanism of Action and Metabolic Activation
The carcinogenicity of many chemical agents is not inherent to the parent compound but is a consequence of its metabolic activation into reactive electrophilic species that can interact with cellular macromolecules like DNA.[13]
Metabolic Activation Pathway of NMA
N-Nitroso-N-methylaniline is a procarcinogen that requires metabolic activation to exert its genotoxic effects. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues.[14]
The key steps are as follows:
-
α-Hydroxylation: The initial and rate-limiting step is the enzymatic hydroxylation of the carbon atom adjacent to the N-nitroso group. Specifically, CYP2B1 has been shown to be effective in this biotransformation.[14]
-
Formation of an Unstable Intermediate: This hydroxylation results in an unstable α-hydroxy nitrosamine.
-
Generation of the Benzenediazonium Ion: The intermediate spontaneously decomposes to yield formaldehyde and the ultimate carcinogen, the benzenediazonium ion (BDI).
-
DNA Adduct Formation: The highly electrophilic BDI can then react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. This covalent modification of the genetic material is a critical initiating event in chemical carcinogenesis.
Metabolic activation of N-Nitroso-N-methylaniline (NMA).
Disrupted Cellular Signaling in Carcinogenesis
The formation of DNA adducts can lead to mutations during DNA replication. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can disrupt cellular signaling pathways that control cell growth, proliferation, and apoptosis.
A commonly affected cascade is the Mitogen-Activated Protein Kinase (MAPK) pathway. Dysregulation of this pathway can lead to uncontrolled cell division, a hallmark of cancer.
Simplified MAPK signaling pathway and potential disruption.
Section 2: Experimental Protocols for Carcinogenicity Assessment
Evaluating the carcinogenic potential of a substance requires a battery of standardized tests, ranging from short-term in vitro assays to long-term in vivo animal bioassays.
General workflow for carcinogenicity testing.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test is a widely used short-term assay to assess a substance's mutagenic potential.[15][16] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth.[15][17] The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[18] Many procarcinogens, like NMA, are not mutagenic themselves. Therefore, the assay is typically run with and without the addition of a rat liver extract (S9 fraction), which contains metabolic enzymes (like CYPs) necessary to convert the test compound into its active form.
Step-by-Step Methodology:
-
Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).[18]
-
S9 Preparation (for metabolic activation): Prepare an S9 fraction from the livers of rats induced with a CYP inducer (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine a non-toxic dose range of the test article.
-
Plate Incorporation Assay: a. To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution at a specific concentration, and 0.5 mL of S9 mix (or buffer for the non-activation arm). b. Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) and vortex gently. c. Pour the mixture onto a minimal glucose agar plate and spread evenly. d. Prepare negative (vehicle) and positive controls in parallel.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[17]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Self-Validation Note: The inclusion of both negative (vehicle) and known positive controls (with and without S9) is critical to validate the assay's sensitivity and the metabolic competency of the S9 fraction.
Protocol 2: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
Principle: This assay is a cornerstone of in vivo genotoxicity testing.[19][20][21] It detects damage to chromosomes or the mitotic spindle in erythroblasts of the bone marrow.[19] Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated polychromatic (immature) erythrocytes (PCEs) in treated animals indicates that the substance is genotoxic in vivo, where factors of metabolism, distribution, and excretion are integrated.[22]
Step-by-Step Methodology:
-
Animal Selection: Use healthy, young adult rodents (typically mice or rats) of a defined strain.
-
Dose Selection and Administration: a. Based on a preliminary toxicity study, select at least three dose levels. The highest dose should show some evidence of toxicity (e.g., a slight decrease in the PCE/NCE ratio) but not cause excessive mortality. b. Administer the test article via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). A typical dosing regimen involves one or two administrations. c. Include concurrent vehicle (negative) and positive control groups.
-
Sample Collection: a. Sacrifice animals at appropriate time points after the final treatment (typically 24 and 48 hours) to capture the peak of micronucleated PCE formation.[19] b. Harvest bone marrow from the femurs and/or tibias.
-
Slide Preparation: a. Create a bone marrow cell suspension. b. Prepare smears on glass slides. c. Stain the slides with a dye that differentiates PCEs from normochromatic (mature) erythrocytes (NCEs) and allows for visualization of micronuclei (e.g., Giemsa, acridine orange).
-
Microscopic Analysis: a. Under a microscope, score a predetermined number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei.[23] b. Determine the ratio of PCEs to NCEs to assess bone marrow cytotoxicity.
-
Data Analysis: Statistically compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group. A statistically significant, dose-dependent increase is a positive result.
Self-Validation Note: The positive control must induce a significant and reproducible increase in micronucleated PCEs, confirming the sensitivity of the experimental model. The assessment of cytotoxicity via the PCE/NCE ratio ensures that observed genotoxicity is not a secondary effect of overwhelming toxicity.
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Benzo[a]pyrene. In Chemical Agents and Related Occupations (Vol. 100F). International Agency for Research on Cancer. Available at: [Link]
-
U.S. Environmental Protection Agency. (2019). Benzo[a]pyrene (BaP) (CASRN 50-32-8). Integrated Risk Information System (IRIS). Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzo[a]pyrene (BaP) | CASRN 50-32-8. Integrated Risk Information System (IRIS). Retrieved from [Link]
-
Catinali, M., et al. (2024). Evaluation of the Role of Benzo(a)pyrene as Carcinogenic Index of PM10-Bound PAHs in Italian Urban Sites. MDPI. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Guidance for Calculating Benzo(a)pyrene Equivalents for Cancer Evaluations of Polycyclic Aromatic Hydrocarbons. Available at: [Link]
-
Inchem.org. (1998). Benzo(a)Pyrene (IARC Summary & Evaluation, Volume 3, 1973). Available at: [Link]
-
National Institute for Public Health and the Environment (RIVM). (2018). Benzo[a]pyrene. Available at: [Link]
-
World Health Organization. (1986). Benzo[a]pyrene. Health. Available at: [Link]
-
Wikipedia. (n.d.). Aflatoxin B1. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017). Toxicological Review of Benzo[a]pyrene [CASRN 50-32-8] Supplemental Information (Final Report). Available at: [Link]
-
DECOS. (n.d.). Polycyclic aromatic hydrocarbons containing benzo[a]pyrene - Scientific basis for setting a health-based occupational exposure limit. Available at: [Link]
-
Stiborová, M., Schmeiser, H. H., & Frei, E. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Cancer Letters, 112(1), 67–72. Available at: [Link]
-
Dellafiora, L., & Dall'Asta, C. (2017). Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development. Toxins, 9(7), 215. Available at: [Link]
-
American Chemical Society Publications. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Available at: [Link]
-
Wikipedia. (n.d.). Ames test. Retrieved from [Link]
-
Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38(1), 1-5. Available at: [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2011). N-Nitroso-N-Methylaniline. Available at: [Link]
-
Inchem.org. (2002). AFLATOXINS (IARC Summary & Evaluation, Volume 82, 2002). Available at: [Link]
-
Alshannaq, A., & Yu, J. H. (2017). IARC classification of mycotoxins based on their carcinogenicity to humans. ResearchGate. Available at: [Link]
-
Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test. Available at: [Link]
-
Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Carcinogenic effects of N-nitroso compounds in the environment. Retrieved from [Link]
-
Gentronix. (n.d.). OECD 474: In vivo Micronucleus Assay. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). (2025). Aflatoxin B1 induces subtle but coordinated histone modifications in Epstein–Barr virus infected and non-infected Burkitt lymphoma cells. Available at: [Link]
-
Bartsch, H., & Montesano, R. (1984). Mechanisms of action of N-nitroso compounds. Carcinogenesis, 5(11), 1381–1393. Available at: [Link]
-
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Available at: [Link]
-
Daikin Chemicals. (2008). Final Report - In Vivo Mouse Bone Marrow Micronucleus Assay. Available at: [Link]
-
De Stasio, E. (n.d.). The Ames Test. Lawrence University. Available at: [Link]
-
Scantox. (n.d.). In vivo Micronucleus Assay. Retrieved from [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AFLATOXINS (IARC Summary & Evaluation, Volume 82, 2002) [inchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Aflatoxin B1 - Wikipedia [en.wikipedia.org]
- 7. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzo[a]pyrene | RIVM [rivm.nl]
- 10. nfa.dk [nfa.dk]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Benzo(a)Pyrene (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 13. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. nucro-technics.com [nucro-technics.com]
- 20. gentronix.co.uk [gentronix.co.uk]
- 21. scantox.com [scantox.com]
- 22. daikinchemicals.com [daikinchemicals.com]
- 23. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
